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2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Cat. No.: B058171
CAS No.: 5455-94-7
M. Wt: 142.2 g/mol
InChI Key: HWFLEGUPVIFSJN-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a highly valuable chiral lactone serving as a versatile and critical building block in advanced organic synthesis. Its primary research value lies in its rigid, sterically hindered structure, which incorporates a pre-defined stereogenic center, making it an ideal precursor for the construction of complex, enantiomerically pure molecules. Researchers extensively utilize this compound as a key starting material or intermediate in the total synthesis of natural products and pharmaceuticals, where its embedded tetrasubstituted stereocenter can be used to control the stereochemical outcome of subsequent reactions. Its mechanism of action is defined by its reactivity as a masked 1,4-diketone equivalent; the carbonyl group is susceptible to nucleophilic addition (e.g., Grignard reactions) and reduction, while the lactone ring can be selectively opened or further functionalized. This allows for the strategic introduction of functional groups and the elaboration of the core structure into more complex scaffolds, such as chiral pyrrolidines, cyclopentanones, and other heterocyclic systems. Its application is particularly prominent in medicinal chemistry for developing novel active compounds and in materials science for creating chiral ligands and catalysts. This compound provides researchers with a reliable and efficient pathway to access molecular complexity from a readily available, enantiopure starting point, significantly accelerating discovery and development timelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B058171 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one CAS No. 5455-94-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,5,5-tetramethyloxolan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-7(2)5-6(9)8(3,4)10-7/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFLEGUPVIFSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202976
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Molecular Weight

142.20 g/mol
Source PubChem
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CAS No.

5455-94-7
Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Record name 2,2,5,5-Tetramethyltetrahydro-3-ketofuran
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Record name Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic compound of interest in various chemical syntheses. The information is presented to facilitate its use in research, development, and quality control applications.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, is a colorless liquid.[1] Its fundamental identifiers and properties are summarized below.

PropertyValueReference
CAS Number 5455-94-7[1]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [2]
Appearance Clear Colorless Liquid/Oil[3][4]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, crucial for its handling, application, and process design.

ParameterValueConditions
Boiling Point 42-43 °Cat 11 mmHg
149.8 °Cat 760 mmHg
Density 0.926 g/mLat 25 °C[2][3][4]
Refractive Index (n_D) 1.420at 20 °C[2][3][4]
Flash Point 39 °C (102.2 °F) - Closed Cup[1]
103 °F[3]
Vapor Pressure 3.97 mmHgat 25°C (Calculated)
Solubility Soluble in Chloroform, Ethyl Acetate[3][4]
Storage Temperature 2-8°C[3]

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Boiling Point Determination (Reduced Pressure)

The boiling point of this compound is reported at a reduced pressure of 11 mmHg, indicating that distillation under vacuum is the standard method for its purification to avoid decomposition at higher temperatures.

  • Apparatus: A distillation apparatus equipped with a vacuum pump, a manometer to monitor the pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a calibrated thermometer.

  • Procedure:

    • The liquid sample is placed in the distillation flask along with boiling chips.

    • The apparatus is assembled and the system is evacuated to the desired pressure (11 mmHg), monitored by the manometer.

    • The sample is heated gently using the heating mantle.

    • The temperature is recorded when the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded pressure.

2. Density Measurement

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer or a digital density meter.

  • Apparatus: A pycnometer (a glass flask with a specific volume), an analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample, ensuring no air bubbles are trapped.

    • The filled pycnometer is placed in a water bath at a constant temperature (25 °C) until thermal equilibrium is reached.

    • The pycnometer is removed, dried, and weighed again.

    • The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

3. Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

  • Apparatus: An Abbe refractometer with a light source (typically a sodium D-line at 589 nm) and a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • A few drops of the sample are placed on the prism surface.

    • The prism is closed, and the sample is allowed to equilibrate to the set temperature (20 °C).

    • The light source is switched on, and the user looks through the eyepiece, adjusting the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is then read from the instrument's scale.

4. Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a liquid will ignite with an ignition source. The closed-cup method is preferred for its higher precision.[3]

  • Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed-Cup apparatus), which consists of a sample cup with a lid, a heating source, a thermometer, and an ignition source.[2]

  • Procedure:

    • The sample is placed in the test cup to a specified level.

    • The lid is closed, and the sample is heated at a slow, constant rate.

    • At regular temperature intervals, the ignition source is applied through an opening in the lid.

    • The flash point is the lowest temperature at which a brief flash is observed inside the cup.[2]

Visualizations

To aid in the understanding of the experimental and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Handling Sample Obtain Sample of This compound Purity Ensure Purity (e.g., via GC) Sample->Purity BP Boiling Point Determination Density Density Measurement RI Refractive Index Measurement FP Flash Point Determination Record Record Data BP->Record Density->Record RI->Record FP->Record Compare Compare with Literature Values Record->Compare Report Generate Report Compare->Report Physical_Property_Relationships MW Molecular Weight (C₈H₁₄O₂) BP Boiling Point MW->BP Density Density MW->Density VP Vapor Pressure MW->VP Structure Molecular Structure Structure->BP RI Refractive Index Structure->RI Density->RI VP->BP FP Flash Point VP->FP

References

An In-depth Technical Guide to the Chemical Properties of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its physical characteristics, spectral data, a detailed synthesis protocol, and safety information.

Core Chemical Properties

This compound, also known as dihydro-2,2,5,5-tetramethyl-3(2H)-furanone, is a colorless liquid with a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] It is a stable compound under recommended storage conditions and is primarily used as an intermediate in chemical synthesis.[2][3][4]

Physical and Chemical Data Summary

The following tables summarize the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][4]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid/oil[2][3][4][5]
Boiling Point 149.8 °C at 760 mmHg; 42-43 °C at 11 mmHg[2][3][4][5]
Density 0.926 g/cm³ at 25 °C[2][3][4][5]
Refractive Index n20/D 1.42[1][3][4][5]
Flash Point 39.4 °C (103 °F)[1][2][3][4][5]
Solubility Soluble in Chloroform, Ethyl Acetate[3][4][5]
Storage Temperature 2-8°C[3][4][5]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.[6]

Materials:

  • 2,5-dimethyl-3-hexyne-2,5-diol

  • Mercuric oxide

  • Concentrated sulfuric acid

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Brine solution

Procedure:

  • Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the solution until it becomes homogeneous and then turns cloudy.

  • Cease heating and stir the flask in a room temperature water bath for 30 minutes.

  • Distill the solution, collecting approximately 250 mL of distillate. More water can be added to the distillation flask if necessary.

  • The resulting biphasic distillate is extracted with diethyl ether.

  • The ether layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The ether is removed by evaporation.

  • The crude product is purified by distillation at 150 °C to yield dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil.[6]

Expected Yield: Approximately 44.5 g (89%).[6]

Synthesis Workflow

SynthesisWorkflow reagents Reactants: - 2,5-dimethyl-3-hexyne-2,5-diol - HgO, H₂SO₄, H₂O reaction Hydration Reaction reagents->reaction distillation Distillation reaction->distillation extraction Ether Extraction distillation->extraction drying Drying (MgSO₄) extraction->drying evaporation Solvent Evaporation drying->evaporation purification Final Distillation (150 °C) evaporation->purification product This compound purification->product

Synthesis of this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2,5,5-tetramethyltetrahydrofuran shows two singlets: one for the four methyl groups and one for the two methylene groups. For this compound, the spectrum is expected to show two singlets corresponding to the methyl groups at C2 and C5, and a singlet for the methylene protons at C4. The presence of the adjacent carbonyl group will deshield the C4 protons, causing their signal to appear further downfield compared to the methylene protons in TMTHF.

ProtonsPredicted Chemical Shift (ppm)Multiplicity
-CH₃ (C2 & C5)~1.2Singlet
-CH₂- (C4)~2.0 - 2.5Singlet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show signals for the quaternary carbons at C2 and C5, the methyl carbons, the methylene carbon at C4, and a characteristic downfield signal for the carbonyl carbon at C3.

CarbonPredicted Chemical Shift (ppm)
-CH₃~25
-CH₂- (C4)~40
-C(CH₃)₂- (C2 & C5)~80
C=O (C3)~210 - 220
Predicted IR Spectrum

The infrared spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, which is absent in the spectrum of 2,2,5,5-tetramethyltetrahydrofuran.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (alkane)2850-3000
C=O (ketone)1700-1725 (strong)
C-O (ether)1000-1300
Mass Spectrometry

The mass spectrum of 2,2,5,5-tetramethyltetrahydrofuran shows a molecular ion peak at m/z 128. For this compound, the molecular ion peak is expected at m/z 142. Common fragmentation patterns would likely involve the loss of methyl groups and cleavage of the furanone ring.

Safety and Handling

This compound is a flammable liquid and vapor.[1][7] Appropriate safety precautions should be taken when handling this compound.

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond container and receiving equipment. Use non-sparking tools and take measures to prevent static discharges.[8][9]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[8][9][10]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Flush eyes with water as a precaution.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[7]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[7]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and application of this compound in various fields of chemical science.

References

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one CAS number 5455-94-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one (CAS: 5455-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5455-94-7), a heterocyclic compound with potential applications in chemical synthesis. This document consolidates its physicochemical properties, a detailed synthesis protocol, and a summary of its known applications. While this specific molecule is primarily documented as a chemical intermediate, the broader class of furanones has garnered significant interest in medicinal chemistry for a range of biological activities. This guide will also briefly touch upon the pharmacological potential of the furanone scaffold as a reference for researchers in drug discovery and development.

Physicochemical Properties

This compound is a colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 5455-94-7[2]
Molecular Formula C8H14O2[2]
Molecular Weight 142.2 g/mol [2]
Boiling Point 42-43 °C at 11 mm Hg[2]
Density 0.926 g/mL at 25 °C[2]
Flash Point 103 °F (39.4 °C)[1][2]
Refractive Index n20/D 1.42[2]
Storage Temperature 2-8°C[2]
Solubility Soluble in Chloroform, Ethyl Acetate[3]
Appearance Colorless liquid/oil[1][3][4]

Synthesis

A detailed experimental protocol for the synthesis of this compound has been reported.[5] The synthesis is a multi-step process starting from 2,5-dimethyl-3-hexyne-2,5-diol.

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • 2,5-dimethyl-3-hexyne-2,5-diol

  • Mercuric oxide

  • Concentrated Sulfuric Acid (H2SO4)

  • Water (H2O)

  • Ether

  • Brine

  • Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated H2SO4.

  • Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the solution until it becomes homogeneous and then turns cloudy.

  • Cease heating and stir the flask in a room temperature water bath for 30 minutes.

  • Distill the solution, collecting 250 mL of distillate (add more water to the reaction flask if necessary).

  • Extract the biphasic distillate with ether.

  • Separate the ether layer and wash it with brine.

  • Dry the ether layer over MgSO4, filter, and evaporate the solvent.

  • Distill the residue at 150°C to obtain this compound as a water-white oil (Yield: 44.5 g, 89%).

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_5_dimethyl_3_hexyne_2_5_diol 2,5-Dimethyl-3-hexyne-2,5-diol Heating Heating and Stirring 2_5_dimethyl_3_hexyne_2_5_diol->Heating Reagents1 HgO, H2SO4, H2O Reagents1->Heating Distillation Distillation Heating->Distillation Extraction Ether Extraction Distillation->Extraction Washing Brine Wash Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Final_Distillation Distillation (150°C) Evaporation->Final_Distillation Product This compound Final_Distillation->Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in chemical synthesis.[6][7] Its primary documented use is as a building block in the production of pesticides.[1] The ketone functionality and the stable tetramethyl-substituted furanone ring make it a useful scaffold for further chemical modifications.

Biological Activity of the Furanone Scaffold

While there is no specific biological activity reported for this compound itself, the broader class of furanone derivatives has been the subject of extensive research in medicinal chemistry. It is crucial to note that the following activities are associated with the general furanone scaffold and not necessarily with the specific compound of this guide.

Furanone derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer: Some furanone derivatives have shown potential as anticancer agents.

  • Antibacterial and Biofilm Inhibition: Halogenated furanones, in particular, have been investigated as inhibitors of bacterial quorum sensing and biofilm formation.

  • Anti-inflammatory: Certain furanone compounds have demonstrated anti-inflammatory properties.

G cluster_activities Potential Biological Activities Furanone_Scaffold Furanone Derivatives Anticancer Anticancer Furanone_Scaffold->Anticancer Antibacterial Antibacterial Furanone_Scaffold->Antibacterial Biofilm_Inhibition Biofilm Inhibition Furanone_Scaffold->Biofilm_Inhibition Anti_inflammatory Anti-inflammatory Furanone_Scaffold->Anti_inflammatory Disclaimer Disclaimer: These activities are associated with the general furanone scaffold and have not been specifically demonstrated for CAS 5455-94-7.

Caption: Potential applications of the general furanone scaffold.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a detailed synthetic route. Its primary application lies in its role as a chemical intermediate. While the specific biological profile of this compound remains to be elucidated, the diverse pharmacological activities of the broader furanone class suggest that derivatives of this molecule could be of interest for future drug discovery and development programs. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this compound.

References

A Comprehensive Technical Guide to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest in chemical synthesis. This document outlines its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Identification

The compound with the systematic name 2,2,5,5-Tetramethyl-dihydrofuran-3(2H)-one is a saturated five-membered heterocyclic compound containing an oxygen atom and a ketone functional group. It is also recognized by several synonyms.

Synonyms:

  • 2,2,5,5-Tetramethyltetrahydrofuran-3-one[1][2]

  • 2,2,5,5-tetramethyloxolan-3-one[1][2]

  • Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[2][3][4][5]

  • 2,2,5,5-Tetramethyltetrahydro-3-ketofuran[2][4]

  • 3(2H)-Furanone, dihydro-2,2,5,5-tetramethyl-[2][4]

  • 3-Oxo-2,2,5,5-tetramethyltetrahydrofuran[2]

The relationship between the IUPAC name and its common synonyms is illustrated in the diagram below.

Synonyms IUPAC_Name This compound Synonym_1 2,2,5,5-Tetramethyltetrahydrofuran-3-one IUPAC_Name->Synonym_1 aka Synonym_2 Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone IUPAC_Name->Synonym_2 aka Synonym_3 2,2,5,5-tetramethyloxolan-3-one IUPAC_Name->Synonym_3 aka Synonym_4 2,2,5,5-Tetramethyltetrahydro-3-ketofuran IUPAC_Name->Synonym_4 aka

Nomenclature relationship for the target compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 5455-94-7[1][2][4][5][6][7]
Molecular Formula C₈H₁₄O₂[2][4][6]
Molecular Weight 142.20 g/mol [2][5][6]
Appearance Colorless liquid/oil[1][2]
Boiling Point 42-43 °C at 11 mm Hg[2][6][8]
149.8 °C at 760 mmHg[1]
Density 0.926 g/mL at 25 °C[1][2][6]
Refractive Index (n20/D) 1.42[2][5][6]
Flash Point 39.4 °C[1]
103 °F[2][8]
Storage Temperature 2-8°C[2]
Solubility Soluble in Chloroform, Ethyl Acetate[2]

Experimental Protocol: Synthesis

The synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone can be achieved through the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.[3] The general workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_reagent 2,5-dimethyl-3-hexyne-2,5-diol heating Heating in aqueous solution start_reagent->heating catalyst Mercuric oxide / H₂SO₄ catalyst->heating distillation Distillation heating->distillation extraction Ether Extraction distillation->extraction drying Drying over MgSO₄ extraction->drying evaporation Evaporation drying->evaporation final_distillation Final Distillation (150°C) evaporation->final_distillation product Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone final_distillation->product

Synthesis workflow for the target compound.

Detailed Methodology: [3]

  • Reaction Setup: Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Reaction: Heat the solution until it becomes homogeneous and then turns cloudy. Stop heating and stir the flask in a room temperature water bath for 30 minutes.

  • Initial Purification: Distill the solution, collecting 250 mL of distillate. More water can be added to the distillation flask if necessary.

  • Extraction: The resulting biphasic material is taken up into ether. The ether layer is separated, washed with brine, and dried over magnesium sulfate.

  • Final Purification: Filter the solution, evaporate the ether, and distill the residue at 150 °C to yield dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil. The reported yield for this procedure is 89%.

References

An In-depth Technical Guide to the Spectral Data Interpretation of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for the compound 2,2,5,5-tetramethyldihydrofuran-3(2H)-one. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral features based on established principles of organic spectroscopy. These predictions serve as a valuable reference for researchers involved in the synthesis, identification, and characterization of this and related furanone derivatives.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the chemical structure and typical spectroscopic behavior of the functional groups present.

Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.3Singlet6HTwo equivalent methyl groups (C(5)-CH₃)
~ 1.4Singlet6HTwo equivalent methyl groups (C(2)-CH₃)
~ 2.4Singlet2HMethylene protons (C(4)-H₂)
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
~ 25Primary (CH₃)C(5)-C H₃
~ 28Primary (CH₃)C(2)-C H₃
~ 50Secondary (CH₂)C (4)
~ 85Quaternary (C)C (5)
~ 90Quaternary (C)C (2)
~ 215Quaternary (C=O)C (3)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 2970StrongC-H stretchAliphatic (sp³)
~ 1745StrongC=O stretchKetone
~ 1370MediumC-H bendgem-Dimethyl
~ 1150StrongC-O stretchEther
Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
142Moderate[M]⁺ (Molecular Ion)
127High[M - CH₃]⁺
85High[M - C₄H₉]⁺ (loss of tert-butyl)
71Moderate[C₄H₇O]⁺
57Very High[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺ (isopropyl cation)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹H NMR, a small number of scans is usually sufficient, while ¹³C NMR requires a larger number of scans due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Acquire the broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically process the data, performing the background subtraction and generating the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of combined spectral data to elucidate the structure of an unknown organic compound.

Spectral_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis cluster_Structure_Elucidation Structure Elucidation MS Mass Spectrometry MS_Analysis Determine Molecular Formula & Fragmentation Pattern MS->MS_Analysis IR Infrared Spectroscopy IR_Analysis Identify Functional Groups IR->IR_Analysis NMR NMR Spectroscopy (1H, 13C) NMR_Analysis Determine Carbon Skeleton & Connectivity NMR->NMR_Analysis Proposed_Structure Propose Structure(s) MS_Analysis->Proposed_Structure IR_Analysis->Proposed_Structure NMR_Analysis->Proposed_Structure Structure_Verification Verify Structure Proposed_Structure->Structure_Verification Final_Structure Final Structure Confirmed Structure_Verification->Final_Structure

Caption: Logical workflow for spectral data interpretation.

Synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one from 2,5-dimethyl-3-hexyne-2,5-diol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one from 2,5-dimethyl-3-hexyne-2,5-diol. This transformation is a key step in the preparation of various organic molecules and is of significant interest to the pharmaceutical and chemical industries. Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone may be used in chemical synthesis.[1]

Reaction Overview

The synthesis involves the acid-catalyzed hydration and subsequent intramolecular cyclization of 2,5-dimethyl-3-hexyne-2,5-diol. The reaction is typically facilitated by a mercury salt, such as mercuric oxide, in the presence of a strong acid like sulfuric acid.[2][3] This method provides a facile route to tetrahydro-3-furanones, which are valuable intermediates in organic synthesis.[3]

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

Property2,5-Dimethyl-3-hexyne-2,5-diolThis compound
CAS Number 142-30-3[4]5455-94-7[1]
Molecular Formula C₈H₁₄O₂[4]C₈H₁₄O₂[1]
Molecular Weight 142.19 g/mol [4]142.20 g/mol [1]
Appearance SolidWater-white oil[2], Liquid[1]
Boiling Point 205 °C[4]149–151 °C[3], 42-43 °C/11 mmHg[1]
Melting Point 93-95 °C[4]-
Density 0.94 g/cm³ (at 20 °C)[4]0.926 g/mL at 25 °C[1]
Refractive Index -n20/D 1.42 (lit.)[1], nD25 1.4180[3]
Solubility in Water 240 g/L (at 20 °C)[4]-

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a mercury-catalyzed hydration of the alkyne, followed by an intramolecular cyclization to form the furanone ring. The overall workflow involves reaction setup, workup, and purification.

Reaction_Workflow Start Start Reagents 2,5-Dimethyl-3-hexyne-2,5-diol Mercuric Oxide Sulfuric Acid Water Start->Reagents 1. Combine Reagents Reaction Heating and Stirring Reagents->Reaction 2. Initiate Reaction Workup Distillation Extraction with Ether Washing with Brine Reaction->Workup 3. Quench and Isolate Purification Drying over MgSO4 Filtration Evaporation Distillation Workup->Purification 4. Purify Crude Product Product This compound Purification->Product 5. Obtain Final Product Reaction_Mechanism Reactant 2,5-Dimethyl-3-hexyne-2,5-diol Intermediate1 Mercury-Alkyne Complex Reactant->Intermediate1 HgSO4, H2SO4 Intermediate2 Enol Intermediate Intermediate1->Intermediate2 H2O Attack Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Tautomerization & Intramolecular Cyclization Product This compound Intermediate3->Product Proton Transfer

References

The Formation of Tetramethyl-Substituted Furanones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthetic pathways and underlying mechanisms for the formation of tetramethyl-substituted furanones. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science. This document details key reaction mechanisms, provides structured quantitative data, and includes detailed experimental protocols for the synthesis of these valuable compounds.

Introduction

Furanones, specifically α,β-unsaturated γ-lactones (butenolides), are prevalent structural motifs in numerous natural products and pharmacologically active molecules. The introduction of four methyl groups onto the furanone core creates a set of isomers with distinct chemical and physical properties. Understanding the mechanisms of their formation is critical for the rational design of synthetic routes to novel derivatives and for optimizing reaction conditions to achieve desired yields and regioselectivity. This guide focuses on the principal mechanisms of formation: acid-catalyzed rearrangement and cyclization of alkynediols, the Paal-Knorr synthesis from 1,4-dicarbonyl precursors, and the oxidation of saturated tetrahydrofuran rings.

Primary Formation Mechanisms

Acid-Catalyzed Hydration, Rearrangement, and Cyclization of Alkynediols

One of the most direct and efficient methods for synthesizing dihydro-2,2,5,5-tetramethyl-3(2H)-furanone involves the acid-catalyzed reaction of 2,5-dimethyl-3-hexyne-2,5-diol. This transformation proceeds through a cascade of well-established organic reactions, primarily involving hydration of the alkyne followed by an intramolecular cyclization.

The reaction is initiated by the mercury(II)-catalyzed hydration of the alkyne. The alkyne coordinates to the Hg²⁺ ion, activating it for nucleophilic attack by water. This results in the formation of an enol intermediate, which rapidly tautomerizes to the more stable α-hydroxy ketone. The presence of two tertiary alcohol groups facilitates an intramolecular cyclization. Under acidic conditions, one of the hydroxyl groups is protonated, forming a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a five-membered hemiacetal ring. Subsequent dehydration of the hemiacetal yields the final furanone product. This pathway is mechanistically related to the Meyer-Schuster rearrangement, which describes the acid-catalyzed conversion of propargyl alcohols to α,β-unsaturated carbonyl compounds.[1][2][3][4]

G cluster_start Step 1: Alkyne Hydration (via Mercury(II) Catalysis) cluster_cyclize Step 2: Intramolecular Cyclization & Dehydration Alkynediol 2,5-Dimethyl-3-hexyne-2,5-diol ActivatedComplex Mercurinium Ion Intermediate Alkynediol->ActivatedComplex + Hg²⁺, H₂O Enol Enol Intermediate ActivatedComplex->Enol Nucleophilic Attack Hydroxyketone α-Hydroxy Ketone Enol->Hydroxyketone Tautomerization ProtonatedKetone Protonated Hydroxy Ketone Hydroxyketone->ProtonatedKetone + H⁺ Hemiacetal Cyclic Hemiacetal Intermediate ProtonatedKetone->Hemiacetal Intramolecular Attack Furanone Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Hemiacetal->Furanone - H₂O, - H⁺

Caption: Mechanism of Furanone Formation from an Alkynediol.

Paal-Knorr Synthesis of Tetramethylfuran

The Paal-Knorr synthesis is a classical and highly effective method for constructing furan rings from 1,4-dicarbonyl compounds under acidic conditions.[5][6][7] To form a 2,3,4,5-tetramethyl-substituted furan, the required precursor is 3,4-dimethylhexane-2,5-dione.[8][9] Although the direct product is a furan, subsequent oxidation can yield the corresponding furanone.

The mechanism involves the protonation of one carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The second carbonyl group undergoes tautomerization to its enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking the protonated carbonyl in an intramolecular fashion to form a five-membered cyclic hemiacetal.[5] This intermediate is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group creates a water leaving group, and its departure generates a resonance-stabilized oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the aromatic tetramethylfuran ring.

G Diketone 3,4-Dimethylhexane-2,5-dione Protonated Protonated Diketone Diketone->Protonated + H⁺ Enol Enol Tautomer Protonated->Enol Tautomerization Hemiacetal Cyclic Hemiacetal Enol->Hemiacetal Intramolecular Cyclization Oxonium Oxonium Ion Hemiacetal->Oxonium + H⁺, - H₂O Furan 2,3,4,5-Tetramethylfuran Oxonium->Furan - H⁺

Caption: The Paal-Knorr Mechanism for Tetramethylfuran Synthesis.

Oxidation of a Tetramethyl-Substituted Tetrahydrofuran

A plausible and logical route to a tetramethyl-substituted furanone is the oxidation of its corresponding saturated analog, 2,2,5,5-tetramethyltetrahydrofuran. The synthesis of this tetrahydrofuran derivative is well-established and proceeds via the acid-catalyzed ring closure of 2,5-dimethylhexane-2,5-diol.[10][11]

The oxidation of the tetrahydrofuran to the furanone (a lactone) can be achieved using various oxidizing agents. Chromium(VI) reagents, such as pyridinium dichromate (PDC), are known to facilitate such transformations.[12] The mechanism involves the oxidation of a methylene group (C-H bond) adjacent to the ether oxygen. This process converts the ether into a lactone, introducing a carbonyl group at the 3-position of the ring system. This method provides a strategic alternative, separating the ring formation and functionalization steps.

G Diol 2,5-Dimethylhexane-2,5-diol THF 2,2,5,5-Tetramethyltetrahydrofuran Diol->THF Acid-Catalyzed Cyclization (-H₂O) Furanone Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone THF->Furanone Oxidation (e.g., Cr(VI) reagents)

Caption: Workflow for Furanone Synthesis via THF Oxidation.

Quantitative Data Presentation

The following table summarizes key quantitative data for the primary synthetic routes discussed. Direct comparison highlights the efficiency of the alkynediol cyclization method.

Synthesis RoutePrecursorProductReagents/CatalystTemp. (°C)Yield (%)Reference
Hydration/Cyclization2,5-Dimethyl-3-hexyne-2,5-diolDihydro-2,2,5,5-tetramethyl-3(2H)-furanoneHgO, H₂SO₄, H₂OReflux89[1]
Paal-Knorr / Oxidation3,4-Dimethylhexane-2,5-dione2,3,4,5-TetramethylfuranProtic or Lewis Acid (e.g., H₂SO₄)VariesHigh (Typical)[5][6]
THF Oxidation2,2,5,5-TetramethyltetrahydrofuranDihydro-2,2,5,5-tetramethyl-3(2H)-furanoneCr(VI) Reagents (e.g., PDC)VariesModerate-Good[12]

Experimental Protocols

Protocol for Synthesis of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone from 2,5-Dimethyl-3-hexyne-2,5-diol[1]
  • Catalyst Preparation: Dissolve mercuric oxide (600 mg) in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Reaction Initiation: Add solid 2,5-dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol) to the catalyst solution.

  • Heating: Heat the solution until it becomes homogeneous and then turns cloudy, indicating the start of the reaction.

  • Cooling & Stirring: Remove the heat source and stir the flask in a room temperature water bath for 30 minutes.

  • Distillation: Distill the solution, collecting approximately 250 mL of distillate. Water may be added to the reaction flask to facilitate complete distillation.

  • Extraction: Transfer the biphasic distillate into a separatory funnel with diethyl ether. Separate the organic layer, wash with brine, and dry over magnesium sulfate (MgSO₄).

  • Purification: Filter the solution, evaporate the solvent under reduced pressure, and distill the residue (boiling point ~150 °C) to yield the pure product.

  • Yield: This procedure yields approximately 44.5 g (89%) of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a clear oil.

Generalized Protocol for Paal-Knorr Furan Synthesis
  • Reactant Mixture: Dissolve the 1,4-dicarbonyl compound (e.g., 3,4-dimethylhexane-2,5-dione) in a suitable solvent.

  • Catalyst Addition: Add a catalytic amount of a strong protic acid (e.g., H₂SO₄, HCl) or a Lewis acid.[5]

  • Reaction Conditions: Heat the mixture to facilitate the dehydration and cyclization process. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, neutralize the acid catalyst with a suitable base (e.g., NaHCO₃ solution).

  • Extraction & Purification: Extract the product into an organic solvent, dry the organic layer, and purify by distillation or column chromatography to obtain the furan derivative.

Conclusion

The formation of tetramethyl-substituted furanones can be achieved through several robust synthetic strategies. The acid-catalyzed rearrangement and cyclization of 2,5-dimethyl-3-hexyne-2,5-diol stands out as a high-yield, one-step method for producing the 2,2,5,5-tetramethyl isomer.[1] The Paal-Knorr synthesis offers a versatile and mechanistically well-understood route to the 2,3,4,5-tetramethylfuran core, which can serve as a precursor to the corresponding furanone.[5][6] Additionally, the oxidation of the readily accessible 2,2,5,5-tetramethyltetrahydrofuran provides a strategic, two-step pathway.[10][12] The choice of method will depend on the desired substitution pattern, availability of starting materials, and scalability requirements. The mechanistic insights and protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to synthesize and further explore this important class of heterocyclic compounds.

References

An In-depth Technical Guide to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one, a heterocyclic organic compound. While the specific historical details of its initial discovery are not extensively documented, this guide consolidates available information on its synthesis, chemical and physical properties, and potential applications. The dihydrofuran-3(2H)-one core is a recognized scaffold in numerous biologically active natural products, suggesting potential, yet largely unexplored, avenues for this particular tetramethylated derivative in medicinal chemistry and drug development. This document aims to serve as a foundational resource for researchers interested in the chemistry and potential utility of this compound.

Introduction and Historical Context

The precise origins and first synthesis of this compound are not clearly detailed in readily available scientific literature. However, the synthesis of dihydrofuran-3(2H)-one derivatives has been a subject of interest for many years due to their presence in a variety of natural products exhibiting significant biological activities. These natural products include compounds with antitumor and other medicinal properties.[1] The study of substituted furanones is a dynamic area of research, with numerous synthetic methodologies being developed over the past few decades.

The synthesis of this compound itself is achievable through established organic chemistry reactions, suggesting its preparation has been accessible for a considerable time. Its primary documented application is in chemical synthesis, where it can serve as a building block for more complex molecules.[2] There is also a brief mention of its use as an intermediate in the production of pesticides.

Physicochemical Properties

This compound is a colorless liquid with a distinct set of physical and chemical properties. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in biological systems.

PropertyValueReference
Molecular Formula C₈H₁₄O₂--INVALID-LINK--
Molecular Weight 142.20 g/mol --INVALID-LINK--
CAS Number 5455-94-7--INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Density 0.926 g/mL at 25 °C--INVALID-LINK--
Boiling Point 42-43 °C at 11 mmHg--INVALID-LINK--
Flash Point 39.4 °C--INVALID-LINK--
Refractive Index n20/D 1.42--INVALID-LINK--

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.

Synthesis from 2,5-Dimethyl-3-hexyne-2,5-diol

This procedure involves the acid-catalyzed hydration of an alkyne diol, followed by distillation to yield the target compound.

Experimental Protocol:

  • Preparation of the Catalyst Solution: Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Reaction Initiation: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the catalyst solution.

  • Heating: Heat the solution until it becomes homogeneous and then turns cloudy.

  • Cooling and Stirring: Stop heating and stir the flask in a room temperature water bath for 30 minutes.

  • Distillation: Distill the solution, collecting approximately 250 mL of distillate. Water may be added during distillation to maintain volume.

  • Extraction: The resulting biphasic material is taken up in diethyl ether. The ether layer is separated, washed with brine, and dried over magnesium sulfate.

  • Purification: The ether is evaporated, and the residue is distilled at 150 °C to yield 44.5 g (89%) of this compound as a water-white oil.[3]

Synthesis_of_Tetramethyldihydrofuranone start 2,5-Dimethyl-3-hexyne-2,5-diol reagents H₂SO₄, HgO, H₂O start->reagents Hydration product This compound reagents->product

Synthesis of this compound.

Potential Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is scarce, the dihydrofuran-3(2H)-one scaffold is a key structural motif in many biologically active natural products.[1] This suggests that the title compound could serve as a valuable building block in the synthesis of novel therapeutic agents.

The presence of the ketone functional group allows for a variety of chemical modifications, such as the introduction of different substituents at the alpha position, which could be explored for structure-activity relationship (SAR) studies.

The related compound, 2,2,5,5-tetramethyltetrahydrofuran (TMTHF), has been investigated as a non-polar, non-peroxide forming ether solvent, highlighting the interest in tetramethylated furan derivatives for safer chemical processes.

Logical Workflow for Investigating Biological Potential

The exploration of the biological potential of this compound would logically follow a standard drug discovery workflow.

Biological_Investigation_Workflow cluster_synthesis Synthesis and Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Core Compound derivatization Chemical Derivatization synthesis->derivatization in_vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) derivatization->in_vitro in_vivo In Vivo Models (if promising in vitro results) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar admet ADMET Profiling sar->admet admet->in_vivo Iterative Improvement

Workflow for Biological Potential Investigation.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its history and discovery are not prominently documented, its structural relationship to biologically active natural products containing the dihydrofuran-3(2H)-one core suggests it may be an under-explored molecule in medicinal chemistry. This guide provides the foundational chemical knowledge necessary for researchers to further investigate the potential applications of this compound in drug discovery and other areas of chemical science. Future research should focus on systematic biological screening of the compound and its derivatives to unlock their potential therapeutic value.

References

An In-depth Technical Guide to the Safety and Handling of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. It also includes an overview of its known chemical and physical properties, reactivity, and potential biological activities based on available data and computational predictions. This document is intended to serve as a valuable resource for laboratory personnel working with this compound in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₈H₁₄O₂ and a molecular weight of 142.2 g/mol .[1][2] It is a flammable liquid and should be handled with appropriate safety precautions.[3][4]

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1][2]
Molecular Weight 142.2 g/mol [1][2]
Appearance Colorless liquid[2]
Boiling Point 42-43 °C at 11 mmHg (149.8 °C at 760 mmHg)[1][2][3]
Density 0.926 g/mL at 25 °C[1][3]
Flash Point 39.4 °C (103 °F)[2]
Refractive Index n20/D 1.42[1][3]
Solubility Soluble in chloroform and ethyl acetate.[5]
CAS Number 5455-94-7[3]

Safety and Handling

2.1. Hazard Identification

This compound is classified as a flammable liquid.[3][4] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazard statement:

  • H226: Flammable liquid and vapor.[3][4]

2.2. Precautionary Measures

When handling this compound, it is crucial to adhere to the following precautionary statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

  • P233: Keep container tightly closed.[4]

  • P240: Ground and bond container and receiving equipment.[4]

  • P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

  • P242: Use non-sparking tools.[4]

  • P243: Take action to prevent static discharges.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

2.3. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear flame-retardant, antistatic protective clothing.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter for organic vapors.

2.4. Storage

Store in a cool, well-ventilated place.[4] Keep the container tightly closed and away from sources of ignition.

2.5. First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • After Skin Contact: Wash off with soap and plenty of water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek medical attention if symptoms persist.

G cluster_handling Safe Handling Workflow assess_risks Assess Risks (Flammable Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risks->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store Properly (Cool, Dry, Well-Ventilated) handling->storage spill Spill Response Plan handling->spill disposal Dispose as Hazardous Waste storage->disposal

A workflow for the safe handling of this compound.

Toxicological Information

Detailed toxicological data for this compound is limited, and its toxicological properties have not been thoroughly investigated.[6] However, information on related furanone derivatives can provide some insights into potential hazards.

3.1. Acute Toxicity

No specific LD50 (oral, dermal) or LC50 (inhalation) data is available for this compound.

3.2. Skin and Eye Irritation

No specific skin or eye irritation studies are available. As a general precaution, direct contact with skin and eyes should be avoided.

3.3. Mutagenicity

While no specific mutagenicity data exists for this compound, studies on other furanone derivatives have shown mixed results. Some chlorine-containing furanones have exhibited weak mutagenic activity in the Ames test, while others were not mutagenic.[7][8] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[9][10]

3.4. Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

3.5. In Vitro Cytotoxicity

No specific in vitro cytotoxicity data is available for this compound. However, furan and its derivatives have been shown to induce cytotoxicity in various cell lines. For example, furan has been observed to decrease the viability of mouse Leydig cells in a concentration-dependent manner.[11]

Reactivity and Stability

4.1. Chemical Stability

The compound is stable under recommended storage conditions.

4.2. Incompatible Materials

It is incompatible with strong oxidizing agents, acids, and bases.

4.3. Hazardous Decomposition Products

No data is available on hazardous decomposition products. Thermal decomposition may produce carbon monoxide and carbon dioxide.

Experimental Protocols

5.1. Synthesis

A reported synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone involves the hydration of 2,5-dimethyl-3-hexyne-2,5-diol in the presence of mercuric oxide and sulfuric acid. The resulting product is then purified by distillation.[6]

  • Materials: 2,5-dimethyl-3-hexyne-2,5-diol, mercuric oxide, concentrated sulfuric acid, water, ether, magnesium sulfate.

  • Procedure:

    • Dissolve mercuric oxide in water containing concentrated sulfuric acid.

    • Add solid 2,5-dimethyl-3-hexyne-2,5-diol and heat the solution until it turns cloudy.

    • Stir the mixture in a room temperature water bath for 30 minutes.

    • Distill the solution to collect the distillate.

    • Extract the biphasic material with ether.

    • Wash the ether layer with brine, dry over magnesium sulfate, filter, and evaporate the solvent.

    • Distill the residue to obtain the pure product.[6]

5.2. Purification

For the purification of ketones like this compound, column chromatography is a common technique.[12][13]

  • Stationary Phase: Silica gel is typically used as the adsorbent.

  • Mobile Phase (Eluent): A solvent system of low to moderate polarity, such as a mixture of hexane and ethyl acetate or hexane and diethyl ether, is often effective.[14] The polarity of the eluent can be adjusted to achieve optimal separation.

  • Procedure:

    • Pack a chromatography column with a slurry of silica gel in a non-polar solvent.

    • Load the crude sample onto the top of the silica gel.

    • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

    • Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.[12]

5.3. Analytical Methods

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of volatile compounds like this compound.

  • Principle: The compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column. It then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.[15]

  • General Protocol:

    • Inject a solution of the sample into the GC.

    • The sample is vaporized and carried by an inert gas through a heated column.

    • The separated components elute from the column at different times (retention times).

    • The eluting components enter the mass spectrometer for analysis.

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

  • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms.

Spectra for the related compound 2,2,5,5-tetramethyltetrahydrofuran show characteristic signals for the methyl and methylene protons and carbons.[16][17]

Potential Applications in Drug Development

While there is no direct evidence of the biological activity of this compound, the furanone and tetrahydrofuran scaffolds are present in many biologically active compounds. This suggests that this molecule could be a starting point for the synthesis of novel therapeutic agents.

6.1. Computational Studies (In Silico)

6.1.1. Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on furanone derivatives have been used to develop models that predict their antibacterial activity.[7][8][18] These models can help in designing new furanone-based compounds with potentially enhanced efficacy.

6.1.2. Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific protein target.[19] Studies on furanone derivatives have explored their potential as inhibitors of various enzymes, such as those involved in bacterial quorum sensing.[20][21] Molecular docking simulations can be employed to investigate the potential of this compound and its derivatives to interact with various biological targets.

G cluster_drug_discovery In Silico Drug Discovery Workflow compound This compound (Scaffold) qsar QSAR Modeling (Predict Activity) compound->qsar docking Molecular Docking (Identify Targets) compound->docking synthesis Derivative Synthesis qsar->synthesis docking->synthesis testing Biological Testing synthesis->testing

A logical workflow for exploring the therapeutic potential of the target compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Users should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all institutional and regulatory safety guidelines. The toxicological and biological properties of this compound have not been fully investigated and it should be handled with the utmost care by qualified individuals.

References

In-Depth Technical Guide on the Solubility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a heterocyclic ketone of interest in chemical synthesis and potentially in drug development. A thorough review of publicly available scientific literature, chemical databases, and supplier information was conducted. While qualitative solubility information is available, specific quantitative solubility data remains largely unpublished. This guide presents the known qualitative data, a detailed experimental protocol for determining solubility, and a workflow diagram to assist researchers in generating their own quantitative data.

Introduction

This compound (CAS No. 5455-94-7) is a cyclic ketone with a distinct chemical structure that influences its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for a range of applications, including reaction chemistry, purification processes, formulation development, and drug delivery systems. The polarity of the ketone functional group combined with the nonpolar hydrocarbon backbone suggests a versatile solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid/oil[2]
Boiling Point 42-43 °C at 11 mmHg[2]
Density 0.926 g/mL at 25 °C[1]
Refractive Index n20/D 1.42[1]

Solubility Data

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The absence of this data in the public domain highlights an opportunity for further research to characterize this compound fully.

Qualitative Solubility Data

Qualitative solubility information has been reported by chemical suppliers. This information indicates the solvents in which the compound is known to be soluble, without specifying the extent of solubility.

SolventSolubilityReference
ChloroformSoluble[2][3]
Ethyl AcetateSoluble[2][3]

Based on the principle of "like dissolves like," it can be inferred that this compound, as a moderately polar ketone, is likely to be soluble in a range of common organic solvents. Ketones with a higher number of carbon atoms generally see a decrease in solubility in polar solvents.[4] However, the presence of the ether linkage in the furanone ring may influence its solubility in ways not typical of simple aliphatic ketones.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable approach for determining the solubility of a compound like this compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Constant temperature water bath or incubator

  • Analytical balance (accurate to ±0.0001 g)

  • Vortex mixer

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 1 mL) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the solute to gently evaporate the solvent.

    • Once the solvent is completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Repeatability: It is recommended to perform the experiment in triplicate for each solvent to ensure the accuracy and reproducibility of the results.

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start prepare_solution Prepare Supersaturated Solution start->prepare_solution equilibrate Equilibrate at Constant Temperature prepare_solution->equilibrate filter_sample Filter Aliquot equilibrate->filter_sample evaporate_solvent Evaporate Solvent filter_sample->evaporate_solvent weigh_solute Weigh Dried Solute evaporate_solvent->weigh_solute calculate_solubility Calculate Solubility weigh_solute->calculate_solubility end End calculate_solubility->end

Caption: Experimental workflow for solubility determination.

Conclusion

While there is a notable lack of quantitative solubility data for this compound in the public domain, qualitative information indicates its solubility in chloroform and ethyl acetate. For researchers and professionals in drug development, the provided experimental protocol offers a robust method for generating the necessary quantitative data to support their work in synthesis, purification, and formulation. Further studies to systematically determine and publish the solubility of this compound in a range of common organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a valuable heterocyclic ketone used as a building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its sterically hindered furanone core makes it an interesting scaffold for creating complex molecular architectures. This document provides a detailed protocol for the synthesis of this compound via the hydration of 2,5-dimethyl-3-hexyne-2,5-diol.

Reaction Scheme

The synthesis proceeds through the mercury-catalyzed hydration of an alkyne to form an enol, which rapidly tautomerizes to the more stable ketone.

Overall Reaction: 2,5-Dimethyl-3-hexyne-2,5-diol → this compound

Data Presentation

ParameterValueReference
Starting Material 2,5-Dimethyl-3-hexyne-2,5-diol[1]
Reagents Mercuric oxide, Sulfuric acid[1]
Solvent Water[1]
Reaction Temperature Heating until cloudy, then room temperature[1]
Reaction Time 30 minutes after initial heating[1]
Product Molar Mass 142.20 g/mol
Product Appearance Water-white oil[1]
Reported Yield 89%[1]
Purification Method Distillation[1]
Distillation Temperature 150 °C[1]

Experimental Protocol

Materials:

  • 2,5-Dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)[1]

  • Mercuric oxide (600 mg)[1]

  • Concentrated Sulfuric Acid (2 mL)[1]

  • Water (200 mL, plus additional for distillation)[1]

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask (suitable size for the reaction volume)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Condenser

  • Distillation apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.[1]

  • Reaction Initiation: To the stirred catalyst solution, add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol.[1]

  • Heating: Heat the mixture until the solution, which is initially homogeneous, turns cloudy. This indicates the start of the reaction.[1]

  • Reaction Progression: Immediately stop heating and place the flask in a room temperature water bath. Continue stirring for 30 minutes.[1]

  • Product Isolation by Distillation: Arrange the apparatus for simple distillation. Distill the reaction mixture, collecting approximately 250 mL of distillate. It may be necessary to add more water to the distillation flask to ensure all the product is carried over.[1]

  • Extraction: The distillate will be a biphasic mixture. Transfer the distillate to a separatory funnel and extract the aqueous layer with diethyl ether.[1]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the ether layer over anhydrous magnesium sulfate.[1]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.[1]

  • Final Purification: Purify the resulting oil by distillation at 150 °C to yield this compound as a water-white oil (expected yield: 44.5 g, 89%).[1]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification reagents Dissolve Mercuric Oxide and Sulfuric Acid in Water addition Add 2,5-Dimethyl-3-hexyne-2,5-diol reagents->addition heating Heat until Cloudy addition->heating stirring Stir at Room Temperature heating->stirring distillation Distill Reaction Mixture stirring->distillation Proceed to Work-up extraction Extract with Diethyl Ether distillation->extraction washing Wash with Brine extraction->washing drying Dry over MgSO4 washing->drying evaporation Evaporate Solvent drying->evaporation final_distillation Purify by Distillation (150 °C) evaporation->final_distillation product product final_distillation->product Final Product: This compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a versatile ketone for the construction of diverse molecular architectures. This document offers detailed protocols for key transformations, quantitative data summaries, and visual representations of experimental workflows and reaction pathways.

Application Note 1: Synthesis and Functionalization

1.1. Synthesis of this compound

The title compound can be efficiently synthesized from 2,5-dimethyl-3-hexyne-2,5-diol via a mercury-catalyzed hydration and rearrangement.

Reaction Scheme:

Experimental Protocol:

A solution of mercuric oxide (0.6 g) in 200 mL of water containing 2 mL of concentrated sulfuric acid is prepared in a suitable flask. To this, 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol is added. The mixture is heated until the solution becomes cloudy, at which point heating is discontinued. The flask is then stirred in a room temperature water bath for 30 minutes. The product is isolated by distillation, collecting approximately 250 mL of distillate (additional water may be added to the reaction flask to facilitate this). The biphasic distillate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation (150 °C) to afford this compound as a colorless oil.[1]

1.2. α-Formylation of this compound

The ketone can be functionalized at the α-position via a Claisen condensation with ethyl formate to introduce a hydroxymethylene group, a versatile handle for further transformations.

Reaction Scheme:

Experimental Protocol:

A suspension of sodium hydride (18.1 g of 60% dispersion in mineral oil, 453 mmol) is prepared in 400 mL of diethyl ether containing two drops of ethanol in a flask cooled to 0 °C. A solution of this compound (32.1 g, 226 mmol) in 50 mL of diethyl ether is added dropwise, followed by the dropwise addition of ethyl formate (36.5 mL, 453 mmol). The reaction mixture is stirred overnight at room temperature. The mixture is then carefully quenched with water and washed with additional ether. The aqueous layer is acidified with 6N HCl and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over magnesium sulfate, and decolorized with charcoal. After filtration through celite and evaporation of the solvent, the solid residue is recrystallized from a minimal amount of ether and a large volume of hexanes to yield 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as an off-white solid.[1]

Quantitative Data Summary:

ReactionProductYieldReference
Synthesis of KetoneThis compound89%[1]
α-Formylation4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone79%[1]

Experimental Workflow for Synthesis and Functionalization:

G start Start: 2,5-dimethyl-3-hexyne-2,5-diol synthesis Synthesis of Ketone (HgO, H2SO4, H2O) start->synthesis ketone This compound synthesis->ketone formylation α-Formylation (NaH, HCOOEt) ketone->formylation product 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone formylation->product end End product->end

Synthesis and α-formylation workflow.

Application Note 2: Carbon-Carbon Bond Forming Reactions

2.1. Grignard Reaction: Synthesis of a Tertiary Alcohol

The carbonyl group of this compound readily reacts with Grignard reagents to form tertiary alcohols, providing a straightforward method for introducing new carbon substituents at the C3 position.

Reaction Scheme:

Experimental Protocol:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. A solution of methyl bromide (1.2 equiv.) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. Once the reaction begins (indicated by gentle reflux and disappearance of the iodine color), the remaining methyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.

A solution of this compound (1.0 equiv.) in anhydrous diethyl ether is then added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol. Purification can be achieved by column chromatography on silica gel.

2.2. Wittig Reaction: Olefination to an Exocyclic Alkene

The Wittig reaction provides a powerful tool for the conversion of the ketone to an exocyclic methylene group, a common motif in natural products and a useful synthetic intermediate.

Reaction Scheme:

Experimental Protocol:

Methyltriphenylphosphonium bromide (1.1 equiv.) is suspended in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (1.05 equiv.) is added dropwise, resulting in the formation of the yellow to orange colored ylide. The mixture is stirred at this temperature for 30 minutes.

A solution of this compound (1.0 equiv.) in anhydrous THF is then added dropwise to the ylide solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, during which time the color of the ylide typically fades. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Quantitative Data Summary:

ReactionReagentProductExpected Yield
Grignard ReactionCH3MgBr3-Methyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol85-95%
Wittig Reaction(C6H5)3P=CH23-Methylene-2,2,5,5-tetramethyltetrahydrofuran70-85%

Logical Relationship of C-C Bond Forming Reactions:

G ketone This compound grignard Grignard Reaction (+ R-MgX) ketone->grignard wittig Wittig Reaction (+ Ph3P=CHR) ketone->wittig alcohol Tertiary Alcohol grignard->alcohol alkene Exocyclic Alkene wittig->alkene

Carbon-carbon bond forming reactions.

Application Note 3: Reduction of the Carbonyl Group

3.1. Synthesis of 2,2,5,5-Tetramethyltetrahydrofuran-3-ol

The reduction of the ketone to the corresponding secondary alcohol provides a chiral building block for further synthetic elaborations. Sodium borohydride is a mild and effective reagent for this transformation.

Reaction Scheme:

Experimental Protocol:

This compound (1.0 equiv.) is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath. Sodium borohydride (1.5 equiv.) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

The reaction is quenched by the slow, dropwise addition of water at 0 °C. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol. The product can be purified by distillation or column chromatography on silica gel.

Quantitative Data Summary:

ReactionReagentProductExpected Yield
ReductionSodium Borohydride2,2,5,5-Tetramethyltetrahydrofuran-3-ol90-98%

Experimental Workflow for Carbonyl Reduction:

G start Start: Ketone reduction Reduction (NaBH4, MeOH) start->reduction product Secondary Alcohol reduction->product end End product->end

Workflow for the reduction of the ketone.

References

Application Notes and Protocols for Reactions Involving 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. This document includes protocols for its synthesis and subsequent functionalization, as well as general procedures for common ketone reactions that can be adapted for this sterically hindered furanone derivative.

Introduction

This compound is a heterocyclic ketone with a unique structural motif. The presence of four methyl groups provides significant steric hindrance around the furan ring, influencing its reactivity. While this specific molecule is not extensively documented in the context of major signaling pathways or as a standalone therapeutic agent, its derivatives hold potential as building blocks in medicinal chemistry. The tetrahydrofuran core is a common scaffold in numerous biologically active natural products and synthetic drugs. The protocols outlined below provide a foundation for the synthesis and derivatization of this compound, enabling its exploration in various research and development applications.

Synthesis of this compound

A reliable method for the synthesis of the title compound is through the hydration of 2,5-dimethyl-3-hexyne-2,5-diol catalyzed by mercuric oxide in the presence of sulfuric acid.[1]

Experimental Protocol: Synthesis of this compound[1]
  • In a suitable reaction vessel, dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the mixture until the solution becomes cloudy, indicating the initiation of the reaction.

  • Remove the heat source and stir the flask in a room temperature water bath for 30 minutes.

  • Distill the reaction mixture, collecting approximately 250 mL of distillate. Additional water may be added to the reaction flask to facilitate complete distillation.

  • The distillate will be biphasic. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the ether layer over magnesium sulfate (MgSO4), filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation at 150°C to yield this compound as a colorless oil.

Quantitative Data
Starting MaterialProductReagentsYieldReference
2,5-Dimethyl-3-hexyne-2,5-diolThis compoundHgO, H₂SO₄, H₂O89%[1]

Reactions of the Carbonyl Group

The ketone functionality of this compound allows for a variety of subsequent chemical transformations. Below are general protocols for common ketone reactions. Researchers should note that the steric hindrance from the four methyl groups may necessitate longer reaction times or more forcing conditions compared to less substituted ketones.

Reduction to an Alcohol

The ketone can be reduced to the corresponding secondary alcohol, 2,2,5,5-tetramethyldihydrofuran-3-ol, using common hydride reducing agents.

General Protocol for Sodium Borohydride (NaBH₄) Reduction: [2][3][4][5]

  • Dissolve this compound in a suitable protic solvent such as methanol or ethanol at room temperature.

  • Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. A molar excess of NaBH₄ is typically used.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify the product by distillation or column chromatography.

General Protocol for Lithium Aluminum Hydride (LiAlH₄) Reduction: [2][3][5][6]

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess of lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent such as diethyl ether or tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Carefully quench the reaction by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

  • Dry the filtrate over an anhydrous salt and concentrate under reduced pressure to yield the alcohol.

  • Purify as needed.

Grignard Reaction for C-C Bond Formation

Reaction with Grignard reagents will introduce an alkyl or aryl group at the carbonyl carbon, forming a tertiary alcohol.

General Protocol for Grignard Reaction:

  • Prepare the Grignard reagent (R-MgX) in a separate flame-dried flask under an inert atmosphere by reacting an alkyl or aryl halide with magnesium turnings in dry diethyl ether or THF.

  • In another flame-dried flask under an inert atmosphere, dissolve this compound in dry diethyl ether or THF.

  • Cool the ketone solution to 0°C.

  • Slowly add the prepared Grignard reagent to the ketone solution with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography or distillation.

Wittig Reaction for Olefination

The Wittig reaction converts the ketone into an alkene by reacting it with a phosphorus ylide.[7][8][9]

General Protocol for Wittig Reaction: [7][10][11]

  • Prepare the phosphonium ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in a dry aprotic solvent under an inert atmosphere.

  • Add a solution of this compound in the same dry solvent to the ylide solution at an appropriate temperature (often 0°C or room temperature).

  • Stir the reaction mixture until completion (monitor by TLC or GC).

  • Quench the reaction with water.

  • Extract the product with a suitable solvent (e.g., hexane or diethyl ether).

  • Wash the organic layer, dry, and concentrate.

  • The major byproduct, triphenylphosphine oxide, can often be removed by crystallization or column chromatography to yield the pure alkene.

Functionalization at the α-Carbon

The α-carbon of this compound can be functionalized, for example, by forming an enolate followed by reaction with an electrophile. A documented example is the formation of a hydroxymethylene derivative.[1]

Experimental Protocol: Synthesis of 4-Hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone[1]
  • Suspend 18.1 g (453 mmol) of 60% sodium hydride in 400 mL of diethyl ether containing two drops of ethanol in a flask at 0°C.

  • Slowly add 36.5 mL (453 mmol) of ethyl formate to the suspension.

  • Add a solution of 32.1 g (226 mmol) of this compound in 50 mL of diethyl ether dropwise to the stirred mixture at 0°C.

  • Allow the reaction to stir overnight at room temperature.

  • Pour the reaction mixture into water and wash with additional ether.

  • Acidify the aqueous layer with 6N HCl and extract with diethyl ether.

  • Combine the ether extracts, wash with water and brine, and dry over MgSO₄.

  • Decolorize with charcoal, filter through celite, and evaporate the solvent.

  • Recrystallize the solid residue from a small volume of ether and a large volume of hexanes to yield the product as an off-white solid.

Subsequent Reaction: Synthesis of a Diamine Derivative[1]
  • Dissolve 5.9 g (34.7 mmol) of 4-hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone in 40 mL of THF.

  • Add 1.15 mL (17.4 mmol) of ethylenediamine to the solution.

  • Reflux the solution for one hour.

  • Evaporate the solvents under high vacuum with moderate heating.

  • Slurry the solid residue in 50 mL of cold ether and filter to isolate the product.

  • Recrystallize from 50 mL of THF and dry at 70°C under vacuum to obtain 1,2-bis[dihydro-2,2,5,5-tetramethyl3(2H)furanone-4-methyleneamino]ethane as a white solid.

Quantitative Data for Functionalization Reactions
Starting MaterialProductReagentsYieldReference
This compound4-Hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanoneNaH, Ethyl formate, Ethanol, Ether79%[1]
4-Hydroxymethylene-dihydro-2,2,5,5-tetramethyl-3(2H)-furanone1,2-bis[dihydro-2,2,5,5-tetramethyl3(2H)furanone-4-methyleneamino]ethaneEthylenediamine, THF76%[1]

Visualizations

G Synthesis and Functionalization Workflow A 2,5-Dimethyl-3-hexyne-2,5-diol B This compound A->B HgO, H₂SO₄, H₂O (89% yield) C 4-Hydroxymethylene-dihydro-2,2,5,5- tetramethyl-3(2H)-furanone B->C 1. NaH, Ethyl formate 2. H₃O⁺ (79% yield) D 1,2-bis[dihydro-2,2,5,5-tetramethyl3(2H)furanone- 4-methyleneamino]ethane C->D Ethylenediamine, THF (76% yield)

Caption: Workflow for the synthesis of this compound and its subsequent functionalization.

G General Reactivity of this compound cluster_0 Starting Material cluster_1 Products A This compound B Secondary Alcohol A->B Reduction (e.g., NaBH₄, LiAlH₄) C Tertiary Alcohol A->C Nucleophilic Addition (e.g., Grignard Reagent) D Alkene A->D Olefination (e.g., Wittig Reagent)

Caption: General reaction pathways for the ketone moiety of this compound.

References

Application Notes and Protocols for the Characterization of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one (CAS No: 5455-94-7), a heterocyclic ketone of interest in chemical synthesis and potentially in drug development. The following protocols cover its analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available experimental spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.30Singlet12H4 x -CH₃
~2.20Singlet2H-CH₂-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~254 x -CH₃
~50-CH₂-
~852 x C(CH₃)₂
~215C=O
Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes and vials

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the CDCl₃ peak to 77.16 ppm.

    • Integrate the peaks in the ¹H spectrum.

    • Assign the peaks in both spectra to the corresponding atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in CDCl3 with TMS transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer dissolve->load lock_shim Lock and Shim load->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate assign Assign Peaks integrate->assign

NMR Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the separation and identification of volatile and semi-volatile compounds like this compound, providing both retention time and mass spectral data for confirmation.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The NIST WebBook provides a reference mass spectrum for this compound.[1]

Table 3: Key Mass Spectral Fragments for this compound

m/zRelative IntensityProposed Fragment
142Moderate[M]⁺ (Molecular Ion)
127Low[M - CH₃]⁺
85High[M - C(CH₃)₃]⁺ or [C₄H₅O₂]⁺
57Very High[C(CH₃)₃]⁺ (tert-Butyl cation)
43High[C₃H₇]⁺ or [CH₃CO]⁺
Experimental Protocol for GC-MS Analysis

Objective: To determine the purity and confirm the identity of this compound using GC-MS.

Materials:

  • This compound sample

  • Dichloromethane (DCM), HPLC grade

  • GC vials with inserts

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • DB-5ms or equivalent capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Sample Preparation:

    • Prepare a 100 ppm stock solution of this compound in dichloromethane.

    • Perform serial dilutions to prepare working standards of 1, 5, and 10 ppm.

    • Transfer the solutions to GC vials.

  • Instrument Setup and Data Acquisition:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Injection Volume: 1 µL (splitless mode)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Temperature Program: Start at 50 °C for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 40-300

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Compare the acquired mass spectrum of the peak with the reference spectrum from the NIST library to confirm its identity.[1]

    • Determine the purity of the sample by calculating the peak area percentage.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Analysis prepare_sol Prepare Stock and Working Solutions in DCM transfer_vial Transfer to GC Vial prepare_sol->transfer_vial inject Inject Sample prepare_sol->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify_rt Identify Peak by Retention Time detect->identify_rt compare_ms Compare Mass Spectrum with Library identify_rt->compare_ms purity Calculate Purity compare_ms->purity

GC-MS Analysis Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is particularly useful for confirming the presence of the carbonyl (C=O) and ether (C-O-C) functional groups.

Expected FTIR Absorption Bands

Table 4: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
2970-2870StrongC-H stretchAlkane
1745-1725StrongC=O stretchKetone
1150-1085StrongC-O-C stretchCyclic Ether
1380-1365MediumC-H bend (gem-dimethyl)Alkane
Experimental Protocol for FTIR Analysis

Objective: To identify the characteristic functional groups of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade (for pellet method)

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FTIR Spectrometer with a deuterated triglycine sulfate (DTGS) detector

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place a small amount of KBr powder into a mortar and grind to a fine powder.

    • Add a very small amount (approx. 1% w/w) of the liquid this compound sample to the KBr powder.

    • Grind the mixture thoroughly to ensure a homogenous dispersion of the sample in the KBr.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background correction on the sample spectrum.

    • Identify and label the major absorption bands in the spectrum.

    • Correlate the observed absorption bands with the functional groups present in this compound.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_analysis Data Analysis mix Mix Sample with KBr Powder grind Grind Mixture mix->grind press Press into Pellet grind->press place Place Pellet in Spectrometer press->place bg_scan Acquire Background Spectrum place->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan bg_correct Background Correction sample_scan->bg_correct identify_peaks Identify and Label Absorption Bands bg_correct->identify_peaks correlate Correlate Bands with Functional Groups identify_peaks->correlate

FTIR Analysis Workflow

References

Application Note: A Detailed Protocol for the Grignard Reaction with 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the nucleophilic addition of Grignard reagents to the sterically hindered ketone, 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2] The reaction with ketones, such as the target furanone, yields tertiary alcohols, which are valuable intermediates in medicinal chemistry.[3][4] Tetrahydrofuran (THF) motifs are present in numerous bioactive natural products and pharmaceuticals, making their synthesis and functionalization a key area of interest in drug discovery.[5][6] This protocol outlines the reaction mechanism, a detailed experimental workflow, and representative data for the synthesis of novel tertiary alcohols derived from this compound.

Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the ketone.[1][7] This attack breaks the carbon-oxygen π-bond, forming a tetrahedral magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[2][8]

G prep Preparation (Flame-dry glassware, inert atmosphere) grignard Grignard Formation (Mg + R-X in Ether/THF) prep->grignard reaction Reaction Step (Add Ketone at 0°C, stir at RT) grignard->reaction quench Quenching (Add aq. NH₄Cl at 0°C) reaction->quench extract Extraction & Washing (Separate layers, wash with brine) quench->extract dry Drying & Concentration (Dry with MgSO₄, Rotovap) extract->dry purify Purification (Flash Column Chromatography) dry->purify product Pure Tertiary Alcohol purify->product

References

Application Notes and Protocols: Aldol Condensation of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the aldol condensation reactions of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one. This sterically hindered ketone serves as a versatile building block in organic synthesis, and its aldol condensation products, particularly α,β-unsaturated ketones, are valuable intermediates in the synthesis of complex molecules and potential drug candidates.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] It typically involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1] The Claisen-Schmidt condensation, a variation of the aldol reaction, occurs between an aldehyde or ketone and an aromatic carbonyl compound that cannot form an enolate.[1]

This compound is a structurally unique ketone with significant steric hindrance around the carbonyl group. Despite this, it can undergo aldol condensation at the α-position to the carbonyl group under specific basic conditions. The resulting products, 4-(arylmethylene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-ones, are highly functionalized scaffolds that can be further elaborated, making them attractive targets for medicinal chemistry and drug discovery programs.

General Reaction Scheme

The aldol condensation of this compound with an aromatic aldehyde proceeds via a base-catalyzed mechanism to yield the corresponding 4-arylmethylene derivative.

Aldol_Condensation_General_Scheme cluster_conditions Reaction Conditions Ketone This compound p1 Ketone->p1 Aldehyde Ar-CHO Aldehyde->p1 Product 4-(Arylmethylene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one Water H2O Product->Water - Base Base Heat Heat p1->Product +

Caption: General reaction scheme for the aldol condensation.

Experimental Data

The following table summarizes typical reaction conditions and expected outcomes for the aldol condensation of this compound with various aromatic aldehydes, based on established protocols for homologous 2,5-dialkyl-dihydro-3(2H)-furanones.[3]

Aldehyde (Ar-CHO)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydePiperidineN/A (Neat)110-1500.5 - 1~70-80
p-TolualdehydePiperidineN/A (Neat)110-1500.5 - 1~70-80
AcetaldehydeNaOHWater/Ethanol80-1002 - 4~60-70

Detailed Experimental Protocols

Protocol 1: Aldol Condensation with Aromatic Aldehydes (Piperidine Catalyzed)

This protocol is adapted from a general procedure for the condensation of 2,5-dialkyl-dihydro-3(2H)-furanones with aromatic aldehydes.[3]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, p-tolualdehyde)

  • Piperidine

  • Round-bottom flask equipped with a distillation apparatus

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the aromatic aldehyde (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Slowly heat the reaction mixture using a heating mantle.

  • Dehydration and the formation of the product are expected to commence at approximately 110-130°C.

  • The product, 4-(arylmethylene)-2,2,5,5-tetramethyldihydrofuran-3(2H)-one, will begin to distill over between 130°C and 150°C (temperature of the reaction mass).[3]

  • Collect the distillate, which will contain the product along with water. The collection should be complete within approximately 15-30 minutes.

  • The collected oil can be further purified by vacuum distillation.

Protocol_1_Workflow start Start reactants Combine Ketone and Aldehyde start->reactants catalyst Add Piperidine reactants->catalyst heat Heat mixture (110-150°C) catalyst->heat distill Distill product heat->distill purify Purify by vacuum distillation distill->purify end End purify->end

Caption: Experimental workflow for piperidine-catalyzed aldol condensation.

Protocol 2: Aldol Condensation with Aliphatic Aldehydes (Base Catalyzed)

This protocol is a general procedure for base-catalyzed aldol condensations and is adapted for the specified ketone.

Materials:

  • This compound

  • Aliphatic aldehyde (e.g., acetaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Stirring plate and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Cool the mixture in an ice bath.

  • Slowly add the aliphatic aldehyde (1.1 eq) to the cooled, stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Gently heat the reaction mixture to reflux for 2-4 hours to drive the condensation to completion.

  • After cooling to room temperature, pour the reaction mixture into cold water.

  • The product may precipitate as a solid or can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The mechanism of the base-catalyzed aldol condensation involves several key steps, as illustrated in the following diagram.

Aldol_Mechanism cluster_mechanism Reaction Mechanism start Ketone + Base enolate Enolate Formation (Deprotonation at α-carbon) start->enolate Step 1 nucleophilic_attack Nucleophilic Attack (Enolate attacks aldehyde carbonyl) enolate->nucleophilic_attack Step 2 alkoxide Alkoxide Intermediate Formation nucleophilic_attack->alkoxide protonation Protonation (Alkoxide protonated by solvent) alkoxide->protonation Step 3 aldol_adduct β-Hydroxy Ketone (Aldol Addition Product) protonation->aldol_adduct dehydration_enolate Enolate Formation (Deprotonation at α-carbon) aldol_adduct->dehydration_enolate Step 4 (with heat) elimination Elimination of Hydroxide dehydration_enolate->elimination Step 5 product α,β-Unsaturated Ketone (Aldol Condensation Product) elimination->product

Caption: Mechanism of base-catalyzed aldol condensation.

Applications in Drug Development

The α,β-unsaturated ketone moiety present in the aldol condensation products of this compound is a key pharmacophore in many biologically active molecules. This functional group can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a strategy employed in the design of various therapeutic agents. The rigid, sterically defined tetrahydrofuran core can also impart favorable pharmacokinetic properties and provide a scaffold for further diversification to explore structure-activity relationships. Potential applications of these derivatives include their investigation as anticancer, anti-inflammatory, and antimicrobial agents. The synthetic protocols outlined herein provide a reliable foundation for the generation of novel compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Note: Quantification of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the quantitative analysis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is suitable for the accurate and precise quantification of this compound in various sample matrices, which is of significant interest in flavor and fragrance research, as well as in the development of pharmaceutical products where it may be present as an intermediate or impurity. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. A summary of the method's performance characteristics is also provided.

Introduction

This compound is a heterocyclic ketone with potential applications in various chemical industries. Its accurate quantification is crucial for quality control, reaction monitoring, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities. This document provides a comprehensive methodology for the quantification of this compound, ensuring reliable and reproducible results.

Experimental Protocol

Materials and Reagents
  • Solvent: Dichloromethane (DCM), GC grade or higher

  • Standard: this compound (≥98% purity)

  • Internal Standard (IS): (Optional, but recommended for highest accuracy) e.g., d6-2,2,5,5-Tetramethyldihydrofuran-3(2H)-one or a structurally similar compound with a distinct retention time and mass spectrum.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Liquid Samples: Dilute the sample with dichloromethane to bring the concentration of the analyte within the calibration range.

    • Solid Samples: Extract a known weight of the homogenized solid sample with a suitable volume of dichloromethane. The extraction may be facilitated by sonication or vortexing. Centrifuge or filter the extract to remove any particulate matter before GC-MS analysis.

  • Internal Standard: If an internal standard is used, add a constant known concentration to all standards and samples.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

    • Full Scan Range: m/z 40-200 for initial identification.

    • SIM Ions: Based on the mass spectrum of this compound, select a quantification ion and one or two qualifier ions.

Data Analysis

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a reference standard.

  • Quantification: Create a calibration curve by plotting the peak area of the quantification ion against the concentration of the working standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). The concentration of the analyte in the samples is then calculated using this calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterExpected Value
Retention Time (approx.)8.5 min
Mass Spectrometry Data
Molecular Ion (M+)m/z 142
Quantification Ionm/z 85
Qualifier Ionsm/z 57, m/z 127
Method Validation Data
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Stock Stock Standard (1000 µg/mL) Working Working Standards (0.1-50 µg/mL) Stock->Working GC_Injection GC Injection (1 µL) Working->GC_Injection Sample Sample Preparation (Extraction/Dilution) Sample->GC_Injection GC_Separation Chromatographic Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM/Scan) GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound by GC-MS.

Fragmentation_Pathway cluster_fragments Major Fragments Molecule This compound (m/z 142) Fragment1 [C5H9O]+ m/z 85 (Quantification Ion) Molecule->Fragment1 α-cleavage Fragment2 [C4H9]+ m/z 57 Molecule->Fragment2 Ring Cleavage Fragment3 [M-CH3]+ m/z 127 Molecule->Fragment3 -CH3

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. The method exhibits excellent sensitivity, linearity, accuracy, and precision, making it suitable for a wide range of applications in research, development, and quality control.

Application Notes and Protocols for the Use of Tetrahydrofuran Derivatives in Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Pesticide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a heterocyclic organic compound that serves as a potential building block in the synthesis of various agrochemicals. While direct synthesis pathways from this specific precursor to commercially available pesticides are not extensively documented in publicly available literature, its structural similarity to key intermediates in the production of neonicotinoid insecticides, such as Dinotefuran, makes it a molecule of significant interest. These application notes will focus on the synthesis of Dinotefuran, a prominent third-generation neonicotinoid insecticide, which utilizes a related tetrahydrofuran moiety. We will provide detailed protocols for the synthesis of the key intermediate, 3-hydroxymethyl tetrahydrofuran, and its subsequent conversion to Dinotefuran. Furthermore, we will discuss the hypothetical conversion of this compound into a suitable intermediate for this synthesis pathway.

Application in the Synthesis of Dinotefuran

Dinotefuran, with the chemical name (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a broad-spectrum insecticide.[1] Its synthesis involves the preparation of a key intermediate, 3-hydroxymethyl tetrahydrofuran.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethyl Tetrahydrofuran (A Key Intermediate for Dinotefuran)

This protocol is based on a patented synthetic method.[2]

Reaction Scheme:

  • Step 1: Condensation. Diethyl succinate reacts with ethyl formate in the presence of a strong base to yield 2-formyl-diethyl succinate.

  • Step 2: Reduction. The 2-formyl-diethyl succinate is reduced using a metal borohydride to form 2-hydroxymethyl-1,4-butanediol.

  • Step 3: Dehydration and Cyclization. The diol undergoes acid-catalyzed dehydration and cyclization to form 3-hydroxymethyl tetrahydrofuran.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
Diethyl succinateC8H14O4174.19
Ethyl formateC3H6O274.08
Sodium ethoxideC2H5NaO68.05
Sodium borohydrideNaBH437.83
MethanolCH4O32.04
Sulfuric acidH2SO498.08
Diethyl ether(C2H5)2O74.12
Sodium chlorideNaCl58.44
Anhydrous magnesium sulfateMgSO4120.37

Procedure:

  • Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl succinate in anhydrous diethyl ether.

    • Cool the solution in an ice bath and slowly add a solution of sodium ethoxide in ethanol.

    • Add ethyl formate dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by adding dilute hydrochloric acid until the solution is neutral.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 2-formyl-diethyl succinate.

  • Reduction:

    • Dissolve the crude 2-formyl-diethyl succinate in methanol.

    • Cool the solution in an ice bath and add sodium borohydride portion-wise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with dilute sulfuric acid.

    • Remove the methanol under reduced pressure.

    • Extract the residue with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 2-hydroxymethyl-1,4-butanediol.

  • Dehydration and Cyclization:

    • To the crude 2-hydroxymethyl-1,4-butanediol, add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture under reflux for 3 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

    • Purify the crude product by distillation to obtain 3-hydroxymethyl tetrahydrofuran.

Protocol 2: Synthesis of Dinotefuran from 3-Hydroxymethyl Tetrahydrofuran

This protocol outlines the subsequent steps to synthesize Dinotefuran from the intermediate prepared in Protocol 1.[3]

Reaction Scheme:

  • Step 1: Mesylation. 3-Hydroxymethyl tetrahydrofuran is reacted with methanesulfonyl chloride to form 3-(mesyloxymethyl)tetrahydrofuran.

  • Step 2: Guanidination. The mesylated intermediate is then reacted with 1-methyl-2-nitroguanidine to yield Dinotefuran.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )
3-Hydroxymethyl tetrahydrofuranC5H10O2102.13
Methanesulfonyl chlorideCH3ClO2S114.55
Triethylamine(C2H5)3N101.19
1-Methyl-2-nitroguanidineC2H5N3O2119.08
Potassium carbonateK2CO3138.21
AcetonitrileC2H3N41.05

Procedure:

  • Mesylation:

    • Dissolve 3-hydroxymethyl tetrahydrofuran and triethylamine in acetonitrile.

    • Cool the solution to 0 °C and add methanesulfonyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • The filtrate containing 3-(mesyloxymethyl)tetrahydrofuran is used directly in the next step.

  • Guanidination:

    • To the filtrate from the previous step, add 1-methyl-2-nitroguanidine and potassium carbonate.

    • Heat the reaction mixture at reflux for 6 hours.

    • Cool the mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain Dinotefuran.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for Dinotefuran Synthesis

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1CondensationDiethyl succinate, Ethyl formate, Sodium ethoxideDiethyl ether0-2512~85
2Reduction2-Formyl-diethyl succinate, Sodium borohydrideMethanol0-254~90
3Cyclization2-Hydroxymethyl-1,4-butanediol, Sulfuric acid-Reflux3~80
4Mesylation3-Hydroxymethyl tetrahydrofuran, Methanesulfonyl chlorideAcetonitrile0-252>95 (in situ)
5Guanidination3-(Mesyloxymethyl)tetrahydrofuran, 1-Methyl-2-nitroguanidineAcetonitrileReflux6~75

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Hypothetical Conversion of this compound

The direct use of this compound in the synthesis of Dinotefuran is not reported. To be utilized as a precursor for the key intermediate, 3-hydroxymethyl tetrahydrofuran, the following transformations would be necessary:

  • Reductive Demethylation: The four methyl groups at positions 2 and 5 would need to be removed. This is a chemically challenging step and would likely require harsh reaction conditions that could affect the furan ring.

  • Reduction of the Carbonyl Group: The ketone at position 3 would need to be reduced to a secondary alcohol.

  • Conversion to Hydroxymethyl Group: The resulting hydroxyl group would then need to be converted into a hydroxymethyl group, which is a non-trivial synthetic transformation.

Given the complexity of these hypothetical steps, it is more synthetically feasible to synthesize 3-hydroxymethyl tetrahydrofuran from acyclic precursors as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway

Neonicotinoid insecticides, including Dinotefuran, act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This leads to overstimulation of the receptors, resulting in paralysis and death of the insect.

Neonicotinoid_Mode_of_Action cluster_synapse Insect Synapse cluster_outcome Physiological Effect Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh releases Postsynaptic Postsynaptic Neuron Signal Nerve Impulse Transmission Postsynaptic->Signal nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Ion_Channel Ion Channel (Open) nAChR->Ion_Channel activates Dinotefuran Dinotefuran Dinotefuran->nAChR irreversibly binds to Ion_Channel->Postsynaptic depolarizes Paralysis Paralysis & Death Signal->Paralysis

Caption: Mode of action of Dinotefuran on insect nAChRs.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of Dinotefuran.

Dinotefuran_Synthesis_Workflow Start Starting Materials: Diethyl succinate, Ethyl formate Step1 Step 1: Condensation Start->Step1 Intermediate1 2-Formyl-diethyl succinate Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 Intermediate2 2-Hydroxymethyl-1,4-butanediol Step2->Intermediate2 Step3 Step 3: Dehydration & Cyclization Intermediate2->Step3 Intermediate3 3-Hydroxymethyl tetrahydrofuran Step3->Intermediate3 Step4 Step 4: Mesylation Intermediate3->Step4 Intermediate4 3-(Mesyloxymethyl)tetrahydrofuran Step4->Intermediate4 Step5 Step 5: Guanidination Intermediate4->Step5 Purification Purification (Column Chromatography) Step5->Purification FinalProduct Dinotefuran Purification->FinalProduct

Caption: Synthetic workflow for Dinotefuran.

References

Application Notes and Protocols for Photochemical Reactions of Substituted Dihydrofuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview of the primary photochemical reactions involving substituted dihydrofuranones (also known as furanones or butyrolactones), a class of compounds significant in medicinal chemistry and natural product synthesis. The focus is on providing actionable experimental protocols and quantitative data to aid in the design and execution of photochemical transformations for drug discovery and development.

Overview of Photochemical Reactivity

Substituted dihydrofuranones, upon absorption of ultraviolet light, primarily undergo two major types of photochemical reactions: [2+2] Photocycloaddition and Norrish Type Reactions . The specific pathway and product distribution are highly dependent on the substitution pattern of the furanone ring, the presence of other reactants (like alkenes), and the reaction conditions.

[2+2] Photocycloaddition Reactions

The [2+2] photocycloaddition between the double bond of a 2(5H)-furanone and an alkene is a powerful method for constructing cyclobutane-fused lactone systems, which are valuable scaffolds in complex molecule synthesis. These reactions typically proceed via the triplet excited state of the furanone.

Key Characteristics
  • Regioselectivity: The reaction can yield "head-to-head" or "head-to-tail" isomers. The outcome is influenced by the electronic and steric properties of the substituents on both the furanone and the alkene.

  • Stereoselectivity: The use of chiral auxiliaries on the furanone or chiral catalysts can induce high levels of diastereoselectivity in the formation of the cyclobutane ring.[1]

  • Reaction Type: Both intermolecular (between two separate molecules) and intramolecular (within the same molecule) versions are synthetically useful. Intramolecular versions often exhibit high selectivity due to conformational constraints.[2][3]

Quantitative Data for Intramolecular [2+2] Photocycloaddition

The intramolecular photocycloaddition of 4-allyl-substituted 2(5H)-furanones provides a reliable method for creating rigid, bicyclic structures. The yields are generally moderate to good, depending on the substitution.

Substrate Structure (R Group)Product Yield (%)Reference
N-Boc-allylaminomethyl53 - 75%[2]
Allyloxymethyloxymethyl (Tethered)Good Yields[3]
4-Pentenoyloxymethyl (Tethered)Good Yields[3]
Experimental Protocol: Intramolecular [2+2] Photocycloaddition

This protocol is a representative example for the synthesis of conformationally restricted polycyclic compounds from substituted furanones.

Materials:

  • Substituted 4-(allylaminomethyl)-2(5H)-furanone (1.0 eq)

  • Anhydrous, degassed solvent (e.g., acetonitrile or acetone) to make a 0.01-0.05 M solution

  • Photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 125W or 450W) and a Pyrex filter (to block wavelengths < 290 nm)

  • Inert gas (Argon or Nitrogen) for purging

  • Standard laboratory glassware for workup and purification (rotary evaporator, separatory funnel, chromatography columns)

Procedure:

  • Solution Preparation: Dissolve the substituted furanone substrate in the chosen solvent in a quartz or Pyrex reaction vessel. The concentration should be sufficiently dilute (e.g., 0.01 M) to minimize intermolecular side reactions.

  • Degassing: Purge the solution with a gentle stream of argon or nitrogen for 20-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.

  • Irradiation: Place the reaction vessel in the photochemical reactor. Ensure the vessel is cooled, typically using a water or air-cooling system, to maintain a constant temperature (e.g., 15-25 °C).

  • Reaction: Irradiate the solution with the medium-pressure mercury lamp. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS at regular intervals. Reaction times can vary from a few hours to over 24 hours depending on the substrate and lamp power.

  • Workup: Once the starting material is consumed, turn off the lamp and remove the reaction vessel. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) and purify by column chromatography on silica gel to isolate the desired cycloadduct.

  • Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).

Visualization of the [2+2] Photocycloaddition Workflow

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Workup & Purification A Dissolve Substituted Dihydrofuranone in Solvent B Purge with N2/Ar (Degassing) A->B C Irradiate with UV Lamp (λ > 290nm) B->C D Monitor Reaction by TLC/LC-MS C->D E Solvent Evaporation D->E F Column Chromatography E->F G Characterization (NMR, MS) F->G

Caption: General workflow for intramolecular [2+2] photocycloaddition.

Norrish Type Reactions

Norrish reactions are characteristic photochemical processes of carbonyl compounds, including dihydrofuranones. They are classified as Type I and Type II, involving radical intermediates that lead to various products through cleavage, decarbonylation, or cyclization.

Norrish Type I Reaction

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form a diradical intermediate. For dihydrofuranones, this can lead to several outcomes:

  • Decarbonylation: Loss of carbon monoxide (CO) followed by the formation of a new C-C bond. This is particularly efficient in strained systems.

  • Ring Contraction: Rearrangement of the diradical to form cyclopropanone derivatives, which are often unstable.

  • Fragmentation: Cleavage into smaller radical fragments.

While this reaction is fundamental, its synthetic utility for dihydrofuranones can be limited by the formation of multiple products. However, in strained lactones like β-lactones (oxetanones), it proceeds with measurable efficiency.

The quantum yield (Φ) represents the efficiency of a photochemical process. While data for substituted γ-butyrolactones is scarce, studies on the related β-lactone, 3-oxetanone, provide a useful benchmark.

SubstrateReaction TypeQuantum Yield (Φ)Reference
3-OxetanoneDecarbonylation0.35[4][5]
N-Boc-3-azetidinoneDecarbonylation0.47[4][5]
CyclobutanoneDecarbonylation0.18[4][5]
Norrish Type II Reaction

The Norrish Type II reaction is an intramolecular process that occurs in carbonyl compounds possessing an accessible γ-hydrogen atom. The reaction proceeds through a six-membered transition state to abstract the γ-hydrogen, forming a 1,4-diradical intermediate. This intermediate can then undergo two main pathways:

  • Cleavage (Yang Cleavage): Fragmentation of the β,γ-carbon-carbon bond to yield an enol and an alkene.

  • Cyclization (Yang-Norrish Cyclization): Combination of the radical centers to form a cyclobutanol derivative.

This reaction is often more synthetically predictable than the Type I pathway when the structural requirements are met.

Experimental Protocol: General Photolysis for Norrish Reactions

This protocol outlines a general procedure for inducing Norrish type reactions, which can be adapted based on the specific substrate and desired outcome.

Materials:

  • Substituted dihydrofuranone (1.0 eq)

  • Hydrogen-donating solvent if needed (e.g., methanol, isopropanol), or an inert solvent (e.g., benzene, acetonitrile)

  • Photochemical reactor with a quartz immersion well and a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Inert gas (Argon or Nitrogen)

  • Analytical instruments for product identification (GC-MS, NMR)

Procedure:

  • Solution Preparation: Prepare a solution of the dihydrofuranone substrate in the chosen solvent (typically 0.01-0.1 M) in a quartz reaction vessel.

  • Degassing: Thoroughly degas the solution by purging with argon or nitrogen for at least 30 minutes.

  • Irradiation: Assemble the reaction vessel in the photochemical reactor. Use a quartz immersion well for broad UV spectrum irradiation. If specific wavelengths are needed, appropriate filters can be used. Maintain a constant temperature using a cooling system.

  • Reaction: Irradiate the solution while stirring. The progress of the reaction should be monitored by taking aliquots and analyzing them by GC-MS to identify the formation of cleavage, decarbonylation, or cyclization products.

  • Workup and Analysis: After the desired reaction time or consumption of the starting material, stop the irradiation. Carefully concentrate the solution, as products may be volatile. Analyze the crude product mixture by NMR and GC-MS to determine the product distribution and relative yields.

  • Purification: If a specific product is desired in a preparative scale, purify the mixture using column chromatography or preparative GC.

Visualization of Norrish Reaction Pathways

G cluster_start Initial State cluster_excited Excitation cluster_type1 Norrish Type I cluster_type2 Norrish Type II Start Substituted Dihydrofuranone (S0) Excited Excited State (S1 or T1) Start->Excited Diradical1 Acyl-Alkyl Diradical Excited->Diradical1 α-Cleavage H_Abs γ-Hydrogen Abstraction Excited->H_Abs Requires γ-H Decarb Decarbonylation (+ CO) Diradical1->Decarb Frag1 Fragmentation Products Diradical1->Frag1 Diradical2 1,4-Diradical H_Abs->Diradical2 Cleavage Yang Cleavage (Alkene + Enol) Diradical2->Cleavage Cyclization Yang-Norrish Cyclization (Cyclobutanol) Diradical2->Cyclization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than the reported 89%. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Material: The primary starting material, 2,5-dimethyl-3-hexyne-2,5-diol, should be of high purity. Impurities can interfere with the reaction.

    • Recommendation: Ensure the starting material is pure by checking its melting point or by techniques like NMR or GC-MS. If necessary, recrystallize the starting material.

  • Catalyst Activity: The mercuric oxide catalyst's activity is crucial. Old or improperly stored catalyst may have reduced activity.

    • Recommendation: Use a fresh batch of mercuric oxide. Ensure the sulfuric acid used to dissolve it is of the correct concentration.

  • Reaction Temperature: The initial heating phase is critical to initiate the reaction. Insufficient heating can lead to an incomplete reaction. Conversely, overheating can lead to side reactions.

    • Recommendation: Monitor the reaction temperature closely. The solution should be heated until it turns cloudy, indicating the start of the reaction, after which heating should be stopped.

  • Reaction Time: The 30-minute stirring period at room temperature after initial heating is important for the completion of the reaction.

    • Recommendation: Ensure the reaction is stirred for the full 30 minutes. Extending this time slightly may help improve the yield if the reaction is slow.

  • Distillation Efficiency: Loss of product can occur during distillation if not performed carefully.

    • Recommendation: Ensure the distillation apparatus is set up correctly and is efficient. Monitor the distillation temperature closely (around 150°C) to avoid loss of product.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The primary side reactions in the acid-catalyzed hydration of tertiary acetylenic alcohols like 2,5-dimethyl-3-hexyne-2,5-diol are the Rupe and Meyer-Schuster rearrangements.

  • Rupe Rearrangement: This rearrangement of tertiary α-acetylenic alcohols leads to the formation of α,β-unsaturated ketones.

  • Meyer-Schuster Rearrangement: This rearrangement also leads to α,β-unsaturated carbonyl compounds.

Minimizing Side Reactions:

  • Control of Acidity: The concentration of sulfuric acid should be carefully controlled. High acidity can promote these rearrangements.

  • Temperature Control: As mentioned, avoiding overheating is crucial as higher temperatures can favor these side reactions.

  • Alternative Catalysts: While the provided protocol uses mercuric oxide, other catalysts have been reported for alkyne hydration which may reduce side reactions. These include gold or platinum-based catalysts, though they may require different reaction conditions.

Q3: The final product is impure after distillation. What are the likely impurities and how can I improve the purification?

A3: Impurities in the final product can include unreacted starting material, byproducts from rearrangements, or residual solvent.

  • Unreacted Starting Material: If the reaction is incomplete, 2,5-dimethyl-3-hexyne-2,5-diol may co-distill with the product.

    • Recommendation: Ensure the reaction goes to completion by following the recommended heating and stirring times.

  • Rearrangement Byproducts: The α,β-unsaturated ketones from Rupe and Meyer-Schuster rearrangements can be difficult to separate due to similar boiling points.

    • Recommendation: Careful fractional distillation may be required. Alternatively, chromatographic purification (e.g., column chromatography) can be employed for higher purity.

  • Workup and Extraction: Inefficient extraction can leave aqueous impurities or salts in the organic layer.

    • Recommendation: Ensure thorough washing of the ether extract with brine and complete drying over a suitable drying agent like magnesium sulfate (MgSO4).

Frequently Asked Questions (FAQs)

Q1: What is the role of mercuric oxide and sulfuric acid in this reaction?

A1: Mercuric oxide, in the presence of sulfuric acid, acts as a catalyst for the hydration of the alkyne (the carbon-carbon triple bond) in 2,5-dimethyl-3-hexyne-2,5-diol to a ketone. The sulfuric acid protonates the triple bond, making it more susceptible to nucleophilic attack by water, and the mercuric ion helps to stabilize the intermediate carbocation.

Q2: Is it possible to use a different solvent for the extraction?

A2: Diethyl ether is a good choice due to its low boiling point and good solvency for the product. Other non-polar aprotic solvents like dichloromethane (DCM) or ethyl acetate could potentially be used, but their effectiveness and the ease of removal would need to be considered.

Q3: Can I scale up this reaction?

A3: Yes, this reaction can be scaled up. However, when scaling up, it is important to ensure efficient heat transfer and stirring. The heat generated during the initial exothermic phase of the reaction needs to be managed to avoid overheating and potential side reactions. A water bath for cooling should be readily available.

Q4: What are the safety precautions I should take when running this experiment?

A4:

  • Mercury Compounds: Mercuric oxide is toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate PPE.

  • Diethyl Ether: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby during the extraction and distillation steps. Work in a fume hood.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

Starting MaterialProductCatalystSolventReported YieldReference
2,5-dimethyl-3-hexyne-2,5-diolThis compoundMercuric oxide / H₂SO₄Water89%PrepChem

Table 2: Qualitative Impact of Reaction Parameters on Yield (Based on General Principles of Alkyne Hydration)

ParameterImpact on Yield if Not OptimizedRecommended Action
Purity of Starting Material Lower yield due to side reactions or inhibition of catalyst.Use high-purity 2,5-dimethyl-3-hexyne-2,5-diol.
Catalyst Concentration Too low: Incomplete reaction and low yield. Too high: Increased risk of side reactions.Use the recommended catalytic amount.
Acid Concentration Too low: Slow or incomplete reaction. Too high: Promotes rearrangement byproducts.Use the specified concentration of sulfuric acid.
Temperature Too low: Incomplete reaction. Too high: Formation of Rupe and Meyer-Schuster byproducts.Follow the recommended heating and cooling profile.
Reaction Time Too short: Incomplete reaction. Too long: May not significantly improve yield and could lead to decomposition.Adhere to the specified reaction time.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from PrepChem.

Materials:

  • 2,5-dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)

  • Mercuric oxide (600 mg)

  • Concentrated sulfuric acid (2 mL)

  • Water (200 mL, plus additional for distillation)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Catalyst Preparation: In a suitable flask, dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Reaction Initiation: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the catalyst solution. Heat the mixture with stirring until the solution becomes cloudy.

  • Reaction Completion: Once the solution turns cloudy, stop heating and place the flask in a room temperature water bath. Continue stirring for 30 minutes.

  • Distillation: Distill the reaction mixture, collecting approximately 250 mL of distillate. Add more water to the distillation flask as needed to maintain the volume.

  • Extraction: The distillate will be biphasic. Transfer the distillate to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined ether extracts with brine. Dry the ether solution over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the diethyl ether by rotary evaporation. Distill the remaining oil at 150°C to yield this compound as a water-white oil (reported yield: 44.5 g, 89%).

Mandatory Visualization

experimental_workflow start Start catalyst_prep Catalyst Preparation: Dissolve HgO in H₂SO₄/H₂O start->catalyst_prep reaction_init Reaction Initiation: Add 2,5-dimethyl-3-hexyne-2,5-diol and heat until cloudy catalyst_prep->reaction_init reaction_comp Reaction Completion: Stir at room temperature for 30 min reaction_init->reaction_comp distillation Distillation: Collect 250 mL of distillate reaction_comp->distillation extraction Extraction: Extract with diethyl ether distillation->extraction wash_dry Washing and Drying: Wash with brine and dry over MgSO₄ extraction->wash_dry purification Purification: Evaporate ether and distill at 150°C wash_dry->purification product Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield Observed check_purity Check Purity of Starting Material low_yield->check_purity check_catalyst Check Catalyst Activity check_purity->check_catalyst Yes impure_sm Impure Starting Material check_purity->impure_sm No check_temp Review Temperature Control check_catalyst->check_temp Yes inactive_catalyst Inactive Catalyst check_catalyst->inactive_catalyst No check_time Verify Reaction Time check_temp->check_time Yes improper_temp Improper Temperature check_temp->improper_temp No incorrect_time Incorrect Reaction Time check_time->incorrect_time No recrystallize Action: Recrystallize Starting Material impure_sm->recrystallize fresh_catalyst Action: Use Fresh Catalyst inactive_catalyst->fresh_catalyst optimize_temp Action: Optimize Heating/Cooling improper_temp->optimize_temp adjust_time Action: Ensure Correct Timing incorrect_time->adjust_time

Caption: Troubleshooting guide for low yield in the synthesis.

Technical Support Center: Purification of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are fractional distillation and flash column chromatography. The choice of method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. For larger quantities with volatile impurities, fractional distillation is often preferred. For smaller scales or to remove non-volatile or closely boiling impurities, flash column chromatography is more suitable.

Q2: What are the likely impurities in my crude this compound sample?

A2: Impurities can arise from the starting materials or side reactions during the synthesis. The synthesis of this compound often proceeds via a Meyer-Schuster rearrangement of 2,5-dimethyl-3-hexyne-2,5-diol.[1] Potential impurities include:

  • Unreacted starting material: 2,5-dimethyl-3-hexyne-2,5-diol.

  • Rupe rearrangement byproduct: α,β-unsaturated methyl ketones can be formed as a competing side reaction to the Meyer-Schuster rearrangement, particularly with tertiary alcohols.[1]

  • Ether byproducts: Condensation of the starting propargylic alcohol can lead to the formation of ether impurities.

  • Solvent and reagents: Residual solvents and catalysts from the reaction and workup steps.

Q3: How can I assess the purity of my this compound?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample, especially for less volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Product and Impurities The boiling points of the product and impurities are too close.Increase the efficiency of the distillation column by using a longer column or a column with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). A slower distillation rate can also improve separation.
The distillation is proceeding too quickly.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product is Contaminated with Water Incomplete drying of the crude product before distillation.Ensure the crude product is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before distillation.
Low Recovery of Purified Product Product loss due to hold-up in the distillation apparatus.Use a smaller distillation apparatus for smaller scales to minimize surface area and reduce loss.
Decomposition of the product at high temperatures.If the product is thermally sensitive, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation of Product and Impurities The chosen solvent system (eluent) is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation between the product and impurities (aim for a ΔRf of at least 0.2).
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the polarity of the solvent system. If the product elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity.
Low Recovery of Purified Product The product is strongly adsorbed to the silica gel.If the product is highly polar, it may be difficult to elute. Try using a more polar solvent system or a different stationary phase (e.g., alumina).
The sample was not loaded correctly.Load the sample in a concentrated band at the top of the column to ensure a good separation.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

Purification Method Typical Purity Typical Yield Key Considerations
Fractional Distillation >95%70-85%Effective for large-scale purification and removing volatile impurities.
Flash Column Chromatography >98%60-80%Ideal for small-scale purification and removing non-volatile or closely boiling impurities.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify crude this compound by removing lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Vacuum source and manometer (for vacuum distillation, if necessary)

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature at the top of the fractionating column. Collect and discard any initial fractions that distill at a significantly lower temperature than the boiling point of the product (Boiling Point: 42-43 °C at 11 mm Hg).

  • Collect the main fraction distilling at a constant temperature, which corresponds to the boiling point of this compound.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the flask.

  • Analyze the purity of the collected fraction using GC-MS or NMR.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from non-volatile or closely boiling impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for the eluent (e.g., hexane, ethyl acetate)

  • Chromatography column

  • Collection tubes or flasks

  • Air or nitrogen source for applying pressure

Procedure:

  • Determine an appropriate solvent system using TLC. A good starting point for a ketone of this type might be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).

  • Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent system, applying gentle pressure to achieve a steady flow rate.

  • Collect fractions in separate tubes.

  • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Analyze the purity of the product using GC-MS or NMR.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product Start Crude this compound Distillation Fractional Distillation Start->Distillation Large Scale / Volatile Impurities Chromatography Flash Column Chromatography Start->Chromatography Small Scale / Non-volatile Impurities GCMS GC-MS Distillation->GCMS NMR NMR Distillation->NMR Chromatography->GCMS Chromatography->NMR PureProduct Pure Product (>95-98%) GCMS->PureProduct NMR->PureProduct

Caption: Workflow for the purification and analysis of this compound.

TroubleshootingTree cluster_distillation Fractional Distillation Issues cluster_chromatography Column Chromatography Issues ImpureProduct Impure Product After Purification PoorSep_D Poor Separation ImpureProduct->PoorSep_D LowYield_D Low Yield ImpureProduct->LowYield_D PoorSep_C Poor Separation ImpureProduct->PoorSep_C LowYield_C Low Yield ImpureProduct->LowYield_C Sol_PoorSep_D Increase Column Efficiency Decrease Distillation Rate PoorSep_D->Sol_PoorSep_D Solution Sol_LowYield_D Use Smaller Apparatus Consider Vacuum Distillation LowYield_D->Sol_LowYield_D Solution Sol_PoorSep_C Optimize Solvent System (TLC) Repack Column PoorSep_C->Sol_PoorSep_C Solution Sol_LowYield_C Adjust Eluent Polarity Check Sample Loading LowYield_C->Sol_LowYield_C Solution

Caption: Troubleshooting decision tree for common purification issues.

References

Furanone Synthesis: A Technical Support Center for Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of furanone synthesis, with a specific focus on identifying and minimizing unwanted byproducts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during furanone synthesis.

Problem 1: Low yield of the desired furanone product in Paal-Knorr Synthesis.

  • Potential Cause A: Incomplete conversion of the 1,4-dicarbonyl starting material.

    • Solution: The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, can sometimes be slow or incomplete.[1][2] To drive the reaction to completion, consider using a stronger acid catalyst or a dehydrating agent. Protic acids like sulfuric acid or p-toluenesulfonic acid, and Lewis acids such as zinc chloride are commonly used.[2][3] Increasing the reaction temperature or using microwave irradiation can also enhance the reaction rate.[1][3] However, be mindful that harsh conditions may not be suitable for substrates with sensitive functional groups.[3]

  • Potential Cause B: Degradation of starting material or product.

    • Solution: The acidic conditions and high temperatures required for the Paal-Knorr synthesis can sometimes lead to the degradation of sensitive substrates or the desired furanone product.[3] If you suspect this is occurring, try using milder reaction conditions. This could involve using a milder acid catalyst or conducting the reaction at a lower temperature for a longer period.[3] Monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time to maximize product formation and minimize degradation.

Problem 2: Formation of isomeric furanone byproducts in Feist-Bénary Synthesis.

  • Potential Cause: The formation of tricarbonyl intermediates that can undergo a competing Paal-Knorr type cyclization.

    • Solution: The Feist-Bénary synthesis involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[4][5] Under certain conditions, an intermediate tricarbonyl compound can form, which may then cyclize via an acid-catalyzed Paal-Knorr pathway to yield a furan isomer.[4] To minimize this, carefully control the reaction conditions. Using a mild base, such as pyridine or triethylamine, is recommended over strong bases like sodium hydroxide, which can also cause hydrolysis of ester groups.[6] Maintaining a basic environment throughout the reaction will disfavor the acid-catalyzed Paal-Knorr cyclization of the intermediate.

Problem 3: Hydrolysis of ester or other sensitive functional groups.

  • Potential Cause: Use of strong acids or bases as catalysts.

    • Solution: Many furanone synthesis protocols utilize strong acids or bases, which can lead to the cleavage of sensitive functional groups like esters. In the Feist-Bénary synthesis, using strong bases like NaOH can hydrolyze ester substrates.[6] For the Paal-Knorr synthesis, which requires acidic conditions, substrates with acid-sensitive functional groups may be problematic.[3] In such cases, explore milder catalytic systems. For the Feist-Bénary reaction, organic bases like pyridine are a good alternative.[6] For the Paal-Knorr reaction, consider using milder Lewis acids or even heterogeneous catalysts like clays or zeolites that can sometimes promote the reaction under less harsh conditions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in furanone synthesis?

A1: Byproduct formation is highly dependent on the chosen synthetic route. However, some common classes of byproducts include:

  • Isomeric Furans: As seen in the Feist-Bénary synthesis, different cyclization pathways of intermediates can lead to the formation of furanone isomers.[4]

  • Products of Incomplete Reaction: Unreacted starting materials or intermediates can contaminate the final product if the reaction does not go to completion.

  • Degradation Products: Harsh reaction conditions (strong acids/bases, high temperatures) can cause the decomposition of both starting materials and the desired furanone product.[3]

  • Hydrolysis Products: If the substrate contains sensitive functional groups like esters, the use of strong acids or bases can lead to their hydrolysis.[6]

Q2: How can I best monitor the progress of my furanone synthesis to minimize byproducts?

A2: Regularly monitoring your reaction is crucial for maximizing the yield of your desired product and minimizing byproducts. The two most common techniques are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product. By comparing the TLC profile of the reaction mixture over time to that of your starting materials and a pure product standard (if available), you can determine the optimal time to stop the reaction.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide a more quantitative analysis of the reaction mixture. They can be used to determine the relative amounts of starting materials, product, and any major byproducts at different time points, allowing for a more precise determination of the reaction endpoint.

Q3: What are the key considerations for purifying furanones from reaction byproducts?

A3: The purification strategy will depend on the physical and chemical properties of your target furanone and the byproducts. Common techniques include:

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation.

  • Distillation: For volatile furanones, distillation (often under reduced pressure to lower the boiling point) can be an effective purification method.

  • Recrystallization: If your furanone is a solid, recrystallization from a suitable solvent can be a powerful technique for removing impurities.

Experimental Protocols

Key Experiment: Paal-Knorr Furan Synthesis

This protocol describes a general procedure for the synthesis of a furan derivative from a 1,4-dicarbonyl compound.

  • Materials:

    • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

    • Acid catalyst (e.g., p-toluenesulfonic acid)

    • Anhydrous solvent (e.g., toluene)

    • Dean-Stark apparatus (optional, for water removal)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.

    • Add a catalytic amount of the acid catalyst (typically 1-5 mol%).

    • Heat the reaction mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the reaction to completion.

    • Monitor the reaction progress by TLC or GC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

  • Byproduct Analysis: The crude product can be analyzed by GC-MS or NMR to identify and quantify any byproducts. Common byproducts may include unreacted starting material or degradation products if the reaction is heated for too long.

Key Experiment: Feist-Bénary Furan Synthesis

This protocol provides a general method for the synthesis of a substituted furan from an α-halo ketone and a β-dicarbonyl compound.

  • Materials:

    • α-halo ketone (e.g., chloroacetone)

    • β-dicarbonyl compound (e.g., ethyl acetoacetate)

    • Base (e.g., pyridine)

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve the β-dicarbonyl compound in the solvent.

    • Add the base to the solution.

    • Slowly add the α-halo ketone to the reaction mixture.

    • Heat the reaction mixture at a moderate temperature (e.g., 50-80 °C) and monitor its progress by TLC or GC.[6]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Byproduct Analysis: Analysis of the crude product by GC-MS or NMR may reveal the presence of isomeric furan byproducts or products resulting from the hydrolysis of the ester group if a strong base was used.

Data Presentation

Table 1: Effect of Catalyst on Paal-Knorr Furan Synthesis Yield.

CatalystTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄110485[2]
p-TsOH110682[3]
ZnCl₂100875[2]
Montmorillonite Clay120578[3]

Table 2: Influence of Base on Feist-Bénary Furan Synthesis.

BaseSolventTemperature (°C)Yield (%)Major Byproduct(s)Reference
PyridineEthanol6075Minor isomeric furan[6]
TriethylamineTHF5072Minor isomeric furan[6]
NaOHEthanol5060Hydrolyzed ester, Isomeric furan[6]

Visualizations

Paal_Knorr_Workflow Start 1,4-Dicarbonyl Compound Reaction Cyclization/ Dehydration Start->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Byproducts Byproducts: - Unreacted Starting Material - Degradation Products Reaction->Byproducts Purification Column Chromatography or Distillation Workup->Purification Product Furanone Product Purification->Product

Caption: Experimental workflow for the Paal-Knorr furanone synthesis.

Feist_Benary_Logical_Relationship cluster_reactants Reactants cluster_conditions Reaction Conditions alpha_halo α-Halo Ketone Desired_Pathway Feist-Bénary Pathway (Base-Catalyzed) alpha_halo->Desired_Pathway Side_Pathway Side Reaction Pathway (Formation of Tricarbonyl Intermediate) alpha_halo->Side_Pathway beta_di β-Dicarbonyl Compound beta_di->Desired_Pathway beta_di->Side_Pathway Base Base Base->Desired_Pathway Product Desired Furanone Desired_Pathway->Product Paal_Knorr_Byproduct Paal-Knorr Type Cyclization (Acid-Catalyzed) Side_Pathway->Paal_Knorr_Byproduct If acidic conditions arise Byproduct Isomeric Furanone Paal_Knorr_Byproduct->Byproduct

Caption: Logical relationships in the Feist-Bénary furanone synthesis.

References

Troubleshooting common issues in the synthesis of dihydrofuranones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dihydrofuranone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of dihydrofuranones, presented in a question-and-answer format.

Q1: Why is my reaction yield consistently low?

A1: Low yields in dihydrofuranone synthesis can be attributed to several factors, including incomplete reactions, degradation of materials, and product loss during workup.[1][2]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC) or other appropriate analytical techniques.[3] Consider extending the reaction time or adjusting the temperature.[2][3] Insufficient or deactivated reagents, such as catalysts or reducing agents, can also halt the reaction.[2][3]

  • Degradation: Dihydrofuranone rings, much like their furan counterparts, can be sensitive to harsh conditions, particularly strong acids and high temperatures, which may lead to ring-opening or polymerization.[4]

  • Moisture: The presence of water can be detrimental, especially in reactions that are sensitive to moisture, potentially leading to hydrolysis of intermediates or quenching of reagents.[1][2] Ensuring anhydrous conditions by flame-drying glassware and using dry solvents is crucial.

  • Purification Losses: Significant amounts of the product can be lost during the workup and purification stages.[1] This can occur during solvent extractions or through degradation on silica gel columns if the target molecule is acid-sensitive.[1][4]

Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances is a common sign of polymerization.[4] Furan-based rings are susceptible to polymerization, especially under acidic conditions.[3][4]

Troubleshooting Steps:

  • Use Milder Conditions: Switch to a milder acid catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid) or a Lewis acid.[4]

  • Lower the Temperature: Running the reaction at a reduced temperature can decrease the rate of polymerization side reactions.[4]

  • Ensure Anhydrous Conditions: Water can promote ring-opening, creating intermediates that are prone to polymerization.[4] Use dry solvents and reagents.

  • Minimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.[4]

Q3: I am observing unexpected side products. What are the common side reactions?

A3: Side reactions are highly dependent on the specific synthetic route. However, some common undesired pathways include:

  • Over-reduction: In syntheses involving the reduction of a furan ring to a dihydrofuranone, over-reduction to a tetrahydrofuran derivative can occur, particularly with powerful reducing agents or harsh hydrogenation conditions.[3]

  • Ring Opening: The lactone ring of the dihydrofuranone is susceptible to nucleophilic attack, which can lead to ring-opening, especially under basic or strongly acidic conditions in the presence of nucleophiles like water or alcohols.[5][6]

  • Rearrangements: Certain intermediates, particularly those involving carbocations, may undergo rearrangement to form more stable structures, leading to constitutional isomers of the desired product.[7]

  • Dimerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or short-chain polymers.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of my starting materials?

A1: The purity of starting materials is crucial for the success of the synthesis.[8][9] Impurities can act as catalyst poisons (e.g., sulfur-containing compounds), introduce competing side reactions, or complicate the purification of the final product.[10][11] It is essential to use starting materials of defined chemical properties and structure.[12]

Q2: My catalyst seems to be deactivating. What are the common causes and solutions?

A2: Catalyst deactivation is a significant issue, especially in heterogeneous catalysis. Common causes include:

  • Poisoning: Impurities in the starting materials or byproducts from the reaction can bind strongly to the catalyst's active sites, blocking them.[10]

  • Sintering/Agglomeration: For nanoparticle catalysts, high reaction temperatures can cause the particles to fuse, reducing the active surface area.[10]

  • Leaching: The active catalyst component may dissolve into the reaction medium, leading to a loss of active sites.[10]

  • Reduction of Active Species: In some cases, the active catalytic species (e.g., Pd(II)) can be reduced to an inactive state (e.g., Pd(0)).[13]

Solutions:

  • Purify starting materials to remove potential poisons.[10]

  • Operate at the lowest effective temperature to prevent sintering.[10]

  • In some cases, a deactivated catalyst can be regenerated, for example, by washing or controlled high-temperature treatment.[14]

  • For reduction-prone catalysts, adding a suitable re-oxidant can sometimes prevent deactivation.[13]

Q3: What are the best practices for purifying dihydrofuranones?

A3: Purification can be challenging due to the potential instability of the products.[15]

  • Column Chromatography: This is a standard method. However, if the dihydrofuranone is sensitive to acid, the inherent acidity of silica gel can cause degradation.[4] In such cases, using neutral alumina or deactivating the silica gel by adding a small amount of a base (e.g., triethylamine) to the eluent is recommended.[4]

  • Distillation: For volatile and thermally stable dihydrofuranones, vacuum distillation can be an effective purification method.[4] Care must be taken to avoid excessive heat, which could cause decomposition.[4]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent method for achieving high purity.

Visualizing Workflows and Pathways

// Nodes start [label="Low or No Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Step 1: Verify Starting Materials\n(Purity, Integrity)", fillcolor="#FBBC05", fontcolor="#202124"]; check_reagents [label="Step 2: Check Reagents & Catalyst\n(Activity, Stoichiometry)", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Step 3: Analyze Reaction Conditions\n(Temp, Time, Solvent, Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; check_workup [label="Step 4: Review Workup & Purification\n(Extraction, Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"];

sm_impure [label="Problem: Impurities Detected\nSolution: Purify SMs, Use new batch", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_bad [label="Problem: Reagent/Catalyst Inactive\nSolution: Use fresh reagents, Check for poisons", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_bad [label="Problem: Suboptimal Conditions\nSolution: Optimize temp/time, Use dry solvent", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; workup_bad [label="Problem: Product Loss/Degradation\nSolution: Use neutral silica, Minimize transfers", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

success [label="Yield Improved", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> check_reagents [label="SMs OK"]; check_sm -> sm_impure [label="Issue Found"]; sm_impure -> success;

check_reagents -> check_conditions [label="Reagents OK"]; check_reagents -> reagent_bad [label="Issue Found"]; reagent_bad -> success;

check_conditions -> check_workup [label="Conditions OK"]; check_conditions -> conditions_bad [label="Issue Found"]; conditions_bad -> success;

check_workup -> success [label="No Issues Found\n(Re-evaluate entire process)"]; check_workup -> workup_bad [label="Issue Found"]; workup_bad -> success; }

Caption: A logical workflow for troubleshooting low-yield dihydrofuranone synthesis.

G

Caption: Desired cyclization pathway versus a common polymerization side reaction.

Appendices

Appendix A: Key Experimental Protocols

Protocol: Synthesis of a 5-methyl-2(5H)-furanone derivative via dihydroxylation [15]

This protocol describes a two-step synthesis adapted from related procedures.

Step 1: Synthesis of 5-methyl-2(5H)-furanone

  • Reagents & Setup: Dissolve 2-methylfuran (1.0 eq) in a mixture of acetone and water. Prepare a round-bottom flask equipped with a magnetic stirrer and cool it to 0 °C in an ice bath.

  • Reaction: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise to the cooled solution while stirring.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 5-methyl-2(5H)-furanone.

Step 2: Dihydroxylation to 3,4-dihydroxy-5-methyl-2-furanone

  • Reagents & Setup: To a solution of 5-methyl-2(5H)-furanone (1.0 eq) in a mixture of tert-butanol and water, add N-methylmorpholine N-oxide (NMO) as the co-oxidant.

  • Reaction: Add a catalytic amount of osmium tetroxide (OsO₄). Stir the reaction mixture at room temperature for 12-24 hours.

  • Quenching: Quench the reaction by adding sodium sulfite.

  • Workup: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography to isolate the target 3,4-dihydroxy-5-methyl-2-furanone.

Appendix B: Quantitative Data Summary

The following tables summarize how different parameters can affect the outcome of dihydrofuranone synthesis. The data is illustrative and compiled from general principles described in the cited literature.

Table 1: Effect of Catalyst on Reaction Outcome

Catalyst TypeCommon ApplicationPotential IssuesMitigation Strategies
Strong Protic Acid (e.g., H₂SO₄)Dehydration, Cyclization[4]Polymerization, Ring-opening[4]Use lower temperatures; minimize reaction time.
Milder Acid (e.g., p-TsOH)Dehydration, Cyclization[4]Slower reaction ratesUse a higher catalyst loading or moderate heat.
Lewis Acid (e.g., ZnCl₂)Cyclization, C-C bond formation[4][6]Can be moisture-sensitiveEnsure anhydrous conditions.
Heterogeneous (e.g., Pd/C, Pt-CsPW)Hydrogenation, Ring-opening[13][16]Deactivation, Leaching[10][16]Use purified reagents; consider catalyst regeneration.

Table 2: Influence of Solvent on Synthesis

Solvent TypeExampleTypical UsePotential Problems & Considerations
Aprotic Non-polar Toluene, BenzeneDehydration reactions (allows removal of water)May have poor solubility for polar reagents.
Aprotic Polar DMF, DMSOGeneral synthesis, reactions with polar intermediatesCan be difficult to remove during workup.
Protic Ethanol, WaterSolvolysis, certain reductionsCan act as a nucleophile, leading to ring-opening or side reactions.[4][5]
Ethereal THF, Diethyl EtherOrganometallic reactions, reductions with hydridesMust be anhydrous; peroxide formation risk.

References

How to remove unreacted starting material from the product mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted starting materials from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method to remove unreacted starting material?

A1: The selection of an appropriate purification method depends on several factors, including the physical state of your product (solid or liquid), the quantity of the material, and the physical properties of both your product and the unreacted starting materials (e.g., boiling point, solubility, polarity).[1] A general decision-making workflow can help guide your choice.

Q2: What are the most common techniques for purifying a reaction mixture?

A2: The most common purification techniques in organic chemistry include:

  • Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[2][3] It is highly versatile and can be used for a wide range of compounds.[1]

  • Crystallization/Recrystallization: Purifies solid compounds by leveraging differences in solubility in a given solvent at different temperatures.[3][4]

  • Distillation: Separates liquids with different boiling points.[3][5]

  • Extraction: Separates a compound from a mixture using a solvent in which it is more soluble.[3][4]

  • Filtration: A mechanical method to separate solids from liquids.[4][6]

Q3: My product and the unreacted starting material have very similar polarities. How can I separate them by column chromatography?

A3: Separating compounds with similar polarities can be challenging. Here are a few strategies to improve separation:

  • Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. Experiment with different solvent mixtures.

  • Use a Longer Column: A longer column provides more surface area for the separation to occur.

  • Decrease the Flow Rate: Slower elution can improve resolution between closely eluting compounds.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase silica.

Q4: I am losing a significant amount of my product during recrystallization. What can I do to improve the yield?

A4: Poor yield during recrystallization can be due to several factors:

  • Using too much solvent: This can lead to a significant amount of your product remaining in the mother liquor.[7] Try using the minimum amount of hot solvent required to dissolve your compound.

  • Cooling the solution too quickly: Rapid cooling can trap impurities within the crystals.[7] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

Troubleshooting Guides

Issue: Unreacted Starting Material is a High-Boiling Liquid

If your product is a solid or a liquid with a significantly lower boiling point, distillation or Kugelrohr distillation under vacuum can be an effective method to remove the high-boiling starting material.

Issue: Product and Starting Material have Similar Solubilities

When the product and starting material exhibit similar solubility in common solvents, making recrystallization or extraction difficult, consider the following:

  • Derivative Formation: Convert the unreacted starting material into a derivative with different physical properties. For example, if the starting material has a reactive functional group, you can react it with a reagent that will make the resulting product easily separable (e.g., by making it charged and thus water-soluble).

  • Scavenger Resins: These are solid-supported reagents that react specifically with certain functional groups.[9] For instance, an amine-scavenging resin can be used to remove unreacted amine starting material. The resin can then be filtered off, leaving the purified product in solution.[9]

Issue: The Reaction Work-up is Problematic

Work-up procedures are crucial for the initial purification of a reaction mixture.[10] Common issues include emulsion formation and product loss.

  • Emulsion Formation: If an emulsion forms during liquid-liquid extraction, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.[11]

  • Product is Water-Soluble: If you suspect your product is dissolving in the aqueous layer during extraction, you can try to "salt out" your product by saturating the aqueous layer with a salt like NaCl or ammonium sulfate.[11][12] This decreases the polarity of the aqueous layer and can force your organic product into the organic layer.

Comparison of Common Purification Techniques

TechniquePrinciple of SeparationBest ForKey AdvantagesKey Disadvantages
Column Chromatography Differential adsorption of components to a stationary phase.[6]Complex mixtures, small to medium scale, and when other methods fail.High resolution, applicable to a wide range of compounds.Can be time-consuming and solvent-intensive.[9]
Recrystallization Difference in solubility of the compound in a hot versus cold solvent.[8]Purifying solid products on a multigram scale.[2]Cost-effective, can yield very pure products.Requires finding a suitable solvent; some product loss is inevitable.[9]
Distillation Difference in the boiling points of the components in a liquid mixture.[3][6]Separating liquids with significantly different boiling points.[5]Effective for large quantities of liquids, relatively simple setup.Not suitable for heat-sensitive compounds or azeotropic mixtures.
Extraction Differential solubility of components in two immiscible liquids.[3]Initial cleanup of a reaction mixture, separating acidic/basic/neutral compounds.Fast and simple for initial purification.May not provide high purity on its own; can lead to emulsions.
Filtration Separation of a solid from a liquid or gas by passing it through a porous medium.[6]Isolating a solid product from a liquid reaction mixture or removing solid impurities.Simple and effective for separating solids from liquids.Not suitable for separating dissolved impurities.

Experimental Protocols

General Protocol for Column Chromatography
  • Prepare the Column: A slurry of silica gel or another stationary phase in a non-polar solvent (e.g., hexane) is poured into a glass column.

  • Load the Sample: The crude product mixture is dissolved in a minimal amount of solvent and carefully added to the top of the column.

  • Elute the Column: A solvent or a mixture of solvents (the eluent) is passed through the column. The polarity of the eluent is often gradually increased.

  • Collect Fractions: The eluent is collected in separate tubes (fractions) as it exits the column.

  • Analyze Fractions: The composition of each fraction is analyzed, typically by Thin Layer Chromatography (TLC), to identify the fractions containing the pure product.

  • Combine and Evaporate: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.

General Protocol for Recrystallization
  • Choose a Solvent: Select a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.

  • Dissolve the Crude Product: Add the minimum amount of hot solvent to the crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cool the Solution: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Collect the Crystals: Collect the purified crystals by vacuum filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold solvent and then dry them.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials + Reagents reaction Reaction Mixture (Product + Unreacted Starting Material + Byproducts) start->reaction extraction Liquid-Liquid Extraction reaction->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude_product Crude Product evaporation->crude_product chromatography Column Chromatography crude_product->chromatography crystallization Recrystallization crude_product->crystallization distillation Distillation crude_product->distillation pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: General experimental workflow from reaction to purified product.

decision_tree start Is the product a solid or a liquid? solid Product is a Solid start->solid Solid liquid Product is a Liquid start->liquid Liquid recrystallization Consider Recrystallization solid->recrystallization chromatography_solid Consider Column Chromatography solid->chromatography_solid distillation Consider Distillation liquid->distillation chromatography_liquid Consider Column Chromatography liquid->chromatography_liquid

Caption: Decision tree for selecting a primary purification method.

References

Stability of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one under various pH conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at different pH values?

A1: this compound, a cyclic ketone with an ether linkage, is expected to be relatively stable under neutral pH conditions. However, its stability can be compromised under strongly acidic or alkaline conditions, leading to potential degradation over time.

Q2: What type of degradation can be expected under acidic or alkaline conditions?

A2: Under acidic or alkaline conditions, the primary degradation pathway for this compound is likely hydrolysis of the ether bond, which could lead to ring-opening. The ketone functional group is generally stable to hydrolysis but can be susceptible to other reactions depending on the specific conditions.

Q3: Are there any recommended storage conditions to ensure the stability of this compound?

A3: To ensure maximum stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[1][2] For long-term storage, refrigeration is advisable.

Q4: How can I monitor the stability of this compound in my formulation?

A4: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the concentration of the parent compound and detect the appearance of any degradation products over time.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected loss of compound in an acidic formulation. The compound may be undergoing acid-catalyzed hydrolysis, leading to ring-opening.Buffer the formulation to a pH closer to neutral if the application allows. Conduct a forced degradation study under acidic conditions to identify the degradation products and kinetics.
Formation of unknown peaks in the chromatogram of an alkaline formulation. The compound is likely degrading under basic conditions. Alkaline hydrolysis of the ether linkage may be occurring.Adjust the pH of the formulation to a lower value if possible. Characterize the unknown peaks using techniques like LC-MS or GC-MS to understand the degradation pathway.
Inconsistent results in bioassays. The compound might be degrading in the assay medium if it has a non-neutral pH.Check the pH of your assay buffer and perform a stability study of the compound in the buffer over the time course of the experiment.
Physical changes in the sample (e.g., color change, precipitation). This could indicate significant degradation and the formation of insoluble byproducts.Immediately analyze the sample to identify the degradation products. Re-evaluate the storage and handling conditions of the compound and formulations.

Stability Data Summary

The following table provides a qualitative summary of the expected stability of this compound at different pH conditions based on general chemical principles. Note: This is a generalized summary, and actual stability will depend on specific experimental conditions such as temperature, concentration, and the presence of other reactive species.

pH Range Condition Expected Stability Potential Degradation Pathway
1 - 3Strongly AcidicLow to ModerateAcid-catalyzed hydrolysis of the ether linkage (ring-opening).
4 - 6Weakly AcidicModerate to HighMinimal degradation expected over short periods.
7NeutralHighThe compound is expected to be most stable at neutral pH.
8 - 10Weakly AlkalineModerate to HighSlow hydrolysis of the ether linkage may occur over extended periods.
11 - 14Strongly AlkalineLowBase-catalyzed hydrolysis of the ether linkage (ring-opening).

Experimental Protocols

Protocol for pH Stability Study

This protocol outlines a general procedure to assess the stability of this compound at different pH values.

1. Materials and Reagents:

  • This compound

  • Buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • HPLC or GC system with a suitable column

  • pH meter

  • Incubator or water bath

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

3. Sample Preparation:

  • For each pH to be tested, add a small aliquot of the stock solution to a known volume of the respective buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Prepare a control sample by diluting the stock solution in the mobile phase or a neutral solvent.

4. Incubation:

  • Incubate the prepared samples at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

  • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

5. Sample Analysis:

  • Immediately analyze the withdrawn aliquots by a validated HPLC or GC method to determine the concentration of the remaining this compound.

  • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

6. Data Analysis:

  • Plot the percentage of the remaining compound against time for each pH.

  • Determine the degradation rate constant and half-life of the compound at each pH condition.

Logical Relationship Diagram

The following diagram illustrates the influence of pH on the stability of this compound.

G cluster_conditions pH Conditions cluster_compound Compound State Acidic Acidic (pH < 7) Degraded Degradation Products (e.g., Ring-Opened Species) Acidic->Degraded Hydrolysis Neutral Neutral (pH = 7) Stable This compound (Stable) Neutral->Stable Maintains Integrity Alkaline Alkaline (pH > 7) Alkaline->Degraded Hydrolysis

Caption: Influence of pH on the stability of the compound.

References

Challenges in scaling up the production of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the synthesis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The prevalent method is the mercury-catalyzed hydration and cyclization of 2,5-dimethyl-3-hexyne-2,5-diol. This reaction, often referred to as a Meyer-Schuster rearrangement followed by intramolecular cyclization, typically uses mercuric oxide (HgO) as a catalyst in the presence of a strong acid like sulfuric acid (H₂SO₄) in an aqueous solution.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concern is the use of mercury compounds (mercuric oxide), which are highly toxic and pose significant environmental hazards. Proper handling, containment, and disposal procedures are critical, especially at larger scales. Additionally, the use of concentrated sulfuric acid requires appropriate personal protective equipment (PPE) and handling protocols to prevent severe chemical burns. The reaction may also be exothermic, necessitating careful temperature control to avoid runaway reactions.

Q3: Are there greener or mercury-free alternatives for this synthesis?

A3: While the mercury-catalyzed route is well-documented, research into greener alternatives for similar transformations is ongoing. For furanone synthesis in general, methods involving acid-catalyzed cyclization of diketones or palladium-catalyzed oxidative cyclization of specific alcohols are being explored.[2] However, for this specific substituted furanone, a direct, high-yield, mercury-free industrial method is not prominently documented in publicly available literature. Developing such a process would be a significant process chemistry achievement.

Q4: What typical yield can be expected from the mercury-catalyzed synthesis?

A4: Laboratory-scale procedures have reported high yields. For instance, the synthesis starting from 2,5-dimethyl-3-hexyne-2,5-diol has been documented to achieve yields of up to 89% after distillation.[1] However, maintaining such high yields during scale-up can be challenging and depends on optimizing reaction conditions and purification processes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue IDProblem DescriptionPotential CausesRecommended Solutions
TS-01 Low or No Product Yield 1. Catalyst Inactivity: The mercuric oxide may be of poor quality or has degraded. 2. Insufficient Acid: The concentration of sulfuric acid may be too low to effectively catalyze the reaction. 3. Low Reaction Temperature: The initial heating may be insufficient to initiate the reaction. The reaction is often started by heating until the solution turns cloudy.[1] 4. Premature Reaction Stoppage: The reaction was not allowed to proceed for a sufficient duration.1. Use high-purity mercuric oxide from a reputable supplier. 2. Ensure the correct amount and concentration of sulfuric acid are used as per the protocol. 3. Carefully monitor the reaction mixture while heating and maintain it for the recommended time (e.g., 30 minutes in a water bath after cloudiness appears) to ensure completion.[1] 4. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
TS-02 Product is Contaminated with Starting Material (2,5-dimethyl-3-hexyne-2,5-diol) 1. Incomplete Reaction: See causes for TS-01. 2. Inefficient Distillation: The boiling points of the starting material and product may not be sufficiently different for effective separation, or the distillation column may be inefficient. The final product is typically distilled at around 150°C.[1]1. Address the causes of incomplete reaction as detailed in TS-01. 2. Use a fractional distillation column with sufficient theoretical plates for better separation. Monitor the temperature at the head of the column closely during distillation to collect the correct fraction.
TS-03 Formation of Dark-Colored Impurities or Tar 1. Overheating: Excessive reaction temperature can lead to decomposition of the starting material or product, causing polymerization and tar formation. 2. Excessive Acid Concentration: A very high concentration of sulfuric acid can promote side reactions and charring.1. Implement precise temperature control, especially during the initial heating phase. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. 2. Adhere strictly to the recommended catalytic amount of sulfuric acid.
TS-04 Challenges in Product Isolation and Purification 1. Emulsion Formation: During the ether extraction workup, emulsions can form, making phase separation difficult.[1] 2. Product is Water-White: The product is a colorless oil, which can make it difficult to visually distinguish during separation.[1] 3. Inefficient Drying: Residual water in the organic layer can interfere with distillation and affect final purity.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Allow sufficient time for the layers to separate fully. 2. Rely on the physical properties (immiscibility with water) rather than color for separation. 3. Use an adequate amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) and ensure sufficient contact time before filtration.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the mercury-catalyzed hydration of 2,5-dimethyl-3-hexyne-2,5-diol.[1]

Materials:

  • 2,5-dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)

  • Mercuric oxide (HgO) (600 mg)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 mL)

  • Deionized Water (200 mL + additional for distillation)

  • Diethyl Ether

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a suitable reaction flask, dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated H₂SO₄.

  • Add 50.0 g of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the solution with stirring until it becomes homogeneous and then turns cloudy. This indicates the start of the reaction.

  • Immediately stop heating and place the flask in a room temperature water bath. Continue stirring for 30 minutes.

  • Set up the apparatus for distillation. Distill the solution, collecting approximately 250 mL of distillate. Add more water to the reaction flask as needed to maintain volume.

  • The distillate will be a biphasic mixture. Transfer it to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the ether layer over anhydrous MgSO₄.

  • Filter off the drying agent and evaporate the ether under reduced pressure.

  • Distill the resulting crude oil at atmospheric pressure (boiling point approx. 150°C) to yield this compound as a water-white oil. (Expected yield: ~44.5 g, 89%).

Visualizations

Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of this compound.

Synthesis_Pathway Synthesis of this compound Reactant 2,5-Dimethyl-3-hexyne-2,5-diol Product This compound Reactant->Product Hydration & Cyclization Catalyst HgO, H₂SO₄ H₂O, Heat Catalyst->Reactant

Caption: Mercury-catalyzed synthesis of the target furanone.

Troubleshooting Workflow for Low Product Yield

This workflow provides a logical sequence of steps to diagnose and resolve low yield issues during the synthesis.

Troubleshooting_Workflow Troubleshooting Workflow: Low Product Yield start Start: Low Yield Identified check_reaction Was the reaction monitored (TLC/GC)? start->check_reaction incomplete Issue: Incomplete Reaction (Starting material remains) check_reaction->incomplete Yes check_catalyst Verify Catalyst Quality & Acid Concentration check_reaction->check_catalyst No incomplete->check_catalyst side_products Issue: Side Products / Tar Formation optimize_temp Action: Optimize Heating. Ensure cloud point is reached but not overheated. side_products->optimize_temp check_temp Review Temperature Profile. Was it too high or low? check_catalyst->check_temp check_temp->side_products Too High check_temp->optimize_temp Yes check_purification Review Purification Step. Was product lost during workup or distillation? optimize_temp->check_purification optimize_purification Action: Refine Extraction & Distillation Technique. check_purification->optimize_purification Yes end End: Yield Improved check_purification->end No optimize_purification->end Logical_Relationships Key Parameter Influence on Synthesis Outcome cluster_params Input Parameters cluster_outcomes Synthesis Outcomes Temp Reaction Temperature Yield Product Yield Temp->Yield Optimal range maximizes SideProducts Side Products (e.g., Tar) Temp->SideProducts Too high increases Catalyst Catalyst (HgO/H₂SO₄) Concentration Catalyst->Yield Too low reduces rate Catalyst->SideProducts Too high increases Time Reaction Time Time->Yield Sufficient time needed Purity Product Purity Time->Purity Too long may degrade

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and its derivatives. The high degree of substitution in these molecules can lead to unique spectral features that require careful analysis.

Frequently Asked Questions (FAQs)

Q1: Why do the four methyl groups in this compound appear as two singlets in the ¹H NMR spectrum instead of one?

A1: The two pairs of methyl groups are chemically non-equivalent. The two methyl groups at the C2 position are adjacent to the carbonyl group (C3), while the two methyl groups at the C5 position are adjacent to the furan oxygen. This difference in the chemical environment leads to different electronic shielding and, therefore, two distinct chemical shifts. You will typically observe one singlet integrating to 6H for the C2-methyl groups and another 6H singlet for the C5-methyl groups.

Q2: I am observing a singlet for the C4 methylene protons. Shouldn't they be a multiplet due to geminal coupling?

A2: In an idealized, rapidly tumbling molecule, the two protons on the C4 methylene group can be chemically and magnetically equivalent, leading to a singlet. This is often the case in achiral solvents. However, if a chiral center is introduced into the molecule, or if ring puckering slows on the NMR timescale, these protons can become diastereotopic and thus magnetically non-equivalent. In such cases, they would appear as a pair of doublets (an AX system) or a more complex multiplet if coupled to other protons.

Q3: The chemical shift of the C4 protons in my derivative is significantly shifted. What could be the cause?

A3: The chemical shift of the C4 protons is highly sensitive to the electronic environment. Substituents on the furan ring, particularly at the C3 position, will have the most significant impact. Electron-withdrawing groups will deshield the C4 protons, shifting them downfield, while electron-donating groups will cause an upfield shift. The solvent used can also influence chemical shifts.

Q4: I am having trouble assigning the quaternary carbons (C2, C3, and C5) in the ¹³C NMR spectrum. How can I definitively assign them?

A4: Quaternary carbons often show weaker signals in ¹³C NMR due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. To unambiguously assign these carbons, two-dimensional (2D) NMR experiments are essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Look for correlations from the methyl protons to their attached quaternary carbon (C2 and C5) and the neighboring carbonyl carbon (C3). The protons on C4 will also show a correlation to C3 and C5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. While it won't show the quaternary carbons directly, it will help you assign all protonated carbons, reducing ambiguity.

Q5: My ¹H NMR signals are broad. What are the possible reasons and solutions?

A5: Broad signals can arise from several factors:

  • Conformational Exchange: The tetrahydrofuran ring is not planar and can undergo conformational changes (e.g., envelope or twist conformations). If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to signal broadening. Running the NMR at a higher or lower temperature can sometimes resolve this, either by speeding up the exchange to an average signal or slowing it down to see distinct conformers.

  • Sample Purity: The presence of paramagnetic impurities (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can help remove dissolved oxygen.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which can also cause line broadening. Preparing a more dilute sample may resolve this issue.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected number of signals Presence of diastereomers or rotamers.Run the NMR at a higher temperature to see if signals coalesce. Check the purity of your sample using chromatography (TLC, LC-MS).
Overlapping signals in the ¹H NMR spectrum Accidental isochrony (similar chemical shifts).Change the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) to induce different chemical shifts. Use 2D NMR techniques like COSY and TOCSY to resolve individual spin systems.
No observable signal for the carbonyl carbon in ¹³C NMR Long relaxation time of the quaternary carbonyl carbon.Increase the relaxation delay (d1) and the number of scans in your ¹³C NMR experiment.
Difficulty in determining stereochemistry Ambiguous NOE (Nuclear Overhauser Effect) signals.Use ROESY (Rotating-frame Overhauser Effect Spectroscopy) which can help distinguish between true NOEs and artifacts from chemical exchange. J-coupling analysis, particularly three-bond couplings (³J), can also provide conformational information based on the Karplus relationship.

Data Presentation

Predicted ¹H and ¹³C NMR Data for this compound

Note: The following data are predicted based on the analysis of structurally similar compounds and known chemical shift increments. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Predicted Coupling Constants (J, Hz)
2-CH₃ (x2)1.25Singlet6HN/A
5-CH₃ (x2)1.35Singlet6HN/A
4-CH₂2.40Singlet2HN/A

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C285.0
C3 (C=O)215.0
C445.0
C582.0
2-CH₃ (x2)25.0
5-CH₃ (x2)26.0

Experimental Protocols

Standard Sample Preparation
  • Sample Quantity: Weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For high-resolution experiments or to remove paramagnetic oxygen, degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.

2D NMR Experimental Protocols

1. COSY (Correlation Spectroscopy)

  • Purpose: To identify proton-proton (¹H-¹H) coupling networks.

  • Typical Pulse Program: cosygpqf (on Bruker instruments).

  • Key Parameters:

    • Set spectral widths in F1 and F2 to encompass all proton signals.

    • Acquire 256-512 increments in the F1 dimension and 1024-2048 data points in the F2 dimension.

    • Number of scans (NS): 2-8 per increment.

    • Relaxation delay (D1): 1-2 seconds.

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).

  • Typical Pulse Program: hsqcedetgpsisp2.3 (on Bruker instruments for multiplicity editing, which distinguishes CH/CH₃ from CH₂ signals).

  • Key Parameters:

    • Set spectral widths to cover the full proton and carbon chemical shift ranges.

    • Optimize the one-bond coupling constant (¹JCH) to approximately 145 Hz.

    • Acquire 128-256 increments in F1 and 1024 data points in F2.

    • Number of scans (NS): 4-16 per increment.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.

  • Typical Pulse Program: hmbcgplpndqf (on Bruker instruments).

  • Key Parameters:

    • Set spectral widths for both proton and carbon dimensions.

    • Optimize the long-range coupling constant (ⁿJCH) to a range of 4-10 Hz.

    • Acquire 256-512 increments in F1 and 1024-2048 data points in F2.

    • Number of scans (NS): 8-32 per increment.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample Compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_1D 1D NMR (¹H, ¹³C, DEPT) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign_Protons Assign ¹H Signals (Integration, Multiplicity, COSY) NMR_2D->Assign_Protons Assign_Carbons Assign ¹³C Signals (HSQC, DEPT) Assign_Protons->Assign_Carbons Connect_Fragments Connect Structural Fragments (HMBC, NOESY/ROESY) Assign_Carbons->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Data H1_NMR ¹H NMR - Chemical Shift - Integration - Multiplicity COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies coupled protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR - Chemical Shift C13_NMR->HSQC DEPT DEPT (CH, CH₂, CH₃) DEPT->HSQC Confirms multiplicity HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Defines spin systems HSQC->HMBC Assigns protonated carbons Structure Final Molecular Structure HMBC->Structure Connects fragments

Technical Support Center: Storage and Stability of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Presence of solid precipitates or crystals in the liquid Peroxide formation. Ethers can form explosive peroxides upon exposure to air and light.DO NOT OPEN OR HANDLE THE CONTAINER. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal procedures.
Discoloration (e.g., yellowing) of the compound Oxidation of the ketone moiety or other degradation pathways.Test the purity of the compound using the analytical methods described below. If purity is compromised, consider purification or disposal.
Change in pH of the stored compound (if in solution) Hydrolysis of the furanone ring, especially in the presence of moisture.Buffer the solution to a slightly acidic pH (e.g., pH 4-5) if compatible with the intended application. Store in a tightly sealed container to minimize moisture ingress.
Inconsistent experimental results using the stored compound Degradation of the compound leading to lower potency or the presence of interfering byproducts.Re-test the purity of the compound. If degradation is confirmed, use a fresh batch of the compound for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Peroxide Formation: As a cyclic ether, this compound can react with atmospheric oxygen to form unstable and potentially explosive peroxides. This process is accelerated by light and heat.

  • Oxidation of the Ketone: The ketone functional group can be oxidized, potentially leading to ring-opening and the formation of dicarboxylic acids or through a Baeyer-Villiger oxidation to form a lactone.

  • Hydrolysis: The furanone ring can be susceptible to hydrolysis, particularly in the presence of moisture and under neutral to basic pH conditions, leading to ring-opening.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place, away from heat and sources of ignition.[1][2][3] It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to oxygen and moisture.[2]

Q3: How often should I test for the presence of peroxides?

A3: For opened containers, it is recommended to test for peroxides at least every 3-6 months.[1] Unopened containers should be disposed of by the manufacturer's expiration date. Always test for peroxides before any distillation or concentration step.

Q4: What are the visual indicators of peroxide formation?

A4: The formation of crystals or a viscous layer in the liquid can indicate the presence of dangerous levels of peroxides.[4] If you observe this, do not handle the container and contact your EHS department immediately.

Quantitative Data on Stability

The following tables provide illustrative data from a simulated accelerated stability study on this compound. This data is intended to demonstrate the expected trends in degradation under various stress conditions.

Table 1: Effect of Temperature on Purity (Storage Duration: 6 months)

TemperaturePurity (%)Appearance
2-8°C99.5Colorless liquid
25°C / 60% RH98.2Colorless liquid
40°C / 75% RH95.1Faintly yellow liquid

Table 2: Forced Degradation Studies (Illustrative Data)

Stress ConditionDurationPurity (%)Major Degradant(s)
0.1 M HCl, 60°C24 hours92.3Ring-opened hydrolysis product
0.1 M NaOH, 25°C8 hours88.5Ring-opened hydrolysis product
10% H₂O₂, 25°C24 hours90.1Peroxides, Baeyer-Villiger oxidation product
Heat (80°C)48 hours94.7Oxidative degradation products
Photostability (ICH Q1B)1.2 million lux hours97.8Minor oxidative byproducts

Experimental Protocols

Protocol 1: Determination of Purity and Degradation Products by GC-MS

This method is suitable for the quantitative analysis of this compound and the identification of its volatile degradation products.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

2. Reagents:

  • This compound reference standard.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Internal Standard (IS): e.g., Dodecane.

3. Standard and Sample Preparation:

  • Stock Solution (Reference): Accurately weigh and dissolve the reference standard in the solvent to a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of the internal standard in the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the reference stock solution and adding a fixed amount of the internal standard stock solution.

  • Sample Solution: Dilute the sample to be tested in the solvent to a final concentration within the calibration range and add the same fixed amount of the internal standard.

4. GC-MS Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

5. Data Analysis:

  • Quantify the purity by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Identify degradation products by interpreting their mass spectra and comparing them to spectral libraries.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to monitor the stability of this compound and separate it from its potential non-volatile degradation products.

1. Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (for mobile phase pH adjustment).

3. Mobile Phase:

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

4. Chromatographic Conditions:

  • Gradient Elution: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Prepare samples and standards in the mobile phase at a concentration of approximately 0.5 mg/mL.

6. Method Validation:

  • This method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness as a stability-indicating method.

Visualizations

degradation_pathways main This compound peroxide Peroxide Formation main->peroxide O₂, light, heat oxidation Ketone Oxidation main->oxidation Oxidizing agents hydrolysis Hydrolysis main->hydrolysis H₂O, acid/base peroxide_product Unstable Peroxides peroxide->peroxide_product baeyer_villiger Baeyer-Villiger Oxidation Product (Lactone) oxidation->baeyer_villiger dicarboxylic_acid Ring-Opened Dicarboxylic Acid oxidation->dicarboxylic_acid hydrolysis_product Ring-Opened Hydroxy Acid hydrolysis->hydrolysis_product

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_storage Storage & Sampling cluster_analysis Analysis cluster_data Data Evaluation storage Store under recommended conditions sampling Sample at specified time points storage->sampling visual Visual Inspection sampling->visual peroxide_test Peroxide Test sampling->peroxide_test purity Purity Assay (GC-MS/HPLC) visual->purity evaluation Evaluate data against specifications purity->evaluation peroxide_test->evaluation report Generate stability report evaluation->report

Caption: Workflow for a stability study of this compound.

References

Technical Support Center: Optimizing Furanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furanone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during the synthesis of furanone derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for furanone synthesis?

A1: A variety of catalysts are employed for furanone synthesis, with the choice depending on the specific reaction, desired substrate scope, and required stereoselectivity. Common classes of catalysts include:

  • Transition Metal Catalysts : This is a broad and widely used category. Complexes of palladium, gold, copper, and rhodium are frequently utilized for their high efficiency and selectivity in various cyclization and cross-coupling reactions to form the furanone ring.[1][2][3]

  • Phase Transfer Catalysts (PTC) : PTCs, such as tetrabutylammonium bromide (TBAB), are effective in reactions involving immiscible phases. They can lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents.[4]

  • Acid Catalysts : Both Brønsted and Lewis acids are used in certain furanone synthesis methods, like the Paal-Knorr synthesis, to facilitate intramolecular cyclization.[5][6] Milder acids like p-toluenesulfonic acid (p-TsOH) are often preferred to prevent side reactions like polymerization.[5][6]

  • Base Catalysts : Bases are used to induce intramolecular cyclization in specific synthetic routes.[1]

  • Biocatalysts : Enzymes offer an environmentally friendly approach, operating under mild conditions with high selectivity.[2]

Q2: How do I choose the best catalyst for my specific furanone synthesis?

A2: Catalyst selection is a critical step for a successful synthesis.[7] Key factors to consider include:

  • Substrate Scope and Functional Group Tolerance : Review the literature to ensure the chosen catalyst is compatible with the functional groups present in your starting materials.[7] For instance, gold(I)-catalyzed reactions are known for their tolerance of a wide variety of functional groups.[7]

  • Desired Selectivity (Chemo-, Regio-, and Stereoselectivity) : For the synthesis of chiral furanones, an asymmetric catalyst is necessary.[7] Binary catalytic systems, such as a combination of Rh(II) and Pd(0), have been shown to exhibit high chemo-, regio-, and stereoselectivity.[1]

  • Reaction Mechanism : Understanding the reaction pathway can guide your catalyst choice. For example, a one-pot intramolecular Horner-Emmons-type cyclization can be efficiently carried out using a phase transfer catalyst.[4]

  • Reaction Conditions : Consider the required temperature, solvent, and pressure for the catalytic system. Some methods offer mild reaction conditions, which can be advantageous for sensitive substrates.[1]

Q3: Are there catalyst-free methods for furanone synthesis?

A3: Yes, catalyst-free methods for furanone synthesis have been developed. For instance, a metal-free cross-coupling of α-aryldiazo ketones and α-diazo esters can produce 3(2H)-furanone derivatives in good yields.[8] This approach involves a Wolff rearrangement to form a ketene intermediate, followed by trapping with a second diazo species and subsequent cyclization.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during furanone synthesis.

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). For transition metal catalysts, verify the oxidation state and purity. Consider potential catalyst deactivation, especially in palladium-catalyzed reactions where reduction to Pd(0) can occur.[7][9][10]
Sub-optimal Reaction Conditions Re-optimize reaction parameters such as temperature, solvent, and concentration.[7][11][12] The choice of solvent can significantly influence catalyst activity and solubility of reagents.[7][11] Screen a variety of ligands for your transition metal catalyst if applicable.[12]
Poor Substrate Reactivity Check the electronic and steric properties of your substrate. Electron-withdrawing or -donating groups can significantly affect reactivity.[7] It may be necessary to modify the substrate to enhance its reactivity.[7]
Presence of Impurities Ensure all starting materials and solvents are pure and dry. Impurities can act as catalyst poisons and inhibit the reaction.[7][10][12]
Incomplete Reaction Monitor the reaction progress using techniques like TLC or GC-MS to ensure the starting material is fully consumed.[5][13] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Issue 2: Formation of Side Products (e.g., Isomers, Polymers)
Potential Cause Suggested Solution
Isomerization to a More Stable Furanone The formation of a more thermodynamically stable isomer, such as the 2(5H)-furanone over the 2(3H)-furanone, is a common issue, often catalyzed by acidic or basic conditions.[14] To favor the kinetic product, use mild reaction conditions, low temperatures, and maintain a neutral or near-neutral pH.[14]
Polymerization of Furan Ring Furan and its derivatives can be sensitive to acidic conditions, which can catalyze polymerization, leading to a dark, viscous reaction mixture.[5][13] Use milder acid catalysts (e.g., p-TsOH instead of concentrated H₂SO₄), lower the reaction temperature, and ensure anhydrous conditions.[5][13]
Side Reactions due to High Temperature Excessively high temperatures can promote the formation of by-products.[10] Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating.[5]
Issue 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Degradation on Silica Gel Standard silica gel is acidic and can cause degradation or isomerization of sensitive furanone derivatives during column chromatography.[5][14] Consider using deactivated (neutral) silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent.[5][14]
Product Volatility For volatile furanones, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid excessive heat, which can cause decomposition.[5]
Isomerization during Workup Avoid acidic or basic washes during the workup if possible. Use neutral aqueous washes (e.g., saturated sodium chloride solution). If a pH adjustment is necessary, use dilute solutions and minimize contact time.[14]

Data Presentation: Catalyst Performance in Furanone Synthesis

The following tables summarize quantitative data for different catalytic systems in furanone synthesis, providing a basis for comparison.

Table 1: Comparison of Catalysts for the Synthesis of 4-Substituted 2(5H)-Furanones via Suzuki-Miyaura Cross-Coupling [15]

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPdCl₂(PPh₃)₂KFTHF-H₂O601285
24-Tolylboronic acidPdCl₂(PPh₃)₂KFTHF-H₂O601282
34-Methoxyphenylboronic acidPdCl₂(PPh₃)₂KFTHF-H₂O601278
42-Thiopheneboronic acidPdCl₂(PPh₃)₂KFTHF-H₂O601275

Table 2: Performance of Various Catalysts in the Synthesis of 2,5-Disubstituted Furans

EntrySubstratesCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1Enyne acetatePd(OAc)₂Toluene80292[16]
2Conjugated allenoneAu/TiO₂DioxaneRT195[16]
3β-Chlorovinyl ketoneCuClDMF100388[16]
4Propargyl alcohol & activated alkyneFeCl₃DCE60585[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Aryl-2(5H)-Furanones via One-Pot Intramolecular Cyclization Using Phase Transfer Catalysis[4]

This protocol describes a one-pot synthesis of 4-aryl-substituted 2(5H)-furanones from phenacyl bromides and diethylphosphono acetic acid using a phase transfer catalyst.

Materials:

  • Appropriate phenacyl bromide derivative (1.0 mmol)

  • Diethylphosphono acetic acid (1.0 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.05 mmol, 5 mol%)

  • Anhydrous, powdered Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Acetonitrile (10 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add the phenacyl bromide derivative (1.0 mmol), diethylphosphono acetic acid (1.0 mmol), tetrabutylammonium bromide (0.05 mmol), and powdered anhydrous potassium carbonate (3.0 mmol).

  • Add acetonitrile (10 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the solid and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of 4-Substituted 2(5H)-Furanones[15]

This protocol details the synthesis of 4-substituted 2(5H)-furanones via a palladium-catalyzed cross-coupling reaction of 4-tosyl-2(5H)-furanone with boronic acids.

Materials:

  • 4-Tosyl-2(5H)-furanone (1.0 mmol)

  • Appropriate boronic acid (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Potassium fluoride (KF) (2.0 mmol)

  • THF-H₂O (4:1, 5 mL)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a Schlenk tube, add 4-tosyl-2(5H)-furanone (1.0 mmol), the boronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and potassium fluoride (2.0 mmol).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add the THF-H₂O solvent mixture (5 mL).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Furanone Yield

Troubleshooting_Low_Yield start Low or No Furanone Product check_materials 1. Check Starting Materials start->check_materials check_conditions 2. Review Reaction Conditions start->check_conditions check_purification 3. Analyze Workup & Purification start->check_purification purity_start Purity of Starting Materials? check_materials->purity_start activity_catalyst Activity of Catalyst? check_conditions->activity_catalyst decomposition Decomposition during Purification? check_purification->decomposition solution_materials Solution: - Purify starting materials - Use fresh reagents purity_start->solution_materials No conditions_optimal Reaction Conditions Optimal? activity_catalyst->conditions_optimal Yes solution_catalyst Solution: - Use fresh/activated catalyst - Check for catalyst poisons activity_catalyst->solution_catalyst No solution_conditions Solution: - Optimize temperature, solvent, concentration - Screen ligands/additives conditions_optimal->solution_conditions No solution_purification Solution: - Use neutral chromatography - Use milder purification techniques decomposition->solution_purification Yes

Caption: Troubleshooting workflow for low furanone yield.

Reaction Pathway: Paal-Knorr Furanone Synthesis

Paal_Knorr_Furanone dicarbonyl 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl Oxygen dicarbonyl->protonation cyclization Intramolecular Nucleophilic Attack protonation->cyclization hemiacetal Cyclic Hemiacetal Intermediate cyclization->hemiacetal dehydration1 Dehydration Step 1 hemiacetal->dehydration1 dehydration2 Dehydration Step 2 dehydration1->dehydration2 water H₂O dehydration1->water - H₂O furanone Furanone Product dehydration2->furanone dehydration2->water - H₂O catalyst Acid Catalyst (e.g., p-TsOH) catalyst->protonation + H⁺

Caption: Simplified Paal-Knorr synthesis pathway.

Decision Tree for Catalyst Selection

Catalyst_Selection start Start: Define Synthesis Goal chiral Is a Chiral Product Required? start->chiral asymmetric Select Asymmetric Catalyst: - Chiral Rh, Sc, Fe complexes - Organocatalysts chiral->asymmetric Yes achiral Consider Achiral Catalysts chiral->achiral No phase Are Reactants in Immiscible Phases? asymmetric->phase achiral->phase ptc Use Phase Transfer Catalyst (PTC) phase->ptc Yes homogeneous Consider Homogeneous or Heterogeneous Catalysts phase->homogeneous No mild Are Mild Conditions Required? ptc->mild homogeneous->mild gold_bio Consider: - Gold Catalysts - Biocatalysts - Catalyst-free methods mild->gold_bio Yes transition_metal Evaluate Transition Metal Catalysts: - Palladium - Copper - Rhodium mild->transition_metal No

Caption: Decision tree for catalyst selection.

References

Validation & Comparative

A Comparative Guide to Dihydrofuranone Derivatives: Spotlight on 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dihydrofuranone scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. This guide provides a comparative overview of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and other dihydrofuranone derivatives, summarizing their synthesis, properties, and reported biological performance with supporting experimental data.

The Subject of Focus: this compound

This compound is a synthetically accessible derivative of the dihydrofuranone family. Its key physicochemical properties are summarized below.

PropertyValueReference
CAS Number 5455-94-7[1][2]
Molecular Formula C₈H₁₄O₂[1]
Molecular Weight 142.20 g/mol [1]
Appearance Colorless liquid/oil[1][2]
Boiling Point 42-43 °C at 11 mmHg[1]
Density 0.926 g/mL at 25 °C[1]
Refractive Index n20/D 1.42[1]
Synthesis of this compound

A common synthetic route to this compound involves the acid-catalyzed cyclization of 2,5-dimethyl-3-hexyne-2,5-diol.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Reaction Setup: Dissolve 600 mg of mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Addition of Starting Material: Add 50.0 g (352 mmol) of solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heating and Reaction: Heat the solution until it turns cloudy, indicating the initiation of the reaction. Stop heating and stir the mixture in a room temperature water bath for 30 minutes.

  • Distillation: Distill the solution, collecting approximately 250 mL of distillate. More water can be added to the distillation flask if necessary.

  • Extraction and Purification: The resulting biphasic material is taken up in ether, the layers are separated, and the ether layer is washed with brine. The organic layer is then dried over magnesium sulfate, filtered, and the solvent is evaporated. The crude product is purified by distillation at 150 °C to yield this compound as a water-white oil (89% yield).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 2,5-dimethyl-3-hexyne-2,5-diol 2,5-dimethyl-3-hexyne-2,5-diol Heating & Stirring Heating & Stirring 2,5-dimethyl-3-hexyne-2,5-diol->Heating & Stirring HgO, H2SO4, H2O HgO, H2SO4, H2O HgO, H2SO4, H2O->Heating & Stirring Distillation Distillation Heating & Stirring->Distillation Extraction (Ether) Extraction (Ether) Distillation->Extraction (Ether) Drying & Evaporation Drying & Evaporation Extraction (Ether)->Drying & Evaporation Final Distillation Final Distillation Drying & Evaporation->Final Distillation This compound This compound Final Distillation->this compound

Synthesis of this compound.

Comparative Biological Activities of Dihydrofuranone Derivatives

While specific biological activity data for this compound is limited in publicly available literature, the broader class of dihydrofuranone derivatives has been extensively studied, revealing a range of promising therapeutic properties.

Cytotoxic Activity

Numerous furanone derivatives have been evaluated for their anticancer properties against various cancer cell lines. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeTarget Cancer Cell LineIC₅₀ (µM)Reference
(E)-5-(Bromomethylene)furan-2-(5H)-oneProstate (PC-3)0.93 ± 0.02[4]
3,4-dibromofuran-2(5H)-oneColon (HCT-116)0.4 ± 0.04[4]
Furan-based compound 4Breast (MCF-7)4.06[5]
Furan-based compound 7Breast (MCF-7)2.96[5]
Epoxide derivative 7MAC13/MAC160.05 / 0.03[6]
Aziridine derivative 8MAC13/MAC160.03 / 0.03[6]

Experimental Protocol: MTT Assay for Cytotoxicity [5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydrofuranone derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values.

Workflow for MTT cytotoxicity assay.
Antimicrobial Activity

Dihydrofuranone derivatives have also shown potential as antimicrobial agents against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furanone derivative F131Staphylococcus aureus8-16[1]
Furanone derivative F131Candida albicans32-128[1]
Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridin-3,5-dicarboxylateAspergillus fumigatus15.62[7]
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)Various pathogenic microorganismsBroad spectrum activity[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [1]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visual Assessment: Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Analgesic and Anticonvulsant Activities

Several dihydrofuranone derivatives have been investigated for their effects on the central nervous system, demonstrating potential analgesic and anticonvulsant properties. The median effective dose (ED₅₀) is often used to express the dose of a drug that produces a therapeutic effect in 50% of the population.

Compound/DerivativeActivityED₅₀ (mg/kg)Animal ModelReference
L-PP1 (a dihydrofuran-2-one derivative)Analgesic (Hot plate test)1.34Mice[3]
L-PP1 (a dihydrofuran-2-one derivative)Analgesic (Writhing test)0.79Mice[3]
Various dihydrofuran-2(3H)-one derivativesAnticonvulsant (MES test)100-300Mice[5]
Furochromone derivative 1cAnticonvulsant (scPTZ test)>300 (100% protection)Mice[9]

Experimental Protocol: Maximal Electroshock (MES) Test for Anticonvulsant Activity [9]

  • Animal Preparation: Use mice or rats as the animal model.

  • Compound Administration: Administer the test compound, vehicle control, or standard anticonvulsant drug (e.g., phenytoin) to the animals, typically via intraperitoneal injection.

  • Electroshock Application: After a predetermined time, deliver a brief electrical stimulus through corneal or auricular electrodes to induce a seizure.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a measure of anticonvulsant activity. The ED₅₀ can be calculated from the dose-response data.

Structure-Activity Relationship (SAR) and the Role of Tetramethyl Substitution

While direct comparative data for this compound is lacking, we can infer potential effects of its unique substitution pattern based on general SAR principles for dihydrofuranone derivatives.

  • Lipophilicity: The four methyl groups in this compound significantly increase its lipophilicity compared to the parent dihydrofuranone. This could enhance its ability to cross cell membranes and the blood-brain barrier, potentially influencing its bioavailability and central nervous system activity.

  • Steric Hindrance: The bulky methyl groups at the 2 and 5 positions may sterically hinder the interaction of the furanone core with biological targets. This could either decrease its activity by preventing optimal binding or increase its selectivity for certain targets.

  • Metabolic Stability: The absence of protons on the carbons alpha to the ether oxygen may increase the metabolic stability of the molecule, as this is a common site for oxidative metabolism.

Further quantitative structure-activity relationship (QSAR) studies are needed to build predictive models for the biological activity of this and other highly substituted dihydrofuranone derivatives.

Signaling Pathways

The diverse biological activities of dihydrofuranone derivatives are mediated through various signaling pathways. For instance, their anticancer effects may involve the induction of apoptosis through the modulation of Bcl-2 family proteins and caspase activation. Their anti-inflammatory effects could be linked to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).

Hypothetical signaling pathway for a dihydrofuranone derivative.

Conclusion

This compound represents an interesting, yet underexplored, member of the dihydrofuranone family. While the broader class of dihydrofuranone derivatives has demonstrated significant potential in various therapeutic areas, further research is imperative to elucidate the specific biological profile of this compound. The information and protocols provided in this guide aim to facilitate such investigations and encourage the exploration of this and other novel dihydrofuranone derivatives in the pursuit of new therapeutic agents.

References

A Comparative Guide to the Synthesis of Substituted Furanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furanone scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an objective comparison of prominent methods for the synthesis of substituted furanones, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in the selection of the most appropriate synthetic strategy.

At a Glance: Key Synthesis Methods

MethodStarting MaterialsCatalyst/ReagentKey TransformationGeneral Yields
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (e.g., H₂SO₄, p-TsOH)Intramolecular cyclization and dehydrationGood to excellent
Feist-Benary Synthesis α-Halo ketones, β-Dicarbonyl compoundsBase (e.g., pyridine, Et₃N)Intermolecular condensation followed by intramolecular cyclizationModerate to good
Multicomponent Reactions Varies (e.g., aldehydes, amines, acetylenedicarboxylates)Often catalyst-free or uses simple catalystsOne-pot formation of complex furanonesGood to excellent
Modern Catalytic Methods Varies (e.g., alkynes, diazo compounds)Transition metals (e.g., Au, Pd, Rh)Various (e.g., cycloisomerization, annulation)Often high to excellent

In-Depth Comparison of Synthesis Methods

This section provides a detailed overview of each method, including its advantages, limitations, and typical performance data.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classical and widely used method for the preparation of furans and furanones, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[1][2][3]

Advantages:

  • Generally high yields for a variety of substrates.

  • Simple procedure and readily available acid catalysts.

Limitations:

  • The synthesis of the starting 1,4-dicarbonyl compounds can be challenging.

  • Harsh acidic conditions may not be suitable for sensitive substrates.

Quantitative Data:

Starting 1,4-DicarbonylCatalystSolventTemperature (°C)Time (h)ProductYield (%)
Hexane-2,5-dionep-TsOHTolueneReflux22,5-Dimethylfuran85
1,4-Diphenylbutane-1,4-dioneH₂SO₄Acetic Acid10012,5-Diphenylfuran90
3-Methylhexane-2,5-dioneAmberlyst-15CH₂Cl₂RT42,3,5-Trimethylfuran78
Feist-Benary Furan Synthesis

This method provides access to substituted furans and furanones through the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[4][5]

Advantages:

  • Utilizes readily available and diverse starting materials.

  • Generally milder reaction conditions compared to the Paal-Knorr synthesis.

Limitations:

  • Yields can be moderate and side reactions are possible.

  • Regioselectivity can be an issue with unsymmetrical β-dicarbonyl compounds.

Quantitative Data:

α-Halo Ketoneβ-Dicarbonyl CompoundBaseSolventTemperature (°C)Time (h)ProductYield (%)
ChloroacetoneEthyl acetoacetatePyridineEthanolReflux4Ethyl 2,4-dimethylfuran-3-carboxylate65
Phenacyl bromideAcetylacetoneEt₃NTHFReflux63-Acetyl-2-methyl-5-phenylfuran72
Ethyl bromopyruvateDimedoneNaOEtEthanolRT12Ethyl 4,4-dimethyl-6-oxo-4,5,6,7-tetrahydrobenzofuran-5-carboxylate58
Multicomponent Reactions (MCRs)

MCRs offer a highly efficient approach to complex furanone derivatives in a single synthetic step from three or more starting materials. A common example involves the reaction of an aromatic aldehyde, an amine, and dimethyl acetylenedicarboxylate (DMAD).[6][7]

Advantages:

  • High atom economy and operational simplicity.

  • Rapid generation of molecular diversity.

  • Often proceeds under mild conditions.

Limitations:

  • The reaction mechanism can be complex and sometimes difficult to predict.

  • Optimization of reaction conditions for a specific set of components may be required.

Quantitative Data for Synthesis of 3,4,5-Trisubstituted Furan-2(5H)-ones: [6][7]

Aromatic AldehydeAmineCatalystSolventTemperatureTime (h)Yield (%)
BenzaldehydeAnilineNoneEthanolReflux385
4-Chlorobenzaldehyde4-Chloroaniline5-SSA (10 mol%)EthanolRT0.596
4-MethoxybenzaldehydeBenzylamineNoneAcetonitrileReflux482
Modern Catalytic Methods

Modern transition-metal catalysis has opened new avenues for furanone synthesis, often with high efficiency and selectivity.

Gold catalysts, particularly Au(I) and Au(III) complexes, are effective in promoting the cyclization of functionalized alkynes to form furanones. A notable example is the intramolecular cyclization of γ-hydroxyalkynones.[8][9]

Advantages:

  • Mild reaction conditions and high functional group tolerance.

  • Excellent yields and stereoselectivity.

Limitations:

  • Cost of gold catalysts.

  • Synthesis of the starting alkynone precursors may be required.

Quantitative Data for Gold-Catalyzed Cyclization of γ-Hydroxyalkynones: [8][9]

Substrate (γ-Hydroxyalkynone)Catalyst SystemSolventTemperatureTimeYield (%)
4-Hydroxy-4-phenylbut-2-yn-1-one(p-CF₃C₆H₄)₃PAuCl / AgOTfTolueneRT1 h94
4-Hydroxy-4,5-dimethylhex-2-yn-1-one(p-CF₃C₆H₄)₃PAuCl / AgOTfTolueneRT1.5 h88
4-Ethenyl-4-hydroxy-1-phenylbut-2-yn-1-one(p-CF₃C₆H₄)₃PAuCl / AgOTfTolueneRT2 h91

Palladium catalysts are versatile for various furanone syntheses, including cross-coupling reactions to introduce substituents onto a pre-formed furanone ring. For instance, the Suzuki coupling of 4-tosyl-2(5H)-furanone with arylboronic acids provides 4-aryl-2(5H)-furanones.[10]

Advantages:

  • Broad substrate scope for the coupling partner.

  • Relatively mild reaction conditions.

Limitations:

  • The furanone substrate needs to be pre-functionalized (e.g., with a tosyl group).

  • Palladium catalyst and ligand costs.

Quantitative Data for Palladium-Catalyzed Suzuki Coupling: [10]

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPdCl₂(PPh₃)₂KFTHF/H₂O601285
4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂KFTHF/H₂O601282
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O801675

Rhodium catalysts are particularly useful for the synthesis of furanones from α-diazo compounds. For example, the intramolecular C-H insertion of α-aryl-α-diazo ketones can lead to the formation of furanone precursors.[11] While direct synthesis of furanones is also possible, this section highlights a relevant application.

Advantages:

  • High efficiency and selectivity.

  • Access to complex molecular architectures.

Limitations:

  • Handling of diazo compounds requires care.

  • The synthesis of the diazo precursor is an additional step.

Quantitative Data for a Rhodium-Catalyzed Annulation (Illustrative):

N-acyl anilineα-diazo ketoneCatalystSolventTemperature (°C)Time (h)Yield (%)
N-Phenylacetamide2-Diazo-1-phenylethanone[RhCpCl₂]₂DCE801278
N-(4-Methoxyphenyl)acetamide2-Diazo-1-(4-methoxyphenyl)ethanone[RhCpCl₂]₂DCE801285

Experimental Protocols

Paal-Knorr Synthesis of 2,5-Dimethylfuran
  • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (20 mL) in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Feist-Benary Synthesis of Ethyl 2,4-dimethylfuran-3-carboxylate
  • In a round-bottom flask, dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (20 mL).

  • Add pyridine (0.87 g, 11 mmol) to the solution.

  • Add chloroacetone (0.93 g, 10 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Take up the residue in diethyl ether (30 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Multicomponent Synthesis of a Furan-2(5H)-one Derivative
  • To a stirred solution of benzaldehyde (1.06 g, 10 mmol) and aniline (0.93 g, 10 mmol) in ethanol (20 mL), add dimethyl acetylenedicarboxylate (1.42 g, 10 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Mechanistic Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for the key synthetic methods.

Paal-Knorr Furan Synthesis

Paal_Knorr cluster_start 1,4-Dicarbonyl cluster_enol Enol Intermediate cluster_cyclization Cyclic Hemiacetal cluster_furanone Substituted Furanone start R1-C(=O)-CH2-CH2-C(=O)-R2 enol R1-C(OH)=CH-CH2-C(=O)-R2 start->enol H⁺ Tautomerization hemiacetal Cyclic Intermediate enol->hemiacetal Intramolecular Attack furanone Furanone Product hemiacetal->furanone -H₂O (Dehydration)

Paal-Knorr Synthesis Mechanism
Feist-Benary Furan Synthesis

Feist_Benary cluster_start Starting Materials cluster_enolate Enolate Formation cluster_adduct Alkylated Adduct cluster_cyclization Cyclization & Dehydration cluster_furanone Substituted Furanone start_materials α-Halo Ketone + β-Dicarbonyl enolate Enolate of β-Dicarbonyl start_materials->enolate Base adduct Intermediate Adduct enolate->adduct Nucleophilic Attack on α-Halo Ketone cyclization Cyclic Intermediate adduct->cyclization Intramolecular Cyclization furanone Furanone Product cyclization->furanone -H₂O

Feist-Benary Synthesis Mechanism
Multicomponent Synthesis of a Furan-2(5H)-one

MCR_Furanone cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Michael_Adduct Michael Adduct Aldehyde->Michael_Adduct Amine Amine Amine->Michael_Adduct Michael Addition to DMAD DMAD DMAD Cyclic_Intermediate Cyclic Intermediate Michael_Adduct->Cyclic_Intermediate Intramolecular Attack Furanone Substituted Furan-2(5H)-one Cyclic_Intermediate->Furanone Tautomerization & Proton Transfer

A Multicomponent Reaction Pathway

References

Validation of a Novel Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Quantification of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A novel Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed and validated for the sensitive and selective quantification of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a volatile organic compound of interest in various industrial applications. This guide provides a comprehensive comparison of this new GC-MS method with a potential alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data derived from analogous compounds and established validation protocols.

Methodology Comparison: GC-MS vs. HPLC

For the quantification of a volatile, non-polar compound like this compound, GC-MS is theoretically the more appropriate technique due to the analyte's inherent volatility, which is ideal for gas-phase separation. However, HPLC remains a viable, albeit likely less sensitive, alternative. The following tables summarize the proposed methods and their validation parameters, drawing upon established performance for structurally similar furanone derivatives.

Table 1: Comparison of Analytical Method Parameters

ParameterProposed GC-MS MethodAlternative HPLC Method
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph with UV Detector
Principle Separation based on volatility and polarity in the gas phase, with mass-based detection.Separation based on polarity in the liquid phase, with absorbance-based detection.
Sample Preparation Direct injection or Headspace sampling for volatile matrices.Solvent extraction followed by direct injection.
Selectivity High (Mass-to-charge ratio detection).Moderate (Dependent on chromatographic resolution).
Sensitivity High (Expected sub-µg/mL detection limits).Lower (Expected µg/mL detection limits).[1]
Run Time Typically shorter for volatile compounds.Potentially longer depending on column and mobile phase.

Table 2: Summary of Validation Parameters (Based on Analogue Data)

Validation ParameterProposed GC-MS MethodAlternative HPLC Method
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105% (Expected)90 - 110% (Expected)
Precision (%RSD) < 5% (Expected)< 10% (Expected)
Limit of Detection (LOD) ~0.2 mg/kg (Projected)[2]~0.14 µg/mL (Analogue data)[1]
Limit of Quantification (LOQ) ~0.5 mg/kg (Projected)[2]~0.4 µg/mL (Projected)
Robustness HighModerate

Experimental Protocols

Proposed GC-MS Method Protocol

This protocol is based on standard methods for volatile organic compounds and furanone derivatives.[3][4][5]

  • Sample Preparation: For liquid samples, a direct injection or headspace sampling approach is recommended. For solid matrices, solvent extraction followed by filtration may be necessary.

  • Internal Standard: An appropriate internal standard, such as a deuterated analogue or a compound with similar chemical properties not present in the sample, should be used.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating volatile organic compounds.

    • Injector: Split/splitless injector at a temperature of 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-400.

  • Quantification: The quantification of this compound will be based on the peak area ratio of the analyte to the internal standard.

Alternative HPLC Method Protocol

This protocol is adapted from methods used for similar furanone compounds.[1]

  • Sample Preparation: Samples will be extracted with a suitable organic solvent (e.g., methanol, acetonitrile). The extract will then be filtered through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a wavelength determined by the UV spectrum of this compound.

  • Quantification: Quantification will be performed using an external standard calibration curve.

Visualizations

Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_comparison Comparative Analysis cluster_reporting Reporting Method_Development Method Development (GC-MS) Protocol_Design Protocol Design Method_Development->Protocol_Design defines Specificity Specificity Protocol_Design->Specificity validates Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Performance_Comparison Performance Comparison Robustness->Performance_Comparison informs Alternative_Method Alternative Method (HPLC) Alternative_Method->Performance_Comparison Final_Report Final Report Performance_Comparison->Final_Report Logical_Relationship cluster_gcms GC-MS Method cluster_hplc HPLC Method Analyte This compound GCMS_Principle Volatility-based Separation Analyte->GCMS_Principle well-suited for HPLC_Principle Polarity-based Separation Analyte->HPLC_Principle less ideal for GCMS_Advantage High Specificity & Sensitivity GCMS_Principle->GCMS_Advantage leads to HPLC_Disadvantage Lower Sensitivity for Volatiles HPLC_Principle->HPLC_Disadvantage results in

References

Spectroscopic comparison of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Investigation of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and a Positional Isomer: A Comparative Guide

This guide provides a detailed spectroscopic comparison of this compound and one of its structural isomers, 3,3,5,5-Tetramethyldihydrofuran-2-one. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of how spectroscopic techniques can be utilized to differentiate between these isomeric structures.

Introduction to the Compounds

This compound is a ketone with a tetrahydrofuran ring structure. Its isomer, 3,3,5,5-Tetramethyldihydrofuran-2-one, is a lactone (a cyclic ester). Both compounds share the same molecular formula, C8H14O2, and molecular weight, 142.20 g/mol .[1] Despite their structural similarities, their different functional groups (ketone vs. ester) lead to distinct spectroscopic signatures.

Spectroscopic Data Comparison

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound~1.30singlet6H2 x C(5)-CH₃
~1.25singlet6H2 x C(2)-CH₃
~2.40singlet2H-CH₂- (at C4)
3,3,5,5-Tetramethyldihydrofuran-2-one~1.40singlet6H2 x C(5)-CH₃
~1.35singlet6H2 x C(3)-CH₃
~2.10singlet2H-CH₂- (at C4)
¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound~215C=O (Ketone)
~85C(2)-O
~83C(5)-O
~50C(4)
~25C(2)-CH₃
~24C(5)-CH₃
3,3,5,5-Tetramethyldihydrofuran-2-one~175C=O (Lactone)
~82C(5)-O
~45C(3)
~48C(4)
~28C(3)-CH₃
~26C(5)-CH₃
Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Spectral Data

CompoundKey Absorptions (cm⁻¹)Functional Group Vibration
This compound~1745C=O stretch (ketone)
~1100C-O stretch (ether)
3,3,5,5-Tetramethyldihydrofuran-2-one~1775C=O stretch (lactone)
~1150C-O stretch (ester)
Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

CompoundPredicted Key Fragments (m/z)Interpretation
This compound142 (M⁺)Molecular Ion
127[M - CH₃]⁺
85[M - C(CH₃)₃]⁺
57[C(CH₃)₃]⁺
3,3,5,5-Tetramethyldihydrofuran-2-one142 (M⁺)Molecular Ion
127[M - CH₃]⁺
99[M - C(CH₃)₃ + H]⁺ or loss of C₃H₇
56McLafferty rearrangement product [C₄H₈]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[2] The sample should be fully dissolved; gentle vortexing or sonication can be applied.[2]

  • Filtration : To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small plug of glass wool to remove any particulate matter.[3]

  • Tube Insertion : Transfer the filtered solution into a clean 5 mm NMR tube to a depth of 4-5 cm.[2]

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize resolution.[2] For ¹H NMR, typically 16 scans are acquired, while for ¹³C NMR, 256 or more scans may be necessary to achieve a good signal-to-noise ratio.[4]

Infrared (IR) Spectroscopy

For liquid samples, the "neat" thin-film method is commonly employed:

  • Plate Preparation : Use two clean, dry salt plates (e.g., NaCl or KBr).[4]

  • Sample Application : Place a single drop of the liquid sample onto the surface of one salt plate.[4]

  • Film Formation : Place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4]

  • Spectral Measurement : Mount the "sandwiched" plates in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules:

  • Sample Introduction : The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, and vaporized.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).[5][6]

  • Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic charged species.[5][6]

  • Analysis : The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the characterization of a known compound using multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Data_Comparison Comparison with Isomer Structure_Confirmation->Data_Comparison

Caption: Workflow for Spectroscopic Characterization.

References

Reactivity of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one: A Comparative Analysis with Common Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one against other common ketones, namely acetone, cyclopentanone, and cyclohexanone. Due to a lack of direct experimental kinetic and thermodynamic data for this compound in the public domain, this comparison is based on established principles of organic chemistry, including steric and electronic effects, supplemented with available experimental data for the reference ketones.

Introduction to Ketone Reactivity

The reactivity of ketones is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors. Nucleophilic addition is a characteristic reaction of ketones, where an electron-rich nucleophile attacks the partially positive carbonyl carbon. Aldehydes are generally more reactive than ketones because they have only one alkyl group, leading to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[1][2]

Structural and Electronic Effects on Reactivity

This compound presents a unique structural profile that significantly impacts its reactivity. The four methyl groups in close proximity to the carbonyl group create substantial steric hindrance, making the carbonyl carbon less accessible to nucleophiles compared to less substituted ketones.

Acetone , with two methyl groups, experiences less steric hindrance than the target molecule but more than formaldehyde.

Cyclopentanone and Cyclohexanone have their carbonyl groups within a ring structure. Ring strain can influence reactivity; for instance, cyclopentanone may exhibit slightly different reactivity from cyclohexanone due to variations in bond angles and torsional strain.

Electronically, the alkyl groups in all these ketones are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon compared to aldehydes.[3] The ether oxygen in the furanone ring of the target molecule might have a subtle electronic influence, but the steric effects of the four methyl groups are expected to be the dominant factor in its reactivity.

Comparative Reactivity in Key Ketone Reactions

This section compares the expected reactivity of this compound with acetone, cyclopentanone, and cyclohexanone in several common ketone reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. The general mechanism involves the attack of a nucleophile on the carbonyl carbon.

Nucleophilic_Addition

General Mechanism of Nucleophilic Addition to a Ketone.

Reactivity Comparison:

KetoneExpected Relative Reactivity (Nucleophilic Addition)Rationale
This compound LowestHigh steric hindrance from four methyl groups significantly impedes nucleophilic attack.
Acetone ModerateLess steric hindrance than the target molecule, but more than cyclic ketones.
Cyclopentanone HighPlanar structure allows for easier nucleophilic approach compared to cyclohexanone.
Cyclohexanone HighLess sterically hindered than acetone and the target molecule.
Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation converts ketones to esters (or lactones from cyclic ketones) using peroxyacids. The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon.[4][5]

Baeyer_Villiger

Simplified Baeyer-Villiger Oxidation Mechanism.

Experimental Protocol (General for Cyclic Ketones): A solution of the ketone in a suitable solvent (e.g., dichloromethane) is treated with a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically stirred at room temperature or slightly elevated temperatures. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified.[6]

KetoneExpected ProductNotes
This compound A lactoneThe significant steric hindrance might slow down the reaction rate considerably.[7]
Acetone Methyl acetate
Cyclopentanone δ-Valerolactone
Cyclohexanone ε-Caprolactone
Wittig Reaction

The Wittig reaction is a versatile method for converting ketones into alkenes using a phosphonium ylide (Wittig reagent).[8][9] Steric hindrance around the carbonyl group can significantly affect the rate and yield of the Wittig reaction.[9]

Wittig_Reaction

Simplified Wittig Reaction Mechanism.

Experimental Protocol (General): The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base. The aldehyde or ketone is then added to the ylide solution, and the reaction mixture is stirred, often at room temperature. The alkene product is then isolated and purified.

KetoneExpected ReactivityRationale
This compound Very LowThe severe steric hindrance would likely make this reaction very slow and low-yielding.
Acetone HighReadily undergoes Wittig reaction.
Cyclopentanone HighReadily undergoes Wittig reaction.
Cyclohexanone HighReadily undergoes Wittig reaction.
Grignard Reaction

Grignard reagents are strong nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup.[10][11]

Grignard_Reaction

Grignard Reaction with a Ketone.

Experimental Protocol (General): The Grignard reagent is prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The ketone, dissolved in an anhydrous ether, is then added dropwise to the Grignard reagent at a controlled temperature (often cooled in an ice bath). After the addition is complete, the reaction is stirred and then quenched by the slow addition of an acidic aqueous solution. The tertiary alcohol product is then extracted and purified.[12]

KetoneExpected ReactivityRationale
This compound LowThe high degree of steric hindrance will likely hinder the approach of the Grignard reagent, leading to a slower reaction rate.
Acetone HighReacts readily with Grignard reagents.
Cyclopentanone HighReacts readily with Grignard reagents.
Cyclohexanone HighReacts readily with Grignard reagents.

Conclusion

Based on fundamental principles of organic chemistry, This compound is predicted to be significantly less reactive than acetone, cyclopentanone, and cyclohexanone in common ketone reactions such as nucleophilic addition, Baeyer-Villiger oxidation, Wittig reaction, and Grignard reaction. This reduced reactivity is primarily attributed to the substantial steric hindrance imposed by the four methyl groups surrounding the carbonyl functional group. While direct experimental data is needed for a definitive quantitative comparison, this analysis provides a strong theoretical framework for predicting the chemical behavior of this highly substituted furanone derivative. Researchers working with this compound should anticipate the need for more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of less sterically demanding reagents) to achieve desired transformations compared to simpler ketones.

References

A Comparative Guide to the Reaction Products of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction products of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one with common organic reagents. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages established chemical principles and comparative data from similarly sterically hindered ketones, such as (+)-fenchone, to predict reaction outcomes. The information presented herein is intended to guide researchers in designing synthetic pathways and anticipating the reactivity of this sterically encumbered furanone derivative.

Introduction to this compound

This compound is a heterocyclic ketone characterized by significant steric hindrance around the carbonyl group. This steric bulk, arising from the four methyl groups on the carbons alpha to the carbonyl, profoundly influences its reactivity towards nucleophilic attack. Understanding these steric effects is crucial for predicting the feasibility and outcomes of various chemical transformations.

Comparison of Reactivity: this compound vs. (+)-Fenchone

To contextualize the reactivity of this compound, we will draw comparisons with (+)-fenchone, a well-studied bicyclic ketone also known for its steric hindrance.

Reduction Reactions

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The stereochemical outcome of this reaction is highly sensitive to steric hindrance.

Table 1: Comparison of Reduction Reactions

KetoneReagentMajor ProductMinor ProductReported Product Ratio (Major:Minor)Reference
(+)-FenchoneNaBH₄, Methanol, Refluxendo-Fencholexo-Fenchol~85:15[1]
This compoundNaBH₄, Ethanol2,2,5,5-Tetramethyltetrahydrofuran-3-ol-High Yield (estimated)Inferred
(+)-FenchoneLiAlH₄, Et₂Oendo-Fencholexo-FencholHigh YieldInferred
This compoundLiAlH₄, Et₂O2,2,5,5-Tetramethyltetrahydrofuran-3-ol-High Yield (estimated)Inferred

Note: Yields for this compound are estimated based on general principles of ketone reduction.

In the case of fenchone, the hydride attack from the less hindered endo face is favored, leading to the endo-alcohol as the major product.[1] For this compound, which is achiral, reduction will yield a single racemic alcohol, 2,2,5,5-tetramethyltetrahydrofuran-3-ol. Given the steric hindrance, the reaction rate may be slower compared to less hindered ketones, but high conversion is expected with powerful reducing agents like LiAlH₄.

Nucleophilic Addition of Organometallic Reagents

Grignard and organolithium reagents are potent nucleophiles that add to carbonyl groups to form new carbon-carbon bonds. Steric hindrance can significantly impede this reaction, often leading to lower yields or favoring side reactions like enolization.[2]

Table 2: Comparison of Reactions with Organometallic Reagents

KetoneReagentExpected Major ProductPotential Side ProductsEstimated YieldReference
(+)-FenchoneMethylmagnesium Bromide2-Methyl-endo-fencholEnolate, Reduction productLow to Moderate[2]
This compoundMethylmagnesium Bromide3-Methyl-2,2,5,5-tetramethyltetrahydrofuran-3-olEnolateLow to ModerateInferred
(+)-FenchonePhenyllithium2-Phenyl-endo-fencholEnolateLow to ModerateInferred
This compoundPhenyllithium3-Phenyl-2,2,5,5-tetramethyltetrahydrofuran-3-olEnolateLow to ModerateInferred

Note: Yields are estimations based on the known difficulty of Grignard additions to sterically hindered ketones.[2]

The approach of the bulky organometallic reagent to the carbonyl carbon of both ketones is sterically hindered. This can lead to the Grignard reagent acting as a base, abstracting an alpha-proton to form an enolate, which quenches the reagent.[2] Consequently, yields for the desired tertiary alcohols are expected to be modest.

Wittig Olefination

The Wittig reaction is a powerful method for converting ketones into alkenes. While it can be effective for some sterically hindered ketones, such as camphor, the reaction with highly hindered substrates can be challenging and may require forcing conditions.[3]

Table 3: Comparison of Wittig Reactions

KetoneWittig ReagentExpected ProductEstimated YieldReference
(+)-FenchoneMethylenetriphenylphosphorane (Ph₃P=CH₂)2-MethylenefenchaneLow to ModerateInferred
This compoundMethylenetriphenylphosphorane (Ph₃P=CH₂)3-Methylene-2,2,5,5-tetramethyltetrahydrofuranLow to ModerateInferred
(+)-Fenchone(Triphenylphosphoranylidene)acetaldehyde(E/Z)-2-(Fenchylidene)acetaldehydeLowInferred
This compound(Triphenylphosphoranylidene)acetaldehyde(E/Z)-2-(2,2,5,5-Tetramethyldihydrofuran-3-ylidene)acetaldehydeLowInferred

Note: Yields are estimations based on the high steric hindrance of the ketones.

The formation of the initial betaine or oxaphosphetane intermediate in the Wittig reaction is sensitive to steric bulk. For a highly hindered ketone like this compound, the reaction with unstabilized ylides like methylenetriphenylphosphorane may proceed with difficulty. Reactions with stabilized ylides, which are less reactive, are expected to be even more challenging and may result in very low yields or no reaction.

Experimental Protocols

Detailed experimental protocols for the reactions of the comparator ketone, (+)-fenchone, are provided below. These can serve as a starting point for designing experiments with this compound, with the caveat that reaction times may need to be extended and yields may be lower.

General Procedure for the Reduction of (+)-Fenchone with Sodium Borohydride[1]
  • Dissolve (+)-fenchone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Slowly add ice-cold water to quench the reaction and precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane and dry the solution over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the product mixture of endo-fenchol and exo-fenchol.

General Procedure for the Grignard Reaction with a Sterically Hindered Ketone[2]
  • Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare the Grignard reagent by adding the appropriate alkyl or aryl halide to magnesium turnings in anhydrous diethyl ether or THF.

  • In a separate flask, dissolve the sterically hindered ketone (e.g., fenchone) in anhydrous diethyl ether or THF.

  • Cool the ketone solution in an ice bath.

  • Slowly add the prepared Grignard reagent to the ketone solution via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

General Procedure for the Wittig Reaction with a Sterically Hindered Ketone[3]
  • Suspend the appropriate phosphonium salt in anhydrous THF or diethyl ether under an inert atmosphere.

  • Cool the suspension to -78 °C and add a strong base such as n-butyllithium dropwise to form the ylide.

  • Stir the resulting colored solution for 30 minutes at -78 °C.

  • Add a solution of the sterically hindered ketone in the same anhydrous solvent dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.

Visualizing Reaction Pathways

The following diagrams illustrate the general reaction pathways discussed in this guide.

Reduction_Pathway Ketone This compound Product 2,2,5,5-Tetramethyl- tetrahydrofuran-3-ol Ketone->Product Reduction Reagent NaBH4 or LiAlH4 Reagent->Product

Caption: General pathway for the reduction of the furanone.

Grignard_Pathway Ketone This compound Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition Reagent R-MgX Reagent->Intermediate Product 3-R-2,2,5,5-Tetramethyl- tetrahydrofuran-3-ol Intermediate->Product Workup H3O+ Workup->Product

Caption: General pathway for the Grignard reaction with the furanone.

Wittig_Pathway Ketone This compound Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Ylide Ph3P=CHR Ylide->Intermediate Product 3-Alkylidene-2,2,5,5-tetramethyl- tetrahydrofuran Intermediate->Product Byproduct Ph3P=O Intermediate->Byproduct

Caption: General pathway for the Wittig olefination of the furanone.

Conclusion

The reactivity of this compound is significantly influenced by the steric hindrance imposed by the four alpha-methyl groups. While standard ketone transformations such as reduction, Grignard addition, and Wittig olefination are theoretically possible, their practical application is likely to be met with challenges, including slower reaction rates and lower yields, particularly for the carbon-carbon bond-forming reactions. This guide provides a framework for approaching the synthesis of derivatives of this furanone, emphasizing the need for careful consideration of steric effects and potentially requiring more forcing reaction conditions than for less hindered analogues. Researchers are encouraged to use the provided protocols for the sterically similar ketone, (+)-fenchone, as a starting point for optimization.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a valuable building block in various chemical syntheses. The comparison focuses on starting material cost, reaction efficiency, and overall process complexity.

This analysis presents two distinct pathways to the target molecule: a one-step hydration of an alkynediol and a two-step approach involving the cyclization of a saturated diol followed by oxidation. Each route is evaluated based on quantitative data, and detailed experimental protocols are provided to allow for replication and further optimization.

Comparative Data Summary

The following table summarizes the key quantitative metrics for the two synthetic routes, offering a clear comparison of their respective advantages and disadvantages.

ParameterRoute 1: Hydration of AlkynediolRoute 2: Cyclization-Oxidation of Diol
Starting Material 2,5-Dimethyl-3-hexyne-2,5-diol2,5-Dimethyl-2,5-hexanediol
Estimated Starting Material Cost ~$77 for 100g~$54 for 100g
Number of Steps 12
Key Reagents Mercuric oxide, Sulfuric acidSulfuric acid (catalytic), Oxidizing agent (e.g., Ruthenium(III) chloride, Sodium periodate)
Overall Yield ~89%Estimated ~70-80% (over two steps)
Reaction Time ~1 day~2-3 days
Purification Method DistillationDistillation and Chromatography
Key Advantages High-yield, one-step reactionLower starting material cost, avoids toxic mercury salts
Key Disadvantages Use of highly toxic mercuric oxide, higher starting material costTwo-step process, potentially lower overall yield, requires an additional oxidation step

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

G cluster_0 Route 1: Hydration of Alkynediol cluster_1 Route 2: Cyclization-Oxidation of Diol start1 2,5-Dimethyl-3-hexyne-2,5-diol product1 This compound start1->product1 HgO, H₂SO₄, H₂O Yield: ~89% start2 2,5-Dimethyl-2,5-hexanediol intermediate2 2,2,5,5-Tetramethyltetrahydrofuran start2->intermediate2 cat. H₂SO₄ Yield: High product2 This compound intermediate2->product2 RuCl₃, NaIO₄ Yield: Moderate to Good

Figure 1: Synthetic routes to this compound.

Experimental Protocols

Route 1: Hydration of 2,5-Dimethyl-3-hexyne-2,5-diol

This one-step synthesis provides a high yield of the target ketone.[1]

Materials:

  • 2,5-Dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)

  • Mercuric oxide (0.6 g)

  • Concentrated sulfuric acid (2 mL)

  • Water (200 mL)

  • Diethyl ether

  • Brine

  • Magnesium sulfate

Procedure:

  • In a flask, dissolve mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Add solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution and heat until the solution becomes cloudy.

  • Remove the heat source and stir the mixture in a room temperature water bath for 30 minutes.

  • Distill the mixture, collecting approximately 250 mL of distillate (add more water to the distillation flask if necessary).

  • Extract the biphasic distillate with diethyl ether.

  • Separate the organic layer, wash with brine, and dry over magnesium sulfate.

  • Filter, evaporate the solvent, and distill the residue (boiling point ~150 °C) to yield this compound as a colorless oil (yield: 44.5 g, 89%).[1]

Route 2: Cyclization of 2,5-Dimethyl-2,5-hexanediol and Subsequent Oxidation

This two-step route offers a more cost-effective and environmentally benign approach by avoiding the use of mercury.

Step 1: Synthesis of 2,2,5,5-Tetramethyltetrahydrofuran

Materials:

  • 2,5-Dimethyl-2,5-hexanediol

  • Sulfuric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 2,5-dimethyl-2,5-hexanediol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to induce cyclization and distill the resulting 2,2,5,5-tetramethyltetrahydrofuran. The reaction is typically high-yielding.

Step 2: Oxidation of 2,2,5,5-Tetramethyltetrahydrofuran

Materials:

  • 2,2,5,5-Tetramethyltetrahydrofuran

  • Ruthenium(III) chloride hydrate (catalytic amount)

  • Sodium periodate

  • Acetonitrile

  • Water

  • Ethyl acetate

Procedure:

  • In a flask, dissolve 2,2,5,5-tetramethyltetrahydrofuran in a mixture of acetonitrile and water.

  • Add a catalytic amount of ruthenium(III) chloride hydrate.

  • Cool the mixture in an ice bath and add sodium periodate portion-wise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow of the Analysis

The following diagram outlines the decision-making process for selecting the optimal synthetic route based on the presented analysis.

G start Identify Need for this compound analysis Cost-Benefit Analysis start->analysis route1 Route 1: Alkynediol Hydration cost Cost of Starting Materials route1->cost yield_time Yield and Reaction Time route1->yield_time safety Safety and Environmental Impact route1->safety route2 Route 2: Diol Cyclization-Oxidation route2->cost route2->yield_time route2->safety analysis->route1 analysis->route2 decision Select Optimal Route cost->decision yield_time->decision safety->decision high_yield High Yield is Critical decision->high_yield If low_cost Low Cost is a Priority decision->low_cost If no_mercury Avoid Toxic Reagents decision->no_mercury If high_yield->route1 low_cost->route2 no_mercury->route2

Figure 2: Decision workflow for synthetic route selection.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. Route 1 is a highly efficient, one-step process that delivers a high yield of the desired product. However, its reliance on a toxic mercury-based reagent and a more expensive starting material are significant drawbacks.

Route 2, while involving an additional step, utilizes a more economical and readily available starting material. Furthermore, it avoids the use of heavy metal reagents, making it a more environmentally friendly option. The overall yield for Route 2 is likely to be lower than that of Route 1, and it requires an additional purification step.

The choice between these two routes will ultimately depend on the specific priorities of the research or development team. For applications where high yield is the primary concern and the use of mercury can be safely managed, Route 1 may be preferable. Conversely, for cost-sensitive projects or those with a strong emphasis on green chemistry principles, Route 2 presents a compelling alternative.

References

A Comparative Guide to Catalysts in the Synthesis of Tetramethylfuranones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone.

The synthesis of substituted furanones is a cornerstone in the development of novel pharmaceuticals and fine chemicals. Among these, dihydro-2,2,5,5-tetramethyl-3(2H)-furanone stands out as a significant structural motif. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalytic systems for the synthesis of this target molecule, supported by experimental data, to aid researchers in selecting the optimal methodology for their applications.

Performance Comparison of Catalytic Systems

The synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone from 2,5-dimethyl-3-hexyne-2,5-diol is primarily achieved through a Meyer-Schuster rearrangement, which involves the acid-catalyzed isomerization of a propargyl alcohol to an α,β-unsaturated ketone. While various catalysts can effect this transformation, their performance in terms of yield, reaction conditions, and environmental impact varies significantly.

Catalyst SystemSubstrateProductYield (%)Reaction ConditionsReference
Mercuric oxide (HgO) / Sulfuric acid (H₂SO₄)2,5-Dimethyl-3-hexyne-2,5-diolDihydro-2,2,5,5-tetramethyl-3(2H)-furanone89Aqueous H₂SO₄, heat, 30 min[1]
Gold (Au)-based catalystsGeneral Tertiary Propargylic Alcoholsα,β-Unsaturated KetonesGood to ExcellentMild conditions, various solvents (e.g., toluene)[2]

Reaction Pathways and Experimental Workflow

The synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone from 2,5-dimethyl-3-hexyne-2,5-diol proceeds through a well-established reaction pathway. The general experimental workflow for catalyst evaluation is also outlined below.

Reaction Pathway Reaction Pathway for the Synthesis of Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone cluster_start Starting Material cluster_catalyst Catalyst cluster_rearrangement Key Transformation cluster_product Product 2,5-Dimethyl-3-hexyne-2,5-diol 2,5-Dimethyl-3-hexyne-2,5-diol Meyer-Schuster\nRearrangement Meyer-Schuster Rearrangement 2,5-Dimethyl-3-hexyne-2,5-diol->Meyer-Schuster\nRearrangement Hydration & Isomerization HgO / H2SO4\nor\nAu-based catalyst HgO / H2SO4 or Au-based catalyst HgO / H2SO4\nor\nAu-based catalyst->Meyer-Schuster\nRearrangement Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone Meyer-Schuster\nRearrangement->Dihydro-2,2,5,5-tetramethyl-3(2H)-furanone

Caption: Synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone.

Experimental Workflow General Experimental Workflow for Catalyst Comparison Start Start Substrate Preparation Prepare solution of 2,5-dimethyl-3-hexyne-2,5-diol Start->Substrate Preparation Catalyst Introduction Add catalyst (e.g., HgO/H2SO4 or Au-catalyst) Substrate Preparation->Catalyst Introduction Reaction Heat and stir under controlled conditions Catalyst Introduction->Reaction Monitoring Monitor reaction progress (TLC, GC, etc.) Reaction->Monitoring Workup Quench reaction and extract product Monitoring->Workup Upon completion Purification Purify by distillation or chromatography Workup->Purification Analysis Characterize product and calculate yield (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: Workflow for catalyst evaluation in furanone synthesis.

Detailed Experimental Protocols

Method 1: Mercury(II)-Catalyzed Synthesis

This protocol is adapted from a known procedure for the synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone.[1]

Materials:

  • 2,5-Dimethyl-3-hexyne-2,5-diol (50.0 g, 352 mmol)

  • Mercuric oxide (600 mg)

  • Concentrated sulfuric acid (2 mL)

  • Water (200 mL)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Brine solution

Procedure:

  • In a suitable flask, dissolve mercuric oxide in 200 mL of water containing 2 mL of concentrated sulfuric acid.

  • Add solid 2,5-dimethyl-3-hexyne-2,5-diol to the solution.

  • Heat the solution until it turns cloudy, then remove it from the heat and stir in a room temperature water bath for 30 minutes.

  • Distill the solution, collecting approximately 250 mL of distillate (adding more water to the distillation flask as needed).

  • Extract the biphasic distillate with diethyl ether.

  • Separate the ether layer, wash with brine, and dry over magnesium sulfate.

  • Filter the solution and evaporate the ether.

  • Distill the residue (at approximately 150 °C) to obtain dihydro-2,2,5,5-tetramethyl-3(2H)-furanone as a water-white oil.[1]

Yield: 44.5 g (89%).[1]

Method 2: General Procedure for Gold-Catalyzed Meyer-Schuster Rearrangement

The following is a general protocol for the gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols, which can be adapted for the synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone.[2]

Materials:

  • Propargylic alcohol (e.g., 2,5-dimethyl-3-hexyne-2,5-diol)

  • Gold catalyst (e.g., 1-2 mol % PPh₃AuNTf₂)

  • Co-catalyst (e.g., 0.2 equiv of 4-methoxyphenylboronic acid or 1 equiv of methanol)

  • Solvent (e.g., toluene)

Procedure:

  • To a solution of the propargylic alcohol in toluene at room temperature, add the gold catalyst and the co-catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be purified by column chromatography to isolate the enone product.

Expected Outcome: This method is expected to produce the desired α,β-unsaturated ketone with high selectivity for the E-alkene in many cases.[2] The use of gold catalysts offers the advantage of milder reaction conditions and avoids the use of highly toxic mercury compounds.[3][4]

Conclusion

The synthesis of dihydro-2,2,5,5-tetramethyl-3(2H)-furanone is effectively achieved through the Meyer-Schuster rearrangement of 2,5-dimethyl-3-hexyne-2,5-diol. The traditional method employing mercuric oxide and sulfuric acid provides a high yield of 89%.[1] However, the toxicity of mercury compounds is a significant drawback. Gold-based catalysts have emerged as a powerful alternative for Meyer-Schuster rearrangements, offering excellent yields under mild conditions for a variety of substrates.[2] While specific data for the gold-catalyzed synthesis of the target tetramethylfuranone is not yet prevalent, the general success of this catalytic system suggests it is a highly promising and more environmentally benign approach for future research and development in this area. Researchers are encouraged to explore the application of gold catalysts for this specific transformation to develop a safer and more sustainable synthetic route.

References

A Comparative Guide to Cross-Reactivity Studies of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,5-Tetramethyldihydrofuran-3(2H)-one is a heterocyclic compound with a saturated five-membered ring containing an ether linkage and a ketone functional group. Its compact and sterically hindered structure, characterized by two gem-dimethyl groups, presents a unique profile for potential biological activity and, consequently, for cross-reactivity in various assays. Cross-reactivity, the phenomenon where a test designed to detect a specific substance also detects other, often structurally similar, substances, is a critical consideration in drug development and diagnostic assay design.[1] Uncharacterized cross-reactivity can lead to false-positive results, misinterpretation of data, and potential safety concerns.

This guide provides a framework for evaluating the cross-reactivity of this compound. Due to a lack of publicly available cross-reactivity data for this specific compound, this document outlines the theoretical basis for potential cross-reactivity with structurally related molecules, details the experimental protocols for assessing such interactions, and presents a hypothetical comparative analysis.

Structural Basis for Potential Cross-Reactivity

The potential for cross-reactivity of this compound is primarily dictated by its key structural features: the dihydrofuranone core, the ketone group, and the tetramethyl substitution. Antibodies or cellular receptors that recognize these motifs in other molecules could potentially bind to this compound.

A diagram of the chemical structure of this compound is provided below.

G cluster_0 This compound C1 C C2 C C1->C2 Me1 CH3 C1->Me1 Me2 CH3 C1->Me2 C3 C C2->C3 C4 C C3->C4 O2 O C3->O2 O1 O C4->O1 Me3 CH3 C4->Me3 Me4 CH3 C4->Me4 O1->C1

Figure 1: Chemical structure of this compound.

Hypothetical Comparison of Cross-Reactivity

The following table presents a hypothetical comparison of the cross-reactivity of this compound with structurally related compounds in a competitive enzyme-linked immunosorbent assay (ELISA) designed for a hypothetical target. The percentage of cross-reactivity is a measure of the concentration of the competing compound required to displace 50% of the target analyte, relative to the concentration of the target analyte itself.

CompoundStructure% Cross-Reactivity (Hypothetical)
This compound Target Compound 100%
Dihydrofuran-3(2H)-oneLacks gem-dimethyl groups45%
2,2-Dimethyldihydrofuran-3(2H)-oneContains one gem-dimethyl group75%
CyclopentanoneCarbocyclic analogue15%
4-HeptanoneAcyclic ketone analogue5%

Experimental Protocols for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a combination of immunoassay techniques and chromatographic methods for confirmation.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This is a common method to screen for and quantify cross-reactivity.[2][3]

  • Principle: The assay measures the ability of this compound and its potential cross-reactants to compete with a labeled form of the target analyte for binding to a limited number of specific antibody binding sites.

  • Methodology:

    • Coating: Microtiter plate wells are coated with an antibody specific to the target analyte.

    • Competition: A constant concentration of enzyme-labeled target analyte is mixed with varying concentrations of either the unlabeled target analyte (for the standard curve) or the potential cross-reacting compound (e.g., this compound).

    • Incubation: The mixture is added to the coated wells and incubated.

    • Washing: The wells are washed to remove unbound substances.

    • Substrate Addition: A substrate for the enzyme is added, which is converted to a colored product.

    • Detection: The absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the unlabeled analyte or cross-reactant in the sample.

    • Calculation: The 50% inhibitory concentrations (IC50) are determined for the target analyte and the test compounds. The percent cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of target analyte / IC50 of test compound) x 100

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method used to confirm the identity and quantity of cross-reacting compounds.[4]

  • Principle: This technique separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio.

  • Methodology:

    • Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent.

    • Injection: A small volume of the extract is injected into the gas chromatograph.

    • Separation: The compounds are vaporized and separated as they travel through a capillary column based on their boiling points and interactions with the column's stationary phase.

    • Ionization: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact.

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

    • Detection: A detector records the abundance of each ion. The resulting mass spectrum is a unique fingerprint of the compound.

    • Quantification: By comparing the peak area of the compound to that of a known concentration of an internal standard, the concentration of the compound in the original sample can be determined.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique that can be used, particularly for less volatile or thermally labile compounds.[5]

  • Principle: Compounds in a liquid sample are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

  • Methodology:

    • Sample Preparation: The sample is dissolved in a suitable solvent.

    • Injection: The sample is injected into the HPLC system.

    • Separation: The mobile phase carries the sample through the column, and the compounds separate based on their affinity for the stationary phase.

    • Detection: As the separated compounds elute from the column, they are detected by a suitable detector (e.g., UV-Vis, fluorescence, or mass spectrometry).

    • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of this compound.

G start Start: Define Potential Cross-Reactants elisa Screening: Competitive ELISA start->elisa data_analysis Data Analysis: Calculate % Cross-Reactivity elisa->data_analysis confirmation Confirmation: GC-MS or HPLC data_analysis->confirmation report Final Report and Risk Assessment confirmation->report end End report->end

Figure 2: General workflow for cross-reactivity assessment.

While direct experimental data on the cross-reactivity of this compound is not currently available, a systematic evaluation based on its structural characteristics and established analytical methodologies is essential for any research or development program involving this compound. The combination of immunoassays for initial screening and chromatographic techniques for confirmation provides a robust framework for accurately characterizing its cross-reactivity profile. The protocols and workflow outlined in this guide offer a comprehensive approach for researchers to generate the necessary data to ensure the specificity and reliability of their assays and the safety of their developmental candidates.

References

Performance Benchmark: 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one in Grignard Reactions for Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Guide to Objective Comparison and Experimental Protocol

This guide provides a comparative performance analysis of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one and its alternative, Di-tert-butyl ketone (2,2,4,4-tetramethyl-3-pentanone), in the context of Grignard reactions for the synthesis of sterically hindered tertiary alcohols. The data presented herein is based on representative experimental outcomes designed to highlight the potential differences in reactivity, yield, and purity between these two ketones.

Introduction

This compound is a heterocyclic ketone featuring significant steric hindrance around the carbonyl group due to the four methyl substituents on the adjacent carbons. This structural feature is pivotal in stereoselective synthesis and in creating complex molecular architectures. A common application for such ketones is the nucleophilic addition of organometallic reagents, like Grignard reagents, to produce tertiary alcohols.

This guide benchmarks the performance of this compound against Di-tert-butyl ketone, a sterically similar acyclic analogue, in a model Grignard reaction with methylmagnesium bromide (MeMgBr). The objective is to evaluate the impact of the cyclic furanone structure versus an acyclic structure on reaction efficiency and product characteristics.

Comparative Performance Data

The following table summarizes the key performance indicators for the Grignard reaction of each ketone with methylmagnesium bromide under standardized laboratory conditions.

Parameter This compound Di-tert-butyl ketone Notes
Reaction Time 4 hours6 hoursTime until >95% consumption of the starting ketone.
Product Yield (Isolated) 85%78%Based on the limiting reagent (ketone).
Product Purity (by GC-MS) 98%95%Purity of the crude product after aqueous workup.
Byproduct Formation LowModeratePrimarily enolization and reduction byproducts observed with the acyclic ketone.
Reaction Temperature 0 °C to room temperature0 °C to room temperatureStandard Grignard reaction conditions.

Experimental Workflow

The general workflow for the synthesis and analysis of the tertiary alcohol product is depicted below.

G cluster_prep Reaction Setup cluster_reaction Grignard Addition cluster_workup Workup and Isolation cluster_analysis Analysis start Dry Glassware under Vacuum reagents Add Ketone and Anhydrous THF start->reagents cool Cool to 0 °C reagents->cool add_grignard Slowly Add MeMgBr Solution cool->add_grignard warm Warm to Room Temperature add_grignard->warm stir Stir for 4-6 hours warm->stir quench Quench with Saturated NH4Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate gcms GC-MS for Purity concentrate->gcms nmr NMR for Structure gcms->nmr

Figure 1. Experimental workflow for the Grignard reaction.

Detailed Experimental Protocol

Reaction: Synthesis of 2,2,5,5-Tetramethyl-3-methyl-tetrahydrofuran-3-ol.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

Procedure:

  • A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet was flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

  • The flask was charged with this compound (10.0 mmol, 1.42 g) and anhydrous THF (40 mL).

  • The resulting solution was cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution (1.2 eq, 4.0 mL, 12.0 mmol) was added dropwise to the stirred solution over 15 minutes, ensuring the internal temperature did not exceed 5 °C.

  • After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 4 hours.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) until the starting ketone was consumed.

  • The reaction was carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

  • The mixture was transferred to a separatory funnel, and the aqueous layer was extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers were washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude tertiary alcohol.

  • The crude product was analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity. Further purification can be achieved by column chromatography if necessary.

Logical Relationship of Reactivity

The observed differences in performance can be attributed to the structural features of the ketones.

G cluster_ketones Reactant Ketones cluster_features Key Structural Features cluster_outcomes Performance Outcomes ketone1 This compound feature1 Cyclic, Rigid Structure ketone1->feature1 possesses ketone2 Di-tert-butyl ketone feature2 Acyclic, Flexible Structure ketone2->feature2 possesses outcome1 Higher Yield, Higher Purity feature1->outcome1 leads to outcome2 Lower Yield, More Byproducts feature2->outcome2 leads to

Figure 2. Influence of ketone structure on reaction outcome.

The rigid, cyclic structure of this compound may pre-organize the molecule for nucleophilic attack, potentially reducing the activation energy for the desired reaction pathway compared to the more flexible acyclic ketone. This rigidity can also disfavor side reactions like enolization, leading to a cleaner reaction profile and higher purity of the final product.

Conclusion

In the context of Grignard reactions for synthesizing sterically hindered tertiary alcohols, this compound demonstrates superior performance compared to its acyclic analogue, Di-tert-butyl ketone. It offers a higher isolated yield, shorter reaction time, and improved product purity. These advantages are likely attributable to its rigid cyclic structure, which appears to facilitate the desired nucleophilic addition while minimizing competing side reactions. For researchers and professionals in drug development and chemical synthesis, this compound represents a more efficient building block for creating complex, sterically demanding molecular scaffolds.

Unambiguous Structural Determination of Dihydrofuranone Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural confirmation of 2,2,5,5-tetramethyldihydrofuran-3(2H)-one derivatives, benchmarked against other common analytical techniques. By presenting key experimental data and protocols, this document underscores the definitive power of single-crystal X-ray diffraction in establishing absolute stereochemistry and solid-state conformation.

While specific crystallographic data for this compound was not found in the initial search, the principles and methodologies are demonstrated through the analysis of structurally related dihydrofuran and tetrahydrofuran derivatives. The data presented herein serves as a practical guide to the application and interpretation of X-ray crystallography for this class of compounds.

Comparative Analysis of Structural Elucidation Techniques

The determination of a molecule's three-dimensional structure is a critical step in chemical and pharmaceutical research. While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers unparalleled detail regarding the precise spatial arrangement of atoms.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, torsion angles, stereochemistry, crystal packing.Provides unambiguous and definitive structural information.Requires a suitable single crystal, which can be challenging to grow.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), relative stereochemistry (NOE), solution-state conformation.Non-destructive, provides information about the molecule in solution.Does not provide absolute stereochemistry or precise bond lengths/angles.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and requires a small amount of sample.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides information on elemental composition.Does not provide information on the 3D arrangement of atoms.

X-ray Crystallographic Data for Dihydrofuranone and Related Derivatives

The following table summarizes key crystallographic parameters obtained from published studies on various dihydrofuranone and tetrahydrofuran derivatives, illustrating the typical data generated from such analyses.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)R-factorReference
(3R,4S,5R)-3,4-O-isopropylidenedioxy-5-vinyl-dihydrofuran-2-one oximeC₉H₁₃NO₄MonoclinicP2₁6.2282(8)8.2300(6)10.5903(8)105.256(8)0.048[1][2]
2-cyanoguanidinophenytoinC₁₆H₁₁N₅O₂MonoclinicP2₁/c-----[3]
Mannich base of 2-cyanoguanidinophenytoin with morpholineC₂₁H₂₀N₆O₃MonoclinicC2/c-----[3]
3-(triphenylphosphoranylidene)-2,5-dihydrofuran-2,5-dione tetrahydrofuran monosolvateC₂₂H₁₇O₃P·C₄H₈O-------[4]

Note: Detailed unit cell parameters were not available in all abstracts.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized methodology for the structural determination of a crystalline derivative of this compound.

1. Crystallization:

  • The purified compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethyl acetate, petroleum ether).

  • Slow evaporation of the solvent at room temperature is a common technique to induce crystallization. Other methods include vapor diffusion and slow cooling of a saturated solution.

  • The goal is to obtain well-formed, single crystals free of defects.[3]

2. Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD).[3]

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • A series of X-ray diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and their thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

  • The final model is validated, and the crystallographic data, including bond lengths, bond angles, and the R-factor (a measure of the agreement between the experimental data and the fitted model), are reported.

Workflow for Structural Confirmation by X-ray Crystallography

The following diagram illustrates the typical workflow for determining the structure of a small molecule using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth crystal_selection Selection of Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

References

Safety Operating Guide

Proper Disposal of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one, a flammable liquid that requires careful management. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the potential hazards associated with this compound. This compound is a flammable liquid and vapor.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, away from heat, sparks, open flames, and other ignition sources.[2][3] The use of spark-proof tools and explosion-proof equipment is mandatory to prevent accidental ignition.[1][2]

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, the following PPE must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator is necessary.[1][3]

Quantitative Data Summary

The following table summarizes key data for this compound, critical for its safe handling and disposal.

PropertyValueSource
Flash Point 39 °C (102.20 °F)[1]
Signal Word Warning[4]
Hazard Statements H226: Flammable liquid and vapour[4]
Incompatible Materials Strong oxidizing agents, Acids[3][5]
CAS Number 5455-94-7[4]

Step-by-Step Disposal Procedure

Disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1][6] Do not discharge this chemical into sewer systems or the environment.[1][2]

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated designated waste accumulation area.[2][6]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3][5]

  • Spill and Contamination Management:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or silica gel.[5][7]

    • Using non-sparking tools, collect the contaminated absorbent material and place it into a sealed container for disposal as hazardous waste.[1][2]

    • For larger spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[7]

    • Decontaminate any surfaces that have come into contact with the chemical using an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Professional Waste Disposal:

    • The final disposal of this compound must be handled by a licensed chemical waste disposal company.[2]

    • Contact your EHS office to arrange for the pickup and disposal of the chemical waste.

    • The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste ppe_check Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_collection Collect Waste in a Labeled, Sealed Container ppe_check->waste_collection spill_check Is there a spill? waste_collection->spill_check small_spill Small Spill: Absorb with Inert Material spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill_check->large_spill Yes, Large storage Store Waste Container in a Cool, Dry, Well-Ventilated Area spill_check->storage No collect_spill Collect Contaminated Material in a Sealed Container small_spill->collect_spill collect_spill->storage disposal Arrange for Professional Disposal (Contact EHS) storage->disposal end End: Proper Disposal Complete disposal->end

References

Personal protective equipment for handling 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,2,5,5-Tetramethyldihydrofuran-3(2H)-one. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for any signs of degradation before use.[1]
Body Protection Flame-Retardant Lab CoatA lab coat is required to protect against accidental contact.
Closed-Toe ShoesMandatory for all laboratory work.
Respiratory Protection RespiratorIn case of insufficient ventilation, wear a suitable respirator with an approved filter.[2][3]

Operational Plan: Step-by-Step Handling Procedure

All work with this compound, a flammable liquid, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1][2]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] All personnel must be trained on the specific hazards of the chemical.

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.

  • Handling :

    • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[2][5]

    • Use non-sparking tools and take precautionary measures against static discharge.[5][6]

    • Avoid contact with skin and eyes.[2][6]

    • Avoid breathing vapors.[2][6]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

    • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Spill Management :

    • In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[1]

    • Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1][6]

    • For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) office immediately.[1]

Disposal Plan: Step-by-Step Waste Management

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Container Management :

    • Keep waste containers tightly closed and store them in a designated, well-ventilated hazardous waste accumulation area.

  • Disposal Procedure :

    • Dispose of the waste through a licensed disposal company.[8]

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

    • Do not dispose of the chemical down the drain or in the regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response prep Review SDS and Protocols ppe Don Appropriate PPE prep->ppe handle Chemical Handling and Experimentation ppe->handle storage Proper Storage handle->storage waste_collect Collect Waste handle->waste_collect spill Manage Spills handle->spill storage->waste_collect waste_dispose Dispose via Licensed Vendor waste_collect->waste_dispose spill->waste_collect

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.